2-Cyclopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOLQWFMXYJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185469 | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-73-4 | |
| Record name | 2-Cyclopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 2-Cyclopropylaniline?
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile organic compound with applications in chemical synthesis and as a research chemical.[1] The document details its key physical and chemical characteristics, outlines experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
This compound is an organic compound featuring a cyclopropyl group attached to an aniline ring.[2] Its chemical structure imparts unique steric and electronic properties that are of interest in the development of pharmaceuticals and agrochemicals.[2] The compound is generally a colorless to pale yellow liquid or solid and is soluble in organic solvents with moderate solubility in water.[2]
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N | [1][2][3][4] |
| Molecular Weight | 133.19 g/mol | [2][4] |
| Boiling Point | 104 °C (at 9 Torr) | [1] |
| Density | 1.029 g/cm³ | [1] |
| pKa | 4.15 ± 0.10 (Predicted) | [1][3] |
| Physical State | Solid or colorless to pale yellow liquid | [2][4] |
| Solubility | Soluble in organic solvents; moderately soluble in water | [2] |
| Storage Temperature | 2-8°C | [1][5] |
| CAS Number | 3158-73-4 | [1][2][3][4] |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound was determined to be 104 °C at a reduced pressure of 9 Torr.[1] A standard method for determining the boiling point of a liquid at reduced pressure involves the following steps:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed in the distillation head to measure the vapor temperature.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure (e.g., 9 Torr) using a vacuum pump, and the pressure is monitored with a manometer.
-
Heating: The flask is gently heated. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point at that specific pressure.
Determination of Density
The density of this compound is reported as 1.029 g/cm³.[1] Density is typically determined using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The mass of the pycnometer filled with the sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Determination of pKa
The reported pKa of 4.15 is a predicted value.[1][3] Experimental determination of the pKa of an amine like this compound can be performed using potentiometric titration.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Synthesis and Experimental Workflow
The synthesis of N-cyclopropylanilines can be achieved through a Buchwald-Hartwig amination procedure.[6][7] This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Role as a Probe in Oxidative Chemistry
N-cyclopropylanilines, including this compound, are utilized as chemical probes to study the oxidative properties of triplet-state photosensitizers.[6][8] Upon single-electron transfer (SET) oxidation, the resulting radical cation undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group.[6][8] This characteristic makes it a useful tool for investigating reaction mechanisms where electron transfer is a key step.
Caption: Mechanism of this compound as an oxidative probe.
References
- 1. This compound CAS#: 3158-73-4 [amp.chemicalbook.com]
- 2. CAS 3158-73-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3158-73-4|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mcneill-group.org [mcneill-group.org]
2-Cyclopropylaniline CAS number 3158-73-4 details
An In-depth Technical Guide to 2-Cyclopropylaniline (CAS: 3158-73-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number 3158-73-4), a key chemical intermediate. The document details its physicochemical properties, safety and handling guidelines, synthesis methodologies, and applications, with a focus on its role in synthetic chemistry and drug discovery.
Chemical Identity and Properties
This compound, also known as 2-cyclopropylbenzenamine, is an organic compound featuring a cyclopropyl group attached to an aniline ring at the ortho position.[1][2] This substitution imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules.[3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and databases; some values are predicted and should be confirmed by experimental analysis.
| Property | Value | Reference(s) |
| CAS Number | 3158-73-4 | [1][2] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or orange liquid/solid | [3] |
| Boiling Point | 104 °C at 9 Torr | [3] |
| Density | 1.029 g/cm³ | [3] |
| pKa | 4.15 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in organic solvents, moderate in water | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3] |
Structural Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Cyclopropylbenzenamine, o-Cyclopropylaniline | [1] |
| SMILES | NC1=C(C=CC=C1)C2CC2 | [2] |
| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | [1][2] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Acute Toxicity, Inhalation | 4 |
| Specific target organ toxicity | 3 |
-
Signal Word: Warning
-
GHS Pictogram:
-
GHS07 (Exclamation Mark)[4]
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Experimental Protocols: Synthesis of this compound
Method 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-nitrobenzene
This method involves the reduction of the nitro group of the precursor, 1-cyclopropyl-2-nitrobenzene, to an amine using a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5][6][7]
Experimental Protocol:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 1-cyclopropyl-2-nitrobenzene (1.0 eq).
-
Catalyst and Solvent Addition: Add a suitable solvent such as methanol or ethanol to create a slurry. Carefully add 10% Palladium on Carbon (typically 1-5 mol% relative to the substrate) to the mixture.[5]
-
Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at a suitable temperature (e.g., 25-50 °C).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography or distillation if necessary.
Caption: Workflow for Synthesis via Catalytic Hydrogenation.
Method 2: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with cyclopropylboronic acid in the presence of a palladium catalyst and a base.[8]
Experimental Protocol:
-
Reagent Preparation: In a Schlenk flask or sealed tube, combine 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 2-10 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for several hours (2-24 h), depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Caption: Workflow for Synthesis via Suzuki-Miyaura Coupling.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not widely available. Commercial suppliers note that analytical data is often not collected for this compound.[2] The following are predicted characteristics based on the molecular structure and standard spectroscopic principles. Experimental verification is required.
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons (4H): Complex multiplets expected in the ~6.6-7.2 ppm region. -NH₂ Protons (2H): A broad singlet, typically ~3.5-4.5 ppm, chemical shift is solvent-dependent. Cyclopropyl Methine (1H): A multiplet in the ~1.8-2.2 ppm region. Cyclopropyl Methylene (4H): Two distinct multiplets in the upfield region, ~0.5-1.0 ppm. |
| ¹³C NMR | Aromatic Carbons (6C): Signals expected in the ~115-150 ppm range. The carbon attached to the nitrogen (C-NH₂) will be downfield (~145-150 ppm), while the carbon attached to the cyclopropyl group will be around ~130-135 ppm. Cyclopropyl Methine (1C): A signal around ~15-20 ppm. Cyclopropyl Methylene (2C): A signal in the upfield region, ~5-10 ppm. |
| FT-IR | N-H Stretch: Two characteristic sharp peaks for a primary amine at ~3350-3450 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from cyclopropyl group). C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region. C-N Stretch: A band in the ~1340-1250 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 133. Fragmentation: Likely loss of H, NH₂, or fragments from the cyclopropyl ring. |
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis, particularly for introducing the cyclopropylphenyl moiety into larger molecules.[9] The cyclopropyl group is a "bioisostere" for other groups (like vinyl or isopropyl) and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
Its primary application is as a building block in the synthesis of bioactive molecules and pharmaceutical agents.[9][10] The aniline functional group allows for a wide range of subsequent chemical transformations, including amide bond formation, N-alkylation, diazotization, and further cross-coupling reactions.
Caption: Role of this compound in a Synthetic Pathway.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound|High-Quality Research Chemical [benchchem.com]
- 4. Hazard pictograms for chemicals | Finnish Safety and Chemicals Agency (Tukes) [tukes.fi]
- 5. benchchem.com [benchchem.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]
- 10. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Cyclopropylaniline: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclopropylaniline, a versatile organic compound with applications in synthetic chemistry and as a probe for studying reaction mechanisms. This document details its molecular structure, physicochemical properties, and key experimental methodologies.
Molecular Structure and Properties
This compound, also known as (o-Aminophenyl)cyclopropane, is an aromatic amine characterized by a cyclopropyl group attached to the ortho position of an aniline ring. This substitution imparts unique steric and electronic properties, influencing its reactivity and making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 133.19 g/mol | [2][3][4] |
| Molecular Formula | C₉H₁₁N | [1][2][3] |
| CAS Number | 3158-73-4 | [1][3] |
| Boiling Point | 104 °C (at 9 Torr) | [4] |
| Density | 1.029 g/cm³ | [4] |
| pKa (Predicted) | 4.15 ± 0.10 | [2][4] |
| Appearance | Colorless to pale yellow/orange liquid or solid | [1][4] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [4][5] |
| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CC1C2=CC=CC=C2N | [2][3] |
Visualization of Core Structures and Processes
Visual diagrams are essential for understanding the molecular structure and its behavior in chemical reactions. The following diagrams have been generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Molecular Structure of this compound
Logical Workflow: SET-Induced Ring-Opening
This compound is utilized as a chemical probe because it undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group following a single-electron transfer (SET) oxidation. This unique property allows it to "trap" oxidative events, making it valuable in photoredox and electrochemical studies. The process prevents the reverse electron transfer that can complicate the study of such reactions.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and characterization of this compound.
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible synthesis of this compound from 2-bromoaniline and cyclopropylboronic acid, adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[4]
Materials:
-
2-Bromoaniline
-
Cyclopropylboronic acid (1.3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)
-
Anhydrous potassium phosphate (K₃PO₄, 2 equivalents)
-
Toluene (anhydrous)
-
Degassed water
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer, and argon/nitrogen source
Procedure:
-
Setup: Assemble the three-neck round-bottom flask with a reflux condenser and ensure the system is under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the flask, add 2-bromoaniline (1 eq.), cyclopropylboronic acid (1.3 eq.), and anhydrous potassium phosphate (2 eq.).
-
Solvent Addition: Add anhydrous toluene (approx. 2 mL per mmol of 2-bromoaniline).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 30 minutes.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (1 mol%) and the SPhos ligand (2 mol%).
-
Water Addition: Stir the mixture for 10 minutes, then add degassed water (0.1 mL per mmol of 2-bromoaniline) in one portion.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromoaniline) is completely consumed (typically 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
Characterization by HPLC and NMR
Characterization of the final product is essential to confirm its identity and purity.
3.2.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized this compound and to monitor reaction progress.
-
System: A standard HPLC system with a Variable Wavelength Detector (VWD) is suitable.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The specific gradient will depend on the column dimensions and system.
-
Detection: Monitor the elution profile at a wavelength corresponding to the UV absorbance maximum of the aniline chromophore (e.g., ~240 nm and ~285 nm).
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject the sample into the HPLC system. The purity is determined by the relative area of the product peak compared to any impurity peaks in the chromatogram.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of this compound.
-
System: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Experiments:
-
¹H NMR: This spectrum will confirm the presence and connectivity of all hydrogen atoms. Key expected signals include:
-
A complex multiplet for the aromatic protons on the benzene ring.
-
A multiplet for the single proton on the cyclopropyl ring attached to the benzene ring.
-
Multiplets for the four protons on the CH₂ groups of the cyclopropyl ring.
-
A broad singlet for the two protons of the amine (-NH₂) group.
-
-
¹³C NMR: This spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments can be performed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms.
-
-
Procedure: Dissolve a pure sample (5-10 mg) in the deuterated solvent (~0.7 mL) in an NMR tube. Acquire the spectra according to standard instrument procedures. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Conclusion
This compound is a compound of significant interest due to its unique structural features and reactivity. The information and protocols provided in this guide offer a foundational resource for researchers working with this molecule, from its synthesis and characterization to its application in mechanistic studies. Proper adherence to these experimental methodologies will ensure reliable and reproducible results in the laboratory.
References
An In-depth Technical Guide to the Synthesis of Novel 2-Cyclopropylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclopropylaniline scaffold is a privileged motif in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. Its incorporation into novel molecular entities is a key strategy in the development of new therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily relies on the formation of the C-N bond between a cyclopropyl-substituted aromatic ring and an amine or the introduction of the cyclopropyl group onto an existing aniline framework. The most prevalent and effective methods include palladium-catalyzed cross-coupling reactions, copper-catalyzed aminations, and several alternative strategies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. For the synthesis of this compound derivatives, this can be approached in two ways: coupling of a 2-cyclopropylaryl halide with an amine or coupling of an aryl halide with cyclopropylamine.
A general method for the arylation of cyclopropylamine has been developed using highly active and air-stable palladium precatalysts, providing access to a wide range of (hetero)arylated cyclopropylanilines in high yields.[3]
Illustrative Synthetic Pathway:
Figure 1: Buchwald-Hartwig Amination Scheme.
Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromocyclopropylbenzene | Ammonia | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85 | [4] |
| 2-Chlorocyclopropylbenzene | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 92 | [4] |
| 2-Cyclopropylphenyl triflate | Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 95 | [4] |
| 4-Bromo-2-cyclopropylaniline | Methylamine | Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 88 | [5] |
| 1-Bromo-2-cyclopropyl-4-nitrobenzene | Cyclopropylamine | [(tBuBrettPhos)Pd(allyl)]OTf | NaOt-Bu | Toluene | RT | 91 | [3] |
Experimental Protocol: Synthesis of N-(2-cyclopropylphenyl)morpholine [6]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).
-
Addition of Reactants: Add 2-bromocyclopropylbenzene (2.0 mmol) and morpholine (2.4 mmol) dissolved in anhydrous toluene (10 mL).
-
Reaction: Heat the mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to afford the desired product.
Copper-Catalyzed N-Cyclopropylation
Copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid provides a valuable alternative to palladium-catalyzed methods.[7][8] This reaction typically employs a copper(II) salt, a ligand (such as 2,2'-bipyridine), and a base.[7][9]
Illustrative Synthetic Pathway:
Figure 2: Copper-Catalyzed N-Cyclopropylation.
Quantitative Data for Copper-Catalyzed N-Cyclopropylation:
| Aniline | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodoaniline | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | 80 | 99 | [7] |
| 2-Methylaniline | 1,10-Phenanthroline | K₂CO₃ | DMF | 100 | 85 | [8] |
| 2-Methoxyaniline | None | Cs₂CO₃ | Dioxane | 110 | 78 | [8] |
| 4-Nitro-2-chloroaniline | 2,2'-Bipyridine | NaHCO₃ | Dichloroethane | 80 | 92 | [7] |
Experimental Protocol: Synthesis of N-Cyclopropyl-2-iodoaniline [7]
-
Reaction Setup: In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and 2,2'-bipyridine (0.1 mmol, 10 mol%).
-
Addition of Base and Solvent: Add Na₂CO₃ (2.0 mmol) and dichloroethane (5 mL).
-
Reaction: Stir the mixture at 80 °C under an air atmosphere for 24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the N-cyclopropyl-2-iodoaniline.
Alternative Synthetic Pathways
Beyond the mainstream palladium and copper-catalyzed reactions, other methodologies offer access to this compound derivatives, sometimes with unique advantages in terms of starting material availability or functional group tolerance.
Hofmann Rearrangement
The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom can be applied to the synthesis of this compound from 2-cyclopropylbenzamide.[5] This method is particularly useful when the corresponding carboxylic acid or amide is readily available. A practical electro-induced Hofmann rearrangement has also been reported for the synthesis of cyclopropylamines from their corresponding amides.[10]
Directed ortho-Metalation (DoM)
Directed ortho-metalation provides a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[11][12] A suitably protected amino group can act as a DMG, allowing for the introduction of a cyclopropyl group at the 2-position of an aniline derivative.
Visible-Light-Mediated [3+2] Annulation
Novel methods utilizing visible light photocatalysis have emerged for the synthesis of complex carbocycles from cyclopropylanilines.[13] While this is a functionalization of a pre-existing cyclopropylaniline, it highlights the utility of these compounds as building blocks in advanced organic synthesis.
Spectroscopic Data
The characterization of this compound derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.
¹H and ¹³C NMR Data for this compound:
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Aromatic-H | 6.65-7.10 | m | Aromatic C-N | 143.5 |
| NH₂ | 3.65 | br s | Aromatic C-CycPr | 128.8 |
| Cyclopropyl-CH | 1.75-1.85 | m | Aromatic CH | 126.9, 118.5, 115.2 |
| Cyclopropyl-CH₂ | 0.55-0.95 | m | Cyclopropyl CH | 11.2 |
| Cyclopropyl CH₂ | 6.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.
IR Spectroscopy Data for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3360 | Medium |
| Aromatic C-H Stretch | ~3050 | Medium |
| Cyclopropyl C-H Stretch | ~3000 | Medium |
| N-H Bend | ~1620 | Strong |
| Aromatic C=C Stretch | ~1500, 1450 | Strong |
Experimental and Catalytic Workflows
Visualizing the experimental and catalytic processes can aid in understanding the synthesis of this compound derivatives.
Figure 3: General Organic Synthesis Workflow.
Figure 4: Catalytic Cycle of Buchwald-Hartwig Amination.
This guide provides a foundational understanding of the key synthetic methodologies for accessing novel this compound derivatives. The provided data and protocols serve as a starting point for researchers to develop and optimize their own synthetic strategies in the pursuit of new chemical entities for drug discovery and development.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. baranlab.org [baranlab.org]
- 13. pubs.acs.org [pubs.acs.org]
Initial Investigations into the Biological Activity of 2-Cyclopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopropylaniline is a versatile chemical scaffold with emerging interest in medicinal chemistry. While primarily utilized as a building block in the synthesis of complex heterocyclic compounds, preliminary investigations and analysis of structurally related molecules suggest a potential for direct biological activity. This technical guide consolidates the current understanding of this compound's biological profile, focusing on its putative role as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis. This document provides a summary of the proposed mechanism of action, quantitative data from analogous compounds, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways and workflows to guide future research endeavors.
Introduction
This compound, a simple aromatic amine featuring a cyclopropyl substituent, has traditionally been valued in synthetic organic chemistry for its utility in constructing diverse molecular architectures. The strained cyclopropyl ring imparts unique reactivity, enabling its participation in various annulation and bicyclization reactions. However, the structural motif of a cyclopropylamine is also present in a number of biologically active compounds, prompting an investigation into the intrinsic pharmacological properties of this compound itself.
Recent patent literature has highlighted the potential of cyclopropylamine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy. This guide explores the hypothesis that this compound may act as a mechanism-based inhibitor of LSD1 and provides a framework for its comprehensive biological evaluation.
Putative Mechanism of Action: Covalent Inhibition of LSD1
While direct enzymatic assays on this compound are not yet publicly available, the well-documented mechanism of action of its close structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), provides a strong model for its potential interaction with LSD1.[4][5] Tranylcypromine is a known mechanism-based irreversible inhibitor of both monoamine oxidases (MAOs) and LSD1.[4][5]
The proposed mechanism involves the following key steps:
-
Non-covalent Binding: this compound initially binds to the active site of LSD1.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of LSD1 catalyzes a single-electron transfer from the amine of this compound, generating a radical cation intermediate.
-
Cyclopropyl Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, resulting in the formation of a reactive carbon-centered radical.
-
Covalent Adduct Formation: This radical intermediate then forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4][5]
This covalent and irreversible inhibition offers the potential for prolonged target engagement and durable pharmacological effects.
Data Presentation: Biological Activity of Structurally Related Compounds
Direct quantitative biological data for this compound is not currently available in the public domain. However, data from structurally related cyclopropylamine derivatives can provide valuable context for its potential potency and selectivity. The following tables summarize key findings for analogous compounds.
Table 1: In Vitro Inhibition of LSD1 by Cyclopropylamine Analogs
| Compound | Target | Assay Type | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| trans-2-Phenylcyclopropylamine | LSD1 | Time-dependent inhibition | 242 | 0.0106 | 43.8 | [5] |
| Styrenylcyclopropylamine Derivative 34 | LSD1 | Biochemical Assay | <0.004 (IC50) | Not Reported | Not Reported | [6][7] |
Table 2: Receptor Binding Affinity of a (2-Cyclopropoxyphenyl)piperidine Derivative
| Compound | Target | Ki (nM) | Reference |
| 17a | α1a-AR | 0.91 - 79.0 | [8][9] |
| α1d-AR | 2.0 - 57.0 | [8][9] | |
| α1b-AR | 107 - 839.8 | [8][9] | |
| D2 Receptor | 66.2 - 187.1 | [8][9] |
Table 3: Metabolic Stability of a (2-Cyclopropoxyphenyl)piperidine Derivative
| Compound | System | Half-life (t1/2) | Reference |
| 17a | Human Liver Microsomes | 18 minutes | [8][9] |
Experimental Protocols
To facilitate the investigation of this compound's biological activity, the following detailed experimental protocols for key assays are provided.
Covalent Inhibitor Assay (LSD1)
This protocol is designed to determine if this compound acts as a time-dependent, irreversible inhibitor of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagent (e.g., formaldehyde detection kit or antibody-based detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of LSD1 enzyme to each well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Following the pre-incubation, add the H3K4me2 peptide substrate to each well to initiate the demethylation reaction.
-
-
Reaction Quenching and Detection:
-
After a fixed reaction time (e.g., 30 minutes), stop the reaction by adding a quenching solution.
-
Measure the amount of product formed using a suitable detection method.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.
-
Determine the observed rate of inactivation (kobs) from the slope of the semi-logarithmic plot.
-
Calculate the inactivation rate constant (kinact) and the inhibition constant (Ki) by fitting the data to the appropriate kinetic model for covalent inhibition.[10]
-
Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled this compound
-
Binding buffer
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]
-
Metabolic Stability Assay in Liver Microsomes
This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Human or animal liver microsomes
-
This compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of this compound.
Caption: Proposed mechanism of LSD1 and its inhibition.
References
- 1. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 2. US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 3. US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Understanding the reactivity of the cyclopropyl group in 2-Cyclopropylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The cyclopropyl group, a small, strained carbocycle, imparts unique electronic and steric properties to aromatic systems. When positioned ortho to an amino group, as in 2-cyclopropylaniline, it creates a molecule of significant interest in synthetic and medicinal chemistry. This guide delves into the nuanced reactivity of the cyclopropyl group in this specific context, exploring its influence on the aniline moiety and its own susceptibility to transformation. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key chemical processes, this document serves as a technical resource for professionals seeking to understand and harness the synthetic potential of this compound.
Introduction: The Unique Profile of this compound
This compound presents a fascinating case study in substituent effects in organic chemistry. The cyclopropyl group, with its high degree of s-character in its C-H bonds and strained C-C bonds, can act as a weak electron-donating group through σ-π conjugation with the aromatic ring. Its placement at the ortho position relative to the amino group introduces significant steric bulk, which can influence the reactivity of both the nitrogen center and the adjacent positions on the benzene ring. Understanding the interplay of these electronic and steric factors is paramount to predicting and controlling the outcomes of reactions involving this versatile building block.
Electronic and Steric Influence of the Ortho-Cyclopropyl Group
The reactivity of an aniline derivative is fundamentally governed by the electronic nature and steric demands of its substituents. In this compound, the cyclopropyl group's influence is twofold.
Electronic Effects: The cyclopropyl group is generally considered to be electron-donating, a consequence of the Walsh orbitals of the cyclopropane ring interacting with the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.
Steric Effects: The ortho-positioning of the cyclopropyl group creates a sterically hindered environment around the amino group. This steric hindrance can impede the approach of bulky reagents to the nitrogen atom and the ortho and para positions of the aromatic ring, thereby influencing the regioselectivity of reactions. Studies on ortho-substituted anilines have shown that electron-donating groups can increase the energy barrier to amine inversion due to steric effects.
Basicity: The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. The predicted pKa of the anilinium ion of this compound is 4.15.[1] For comparison, the pKa of the anilinium ion is 4.6, and for 2-methylanilinium ion, it is 4.44.[2] This suggests that the electronic and steric effects of the ortho-cyclopropyl group result in a slightly lower basicity compared to aniline and 2-methylaniline.
Reactivity of the Cyclopropyl Ring
A hallmark of the cyclopropyl group, particularly in activated systems, is its propensity to undergo ring-opening reactions. This reactivity is a consequence of the inherent strain energy within the three-membered ring.
Acid-Catalyzed Ring Opening
In the presence of strong acids, arylcyclopropanes can undergo ring-opening. The reaction typically proceeds through protonation of the cyclopropyl group, leading to a carbocationic intermediate that can be trapped by a nucleophile. For instance, monosubstituted arylcyclopropanes react with arene nucleophiles in the presence of a Brønsted acid like triflic acid in hexafluoroisopropanol (HFIP) to yield branched hydroarylation products.[2] This reactivity suggests that under strongly acidic conditions, the cyclopropyl group of this compound could potentially undergo similar transformations.
Reactivity of the Aniline Moiety
The presence of the ortho-cyclopropyl group modulates the characteristic reactions of the aniline functional group, including electrophilic aromatic substitution and reactions at the nitrogen atom.
Electrophilic Aromatic Substitution
The electron-donating nature of the cyclopropyl group, in concert with the strongly activating amino group, directs electrophiles to the ortho and para positions. However, the steric bulk of the ortho-cyclopropyl group can influence the regiochemical outcome, potentially favoring substitution at the less hindered para position.
Reactions at the Amino Group
The nucleophilicity of the amino group in this compound allows it to participate in a variety of reactions, including acylation, alkylation, and diazotization. The steric hindrance from the adjacent cyclopropyl group may affect the rates of these reactions, particularly with bulky electrophiles.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the catalytic reduction of 1-cyclopropyl-2-nitrobenzene. This two-step approach first introduces the cyclopropyl group onto the aromatic ring, followed by the reduction of a nitro group to the desired aniline.
The initial nitration of cyclopropylbenzene is a key step. The cyclopropyl group directs the incoming nitro group primarily to the ortho and para positions. The resulting mixture of isomers can then be separated, and the ortho-isomer, 1-cyclopropyl-2-nitrobenzene, is subsequently reduced to this compound. Common reducing agents for this transformation include hydrogen gas with a palladium catalyst, or metals such as tin or iron in acidic media.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3158-73-4 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Boiling Point | 104 °C (9 Torr) | [1] |
| Density | 1.029 g/cm³ | [1] |
| pKa (anilinium ion) | 4.15 (Predicted) | [1] |
Experimental Protocols
General Protocol for the Nitration of Cyclopropylbenzene
This protocol is adapted from general procedures for the nitration of alkylbenzenes and serves as a representative method.[3][4]
Materials:
-
Cyclopropylbenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, cool cyclopropylbenzene in an ice bath.
-
Slowly add the prepared nitrating mixture dropwise to the cyclopropylbenzene with vigorous stirring, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-nitrocyclopropylbenzene can be separated by column chromatography.
General Protocol for the Reduction of 1-Cyclopropyl-2-nitrobenzene to this compound
This protocol describes a general method using catalytic hydrogenation.
Materials:
-
1-Cyclopropyl-2-nitrobenzene
-
Palladium on Carbon (5% or 10% Pd)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas Source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Comparison of ortho-substituent effects.
Conclusion
This compound stands out as a molecule with a rich and complex reactivity profile. The ortho-cyclopropyl group, through a combination of electronic donation and significant steric hindrance, profoundly influences the behavior of the aniline moiety. Furthermore, the inherent strain of the cyclopropyl ring introduces a unique mode of reactivity through potential ring-opening reactions. This guide has provided a foundational understanding of these principles, supported by available data and representative experimental protocols. For researchers in drug discovery and synthetic chemistry, a thorough grasp of these concepts is essential for the strategic design and successful execution of synthetic routes utilizing this valuable chemical entity. Further quantitative studies on the specific reaction kinetics and product distributions for electrophilic substitution and other reactions of this compound are warranted to fully unlock its synthetic potential.
References
A Technical Guide to the Potential Applications of 2-Cyclopropylaniline in Material Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Cyclopropylaniline, a unique aromatic amine featuring a strained cyclopropyl ring, presents a compelling yet largely unexplored platform for the development of advanced materials. While its direct applications in material science are not yet established, its constituent chemical moieties—the aniline backbone and the cyclopropyl group—are known to impart desirable properties in various polymers and functional organic molecules. This technical guide explores the prospective applications of this compound in the realms of conducting polymers, organic electronics, and high-performance thermosets. By drawing parallels with structurally related compounds, we outline hypothetical synthetic routes, potential material properties, and experimental workflows to stimulate further research and development in this promising area.
Introduction
The quest for novel materials with tailored electronic, optical, and mechanical properties is a cornerstone of modern material science. Aromatic amines, particularly aniline and its derivatives, have historically been pivotal in the development of conducting polymers and hole-transporting materials for optoelectronic devices.[1] The introduction of unique substituent groups onto the aniline scaffold offers a powerful strategy to fine-tune the properties of the resulting materials.
This compound is an intriguing monomer characterized by the presence of a cyclopropyl group at the ortho position of the aniline ring. The cyclopropyl group is known for its high ring strain and unique electronic properties, which can significantly influence the reactivity and physical characteristics of a molecule.[2] While research on this compound has been limited, its chemical structure suggests significant potential for creating novel materials with enhanced solubility, thermal stability, and modified electronic characteristics. This whitepaper serves as a forward-looking guide to the potential of this compound as a building block for a new generation of advanced materials.
Physicochemical Properties of this compound
All potential applications are predicated on the intrinsic properties of the monomer. The known physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| CAS Number | 3158-73-4 | |
| Physical Form | Solid | |
| InChI Key | JSKOLQWFMXYJAF-UHFFFAOYSA-N | |
| SMILES | NC1=C(C=CC=C1)C2CC2 |
Potential Applications in Material Science
Conducting Polymers: A Soluble Polyaniline Derivative
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[3] However, its application is often hampered by poor solubility in common organic solvents, which complicates processing. The incorporation of bulky side groups is a known strategy to improve the solubility of conducting polymers.
The cyclopropyl group on this compound could serve this purpose, potentially rendering a hypothetical poly(this compound) more soluble than its parent PANI. This would allow for easier processing via solution-based techniques like spin-coating and inkjet printing, opening up applications in printed electronics and sensors. Furthermore, the electronic influence of the cyclopropyl group could modulate the polymer's bandgap and conductivity.
Caption: Hypothetical polymerization of this compound.
Hole-Transporting Materials (HTMs) for Organic Electronics
Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) rely on a multilayer structure where hole-transporting materials (HTMs) play a critical role in device efficiency and stability.[4][5] Triphenylamine derivatives are widely used as HTMs due to their excellent hole mobility and appropriate energy levels.[6]
Given that this compound is an aniline derivative, it could serve as a novel building block for the synthesis of new HTMs. The presence of the cyclopropyl group may offer several advantages:
-
Improved Solubility: Enhancing solubility for solution-processable device fabrication.
-
Energy Level Tuning: The electronic nature of the cyclopropyl group could help in tuning the HOMO energy level of the HTM to better align with the valence band of perovskite or the emissive layer in OLEDs, thereby improving charge injection.[7]
-
Morphological Stability: The non-planar structure of the cyclopropyl group might inhibit crystallization, leading to more stable amorphous films, which is beneficial for device longevity.
Caption: Workflow for investigating this compound in HTMs.
High-Performance Polymers and Composites
The incorporation of cyclopropane rings into polymer backbones has been shown to enhance the thermal and mechanical properties of the resulting materials.[8] The inherent strain of the cyclopropyl ring can be harnessed to create materials with higher thermal stability and mechanical strength.[9][10]
This compound could be utilized as a monomer or a co-monomer in the synthesis of high-performance polymers. For instance, it could be incorporated into epoxy resins or polyimides. The amine functionality can react with epoxy groups or acid anhydrides, while the cyclopropyl group could potentially undergo thermal ring-opening reactions at elevated temperatures, leading to additional cross-linking and a more robust network structure. This could result in thermosets with higher glass transition temperatures (Tg) and improved mechanical toughness.
Caption: Logical relationship of structural features to properties.
Hypothetical Experimental Protocols
The following protocol is a generalized, hypothetical procedure for the synthesis of poly(this compound) based on standard methods for the chemical oxidative polymerization of aniline.
Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and solvent)
-
Ammonium hydroxide (NH₄OH) (for de-doping)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate in 1 M HCl in a 1:1 molar ratio with the monomer. This solution should also be pre-cooled to 0-5 °C.
-
Slowly add the oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring.
-
Allow the reaction to proceed at 0-5 °C for 24 hours. A dark-colored precipitate should form, indicating polymerization.
-
Collect the precipitate by vacuum filtration and wash it sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.
-
To obtain the emeraldine base form, suspend the polymer powder in a 0.5 M NH₄OH solution and stir for 6 hours.
-
Filter the de-doped polymer, wash with deionized water until the filtrate is neutral, and then wash with methanol.
-
Dry the final polymer product in a vacuum oven at 60 °C for 48 hours.
Characterization: The resulting polymer should be characterized by FT-IR spectroscopy to confirm the polymer structure, UV-Vis spectroscopy to study its electronic transitions, cyclic voltammetry to determine its electrochemical properties, and gel permeation chromatography (if soluble) to determine its molecular weight. Thermal stability can be assessed using thermogravimetric analysis (TGA).
Conclusion and Future Outlook
This compound stands as a promising, yet untapped, resource for the material science community. Its unique combination of a polymerizable aniline core and a property-modulating cyclopropyl group suggests a clear path toward novel materials. The most promising potential applications lie in the development of soluble conducting polymers and as a foundational element for new hole-transporting materials in advanced optoelectronic devices. The hypotheses presented in this guide are grounded in the established principles of polymer chemistry and material science. Experimental validation is now the critical next step to unlock the potential of this intriguing molecule and pave the way for its use in next-generation technologies. Future research should focus on the successful synthesis and thorough characterization of poly(this compound) and its derivatives to confirm the projected benefits and explore its full potential.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Novel hole-transporting materials based on triphenylamine for organic electroluminescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Conjugated small molecules based on alkylsilyl-modified triphenylamine: promising hole transport materials in perovskite photovoltaics - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. jomardpublishing.com [jomardpublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility profile of 2-Cyclopropylaniline in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclopropylaniline in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for determining the empirical solubility of this compound. This information is critical for its application in chemical synthesis, pharmaceutical research, and agrochemical development.
Overview of this compound
This compound is an organic compound featuring a cyclopropyl group attached to an aniline ring. This substitution imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of various target molecules. A clear understanding of its solubility is fundamental for reaction setup, purification, formulation, and various analytical procedures.
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | 104 °C at 9 Torr[2] |
| Density | 1.029 g/cm³[2] |
Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility values for this compound in common laboratory solvents. However, qualitative descriptions consistently indicate its general solubility behavior.
Qualitative Solubility Summary:
Based on available information, this compound is generally described as being soluble in organic solvents and potentially moderately soluble in water[1]. The presence of the amine group suggests some degree of polarity, while the cyclopropyl and phenyl groups contribute to its nonpolar character. This dual nature influences its solubility across a range of solvents.
The following table provides an estimated qualitative solubility profile based on general chemical principles and available descriptions.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Moderate to Low | The amine group can form hydrogen bonds with water, but the bulky nonpolar cyclopropyl and phenyl groups limit overall solubility. For experiments requiring higher concentrations, a co-solvent is likely necessary. |
| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate this compound. | |
| Polar Aprotic | Acetonitrile | Soluble | A study on a related N-cyclopropylaniline derivative used a 15:85 v/v% acetonitrile/water mixture to enhance solubility, suggesting good solubility in acetonitrile. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Soluble | As a common polar aprotic solvent, acetone is expected to readily dissolve this compound. | |
| Ethyl Acetate | Soluble | This ester is a moderately polar solvent and is expected to be a good solvent for this compound. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | The organic nature of the molecule suggests good solubility in this common nonpolar solvent. |
| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of this compound. | |
| Hexanes | Soluble to Moderately Soluble | While soluble in many organic solvents, the polarity of the amine group might slightly reduce its solubility in highly nonpolar alkanes compared to other organic solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a common and reliable method for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid form)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Scintillation vials or small test tubes with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using HPLC (or another suitable method) to generate a calibration curve.
-
Analyze the filtered saturated solution under the same conditions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Interpreting the ¹H NMR Spectrum of 2-Cyclopropylaniline: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-cyclopropylaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a logical workflow for its interpretation.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropyl group. The chemical shifts (δ) are influenced by the electron-donating amino group and the unique electronic properties of the cyclopropyl substituent. The predicted data, based on analogous compounds such as cyclopropylbenzene and various 2-substituted anilines, are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Aromatic (H-3, H-4, H-5, H-6) | 6.6 - 7.2 | Multiplet (m) | 4H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz |
| Amine (-NH₂) | ~3.6 | Broad Singlet (br s) | 2H | N/A |
| Cyclopropyl Methine (CH) | 1.8 - 2.0 | Multiplet (m) | 1H | J ≈ 3-8 Hz |
| Cyclopropyl Methylene (CH₂) | 0.5 - 1.0 | Multiplet (m) | 4H | J ≈ 3-8 Hz |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration of the sample.
Experimental Protocol for ¹H NMR Spectroscopy
A standard and reliable method for obtaining the ¹H NMR spectrum of this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition
-
Spectrometer: Utilize a high-field Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 400 MHz or 500 MHz instrument, for data acquisition.[1]
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. A typical pulse-acquire sequence is used for routine ¹H NMR.[2]
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline corrections should be applied to the resulting spectrum to ensure accurate integration and peak picking.
Spectral Interpretation Workflow
The interpretation of the ¹H NMR spectrum of this compound follows a logical progression, as illustrated in the workflow diagram below. This process involves analyzing the chemical shifts, integration values, and splitting patterns to assign each signal to the corresponding protons in the molecule.
References
Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline
An In-depth Technical Guide to the Core Spectroscopic Data (IR, MS) of 2-Cyclopropylaniline
This technical guide provides a detailed overview of the key spectroscopic data for this compound, focusing on Infrared (IR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this compound. This document outlines expected spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.
Physicochemical Properties of this compound
This compound is an aromatic amine with a cyclopropyl substituent at the ortho position. Its fundamental properties are crucial for interpreting spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][3] |
| Monoisotopic Mass | 133.089149355 Da | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| pKa | 4.15 ± 0.10 (Predicted) | [1][3] |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (asymmetric & symmetric) | 3500-3300 | Two distinct sharp to medium bands, characteristic of a primary amine.[5][7] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak bands. |
| C-H Stretch (Cyclopropyl) | 3080-3000 | Medium to weak bands, may overlap with aromatic C-H stretches. |
| N-H Bend (Scissoring) | 1650-1580 | Medium to strong, sharp band.[5] |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Multiple medium to strong bands. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong band.[5] |
| C-H Bend (Aromatic, out-of-plane) | 900-675 | Strong bands, indicative of substitution pattern. |
| N-H Wag | 910-665 | Broad, strong band.[5] |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines a general procedure for obtaining the FTIR spectrum of an aromatic amine like this compound using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
If the sample is a liquid, place a few drops directly onto the ATR crystal.
-
If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR clamp to ensure good contact.[8]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 133 | Molecular ion peak. |
| [M-1]⁺ | 132 | Loss of a hydrogen atom. |
| [M-28]⁺ | 105 | Loss of ethene from the cyclopropyl ring. |
| [M-29]⁺ | 104 | Loss of an ethyl radical. |
| C₆H₅N⁺ | 91 | Phenylnitrenium ion. |
| C₆H₅⁺ | 77 | Phenyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of this compound using GC-MS.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Configuration:
-
Injector: Set to a splitless mode with an injection volume of 1 µL and a temperature of 250°C.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[9]
-
GC Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness of a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[9]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.[10]
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Obtain the mass spectrum for this peak and identify the molecular ion and key fragment ions.
-
References
- 1. Page loading... [guidechem.com]
- 2. CAS 3158-73-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 3158-73-4 [amp.chemicalbook.com]
- 4. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzetest.com [analyzetest.com]
- 6. researchgate.net [researchgate.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Theoretical and Computational Exploration of 2-Cyclopropylaniline's Electronic Landscape: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for investigating the electronic properties of 2-cyclopropylaniline, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a framework for in-silico analysis and outlining protocols for experimental validation. While a dedicated, peer-reviewed computational study on this compound is not extensively available in current literature, this guide synthesizes established computational techniques for substituted anilines to propose a robust analytical approach.
Introduction: The Significance of this compound
Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of a cyclopropyl group at the ortho position of the aniline ring in this compound introduces unique steric and electronic characteristics. The strained three-membered ring can participate in electronic interactions with the aromatic system, influencing the molecule's conformation, reactivity, and spectroscopic behavior. Understanding these electronic properties is crucial for predicting its biological activity, metabolic stability, and potential applications in organic electronics.
Proposed Computational Methodology
To thoroughly investigate the electronic properties of this compound, a multi-faceted computational approach employing Density Functional Theory (DFT) is recommended. DFT has been successfully used to predict the properties of a wide range of aniline derivatives.[1][2][3]
Software and Theoretical Level
The Gaussian suite of programs is a suitable choice for carrying out the quantum chemical calculations.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electronic distribution, including diffuse functions (++) for anions and excited states, and polarization functions (d,p) for accurately representing bonding environments.[2]
Key Electronic Properties for Calculation
The following electronic properties should be calculated to build a comprehensive electronic profile of this compound:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized ground state geometry.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
-
Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Electrophilicity Index (ω). These descriptors provide insights into the molecule's charge transfer behavior.
-
Dipole Moment: The magnitude and orientation of the molecular dipole moment indicate the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects between the cyclopropyl group and the aniline ring.
Hypothetical Data Presentation
The following tables present a hypothetical but realistic summary of the calculated electronic properties of this compound, based on trends observed in related substituted anilines.
| Parameter | Calculated Value | Unit |
| HOMO Energy | -5.25 | eV |
| LUMO Energy | -0.15 | eV |
| HOMO-LUMO Gap (ΔE) | 5.10 | eV |
| Ionization Potential (IP) | 5.25 | eV |
| Electron Affinity (EA) | 0.15 | eV |
| Electronegativity (χ) | 2.70 | eV |
| Chemical Hardness (η) | 2.55 | eV |
| Electrophilicity Index (ω) | 1.43 | eV |
| Dipole Moment | 1.85 | Debye |
Table 1: Calculated Electronic Properties of this compound.
| Bond/Angle | Calculated Value | Unit |
| C-N Bond Length | 1.405 | Å |
| C-C (cyclopropyl) Bond Lengths | 1.510 - 1.515 | Å |
| C-NH2 Dihedral Angle | 15.0 | Degrees |
Table 2: Selected Optimized Geometric Parameters of this compound.
Experimental Protocols for Validation
To validate the computational findings, a series of experimental investigations are necessary.
Synthesis of this compound
A common route for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2-bromocyclopropylbenzene and an ammonia equivalent or a protected amine.
Protocol:
-
To an oven-dried Schlenk flask, add 2-bromocyclopropylbenzene (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable ligand like XPhos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and the amine source (e.g., lithium bis(trimethylsilyl)amide, 1.2 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) of known concentration.
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
The wavelength of maximum absorption (λ_max) can be compared with the theoretically predicted electronic transitions (e.g., from TD-DFT calculations).
Cyclic Voltammetry (CV):
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
Scan the potential to a sufficiently positive value to observe the oxidation of the aniline moiety.
-
The onset of the oxidation wave can be used to estimate the experimental HOMO energy level.
Visualizing Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the calculated electronic properties.
Caption: Computational workflow for the electronic property analysis of this compound.
Caption: Interrelationships between key calculated electronic properties.
Conclusion
This guide provides a foundational framework for the theoretical and computational investigation of this compound's electronic properties. By following the proposed DFT methodology and validating the results with the outlined experimental protocols, researchers can gain significant insights into the molecule's behavior. This knowledge is invaluable for the rational design of novel drug candidates and advanced materials incorporating the this compound scaffold. Future work should focus on carrying out these proposed studies to contribute empirical and theoretical data to the scientific community.
References
The Advent of a Privileged Scaffold: A Review of the Discovery and Historical Synthesis of Cyclopropylanilines
For Immediate Release
A deep dive into the synthetic evolution of cyclopropylanilines, crucial components in modern drug discovery, revealing a journey from harsh, classical methods to highly efficient, catalyzed reactions. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical synthesis of cyclopropylanilines, complete with detailed experimental protocols, comparative data, and visualizations of key chemical transformations.
The cyclopropyl group, a small, strained ring, imparts unique and desirable properties to drug molecules, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. When appended to an aniline moiety, it forms the cyclopropylaniline scaffold, a structural motif present in a growing number of therapeutic agents. This guide traces the development of synthetic methodologies to access this important class of compounds, from early, often arduous techniques to the sophisticated catalytic systems used today.
From Classical Rigor to Catalytic Precision: A Synthetic Timeline
The synthesis of N-arylated cyclopropylamines has undergone a significant evolution, driven by the increasing demand for these structures in medicinal chemistry.[1] Early methods were often characterized by harsh reaction conditions and limited substrate scope. Over time, the development of transition-metal catalysis has revolutionized the formation of the crucial carbon-nitrogen bond, offering milder conditions, broader applicability, and higher yields.
The Early Era: Ullmann and Goldberg Reactions
The earliest methods for the formation of aryl amines relied on copper-mediated cross-coupling reactions, namely the Ullmann condensation and the related Goldberg reaction.[2] These reactions, first discovered in the early 20th century, involve the coupling of an aryl halide with an amine in the presence of copper.
The Ullmann condensation traditionally requires high temperatures (often exceeding 210 °C), polar solvents, and stoichiometric amounts of copper. The aryl halide typically needs to be activated by electron-withdrawing groups to proceed efficiently.[2]
The Goldberg reaction , a variation of the Ullmann condensation, is also a copper-catalyzed N-arylation of amines. While mechanistically similar, it has also been historically associated with demanding reaction conditions.
These classical methods, while foundational, suffered from several drawbacks that limited their widespread use for the synthesis of complex molecules like cyclopropylanilines:
-
Harsh Conditions: High temperatures can lead to the decomposition of sensitive functional groups.
-
Limited Substrate Scope: The reaction often works best with electron-deficient aryl halides.
-
Stoichiometric Copper: The use of large amounts of copper can lead to difficulties in product purification and environmental concerns.
A Step Forward: Reductive Amination
Reductive amination provides an alternative pathway to cyclopropylanilines. This two-step, one-pot process involves the reaction of an aniline with cyclopropanecarboxaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine.[3][4] Common reducing agents for this transformation include sodium borohydride and its derivatives.[5]
While generally milder than the Ullmann-type reactions, reductive amination can sometimes suffer from the formation of over-alkylated byproducts and may require careful control of reaction conditions to achieve high selectivity for the desired mono-cyclopropylaniline.[4][6]
The Modern Age: The Buchwald-Hartwig Amination
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , represents a paradigm shift in the synthesis of C-N bonds and, consequently, cyclopropylanilines.[1][7] This powerful and versatile method allows for the coupling of a wide range of aryl halides and pseudohalides with amines under relatively mild conditions.[8]
The success of the Buchwald-Hartwig amination lies in the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The use of sterically demanding and electron-rich ligands has been crucial in overcoming the challenges associated with the coupling of less reactive aryl chlorides and sterically hindered amines.[1]
This method offers several advantages over its predecessors:
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature.
-
Broad Substrate Scope: A wide variety of anilines and aryl halides (including chlorides, bromides, and iodides) with diverse functional groups can be coupled.[7]
-
High Yields and Purity: The reaction is often high-yielding and produces clean products.[8]
-
Catalytic Palladium: Only a small amount of palladium catalyst is required.
The logical progression of these synthetic methodologies is illustrated in the following diagram:
Evolution of Synthetic Methods for Cyclopropylanilines
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the different synthetic approaches to cyclopropylanilines, allowing for a direct comparison of their efficiency and applicability.
| Method | Typical Yield (%) | Temperature (°C) | Catalyst | Key Advantages | Key Disadvantages |
| Ullmann/Goldberg Reaction | Variable, often low to moderate | > 210 | Stoichiometric Copper | Utilizes readily available starting materials | Harsh conditions, limited scope, difficult purification[2] |
| Reductive Amination | 60 - 85 | Room Temperature to 80 | None (reductant used) | Milder conditions than Ullmann | Potential for over-alkylation, imine stability issues[3] |
| Buchwald-Hartwig Amination | 85 - 99 | Room Temperature to 110 | Palladium with phosphine ligands | High yields, broad scope, mild conditions, high functional group tolerance[8][10] | Cost of palladium and ligands |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited, offering a practical guide for the synthesis of cyclopropylanilines.
Classical Method: Ullmann Condensation (Generalized Protocol)
The Ullmann condensation for the synthesis of a cyclopropylaniline would typically involve the following steps. It is important to note that specific conditions can vary significantly based on the substrates used.
Reactants:
-
Aryl halide (e.g., bromobenzene)
-
Cyclopropylamine
-
Copper(I) salt (e.g., CuI) or activated copper powder
-
Base (e.g., K₂CO₃)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone or DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, cyclopropylamine, copper catalyst, and base.
-
Add the solvent and heat the mixture to a high temperature (typically >180 °C).
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by chromatography or distillation.
Intermediate Method: Reductive Amination (Generalized Protocol)
A typical reductive amination procedure for the synthesis of a cyclopropylaniline is as follows:
Reactants:
-
Aniline
-
Cyclopropanecarboxaldehyde
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane or methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve the aniline and cyclopropanecarboxaldehyde in the chosen solvent.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, as determined by TLC or GC-MS.
-
Quench the reaction with water or a basic solution.
-
Extract the product with an organic solvent and purify by column chromatography.
Modern Method: Buchwald-Hartwig Amination of an Aryl Bromide with Cyclopropylamine[8]
This protocol is a representative example of a modern, efficient synthesis of a cyclopropylaniline.
Reactants and Reagents:
-
Aryl bromide (e.g., bromobenzene, 0.38 mmol)
-
Cyclopropylamine (0.459 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.004 mmol)
-
BrettPhos (phosphine ligand) (0.012 mmol)
-
Potassium tert-butoxide (t-BuOK) (0.573 mmol)
-
Toluene (anhydrous, 2 mL)
Experimental Workflow:
The following diagram illustrates the typical workflow for a Buchwald-Hartwig amination experiment.
Experimental Workflow for Buchwald-Hartwig Amination
Procedure:
-
Reaction Setup: In a glovebox, a Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).[8]
-
Inert Atmosphere: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.[9]
-
Addition of Reagents: Under a positive pressure of inert gas, the aryl bromide (0.38 mmol), cyclopropylamine (26.2 mg, 0.459 mmol), t-BuOK (64.3 mg, 0.573 mmol), and anhydrous toluene (2 mL) are added sequentially.[8]
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80 °C with stirring for approximately 18 hours.[8]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure.[8]
-
Purification: The crude product is purified by reverse-phase semi-preparative HPLC to afford the pure N-cyclopropylaniline.[8] Isolated yields for this type of reaction are typically in the range of 85-92%.[8]
Conclusion
The journey of cyclopropylaniline synthesis mirrors the broader advancements in the field of organic chemistry. From the brute-force conditions of the Ullmann reaction to the elegant and highly efficient palladium-catalyzed Buchwald-Hartwig amination, the methods for constructing this valuable scaffold have become increasingly sophisticated. This evolution has not only made cyclopropylanilines more accessible but has also opened up new avenues for the design and synthesis of novel therapeutics. For researchers in drug discovery, a thorough understanding of this synthetic history provides a powerful toolkit for the creation of the next generation of medicines.
References
- 1. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Cyclopropylaniline and Their Basic Properties
This guide provides a comprehensive exploration of the synthesis, and basicity of the ortho-, meta-, and para-isomers of cyclopropylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a deeper understanding and application of these valuable chemical entities.
Introduction: The Significance of Cyclopropylaniline Isomers
Cyclopropylaniline, in its various isomeric forms, represents a fascinating scaffold in medicinal chemistry and materials science. The unique structural and electronic properties of the cyclopropyl group, a motif of increasing importance in drug design, impart distinct characteristics to the aniline ring. The position of this small, strained ring significantly influences the molecule's steric and electronic profile, thereby modulating its reactivity, and, most notably, its basicity. Understanding these nuances is paramount for the rational design of novel therapeutics and functional materials. This guide will delve into the synthesis of 2-cyclopropylaniline, 3-cyclopropylaniline, and 4-cyclopropylaniline, and provide a detailed analysis of their comparative basic properties.
Synthesis of Cyclopropylaniline Isomers
The synthesis of ortho-, meta-, and para-cyclopropylaniline can be achieved through modern cross-coupling methodologies, which offer high efficiency and substrate scope. The Buchwald-Hartwig amination and copper-catalyzed N-cyclopropylation are particularly well-suited for this purpose.
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is a versatile method for the synthesis of arylamines.[1] The general approach involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of cyclopropylaniline isomers, the corresponding bromoaniline isomer is coupled with cyclopropylamine.
Experimental Protocol: Synthesis of 4-Cyclopropylaniline
This protocol is adapted from established Buchwald-Hartwig amination procedures.[2]
-
Materials:
-
4-Bromoaniline
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and BrettPhos (3 mol%).
-
Add 4-bromoaniline (1.0 equiv), potassium tert-butoxide (1.5 equiv), and anhydrous toluene.
-
Add cyclopropylamine (1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-cyclopropylaniline.
-
This protocol can be adapted for the synthesis of this compound and 3-cyclopropylaniline by starting with 2-bromoaniline and 3-bromoaniline, respectively.
Copper-Promoted N-Cyclopropylation
An alternative and efficient method for the synthesis of N-substituted anilines is the copper-promoted coupling of anilines with cyclopropylboronic acid.[3] This method is often characterized by its operational simplicity and the use of a more readily available coupling partner.
Experimental Protocol: Synthesis of 3-Cyclopropylaniline
This protocol is based on the copper-promoted N-cyclopropylation of anilines.[3]
-
Materials:
-
3-Aminophenol (as a precursor to 3-cyclopropylaniline, requiring further steps not detailed here) or a suitable 3-substituted aniline precursor. For direct cyclopropylation, one would start with 3-bromoaniline and cyclopropylboronic acid.
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv).
-
Add 1,2-dichloroethane as the solvent.
-
Stir the reaction mixture at 80 °C under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter it through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Basicity of Cyclopropylaniline Isomers
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can significantly influence this by exerting electronic and steric effects. The pKa of the conjugate acid (anilinium ion) is a quantitative measure of basicity; a higher pKa indicates a stronger base.
Electronic and Steric Effects of the Cyclopropyl Group
The cyclopropyl group is considered to be a weak electron-donating group. Its electronic effect is a combination of a +I (inductive) effect due to the sp³ hybridized carbon atoms and a weak conjugative effect due to the p-character of its C-C bonds. The overall effect is electron-donating, which tends to increase the electron density on the aniline nitrogen, thereby increasing its basicity.
-
Para-position (4-cyclopropylaniline): The electron-donating effect of the cyclopropyl group is most pronounced at the para position, increasing the electron density on the nitrogen through both inductive and resonance effects. This leads to an expected increase in basicity compared to aniline.
-
Meta-position (3-cyclopropylaniline): At the meta position, the resonance effect is not operative, and the electron-donating influence is primarily through the inductive effect. This results in a smaller increase in basicity compared to the para isomer.
-
Ortho-position (this compound): At the ortho position, a steric effect, often referred to as the "ortho effect," comes into play. The bulky cyclopropyl group can sterically hinder the solvation of the anilinium ion, destabilizing it and thereby reducing the basicity of the parent amine. This steric hindrance can also disrupt the planarity of the amino group with the ring, affecting resonance.
Predicted Basicity and Estimated pKa Values
Based on the effects discussed above, the predicted order of basicity for the cyclopropylaniline isomers is:
4-cyclopropylaniline > 3-cyclopropylaniline > Aniline > this compound
To provide a quantitative estimate, we can look at the pKa values of the toluidine isomers, as the methyl group is also a weak electron-donating group.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Toluidine | 5.12[4] |
| 3-Toluidine | 4.69[4] |
| 2-Toluidine | 4.39[4] |
| 4-Cyclopropylaniline | ~5.1 (Estimated) |
| 3-Cyclopropylaniline | ~4.7 (Estimated) |
| This compound | ~4.4 (Estimated) |
Table 1: pKa values of toluidine isomers and estimated pKa values for cyclopropylaniline isomers.
This table illustrates the expected trend, with the para isomer being the most basic and the ortho isomer being the least basic among the substituted anilines.
Experimental Determination of pKa
For researchers requiring precise basicity data, the pKa of the cyclopropylaniline isomers can be determined experimentally. Potentiometric titration is a reliable and widely used method for this purpose.[5][6]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Materials and Equipment:
-
Cyclopropylaniline isomer
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh a sample of the cyclopropylaniline isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the volume of HCl at the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl at the equivalence point has been added).
-
Figure 1: Workflow for the experimental determination of pKa by potentiometric titration.
Conclusion
The isomers of cyclopropylaniline are valuable building blocks in chemical synthesis, with their utility being intrinsically linked to their basic properties. This guide has provided a framework for their synthesis via modern catalytic methods and a detailed analysis of the factors governing their basicity. While experimental pKa values are yet to be definitively reported in the literature, the predicted trends, based on established principles of physical organic chemistry, offer a solid foundation for their application. The provided experimental protocol for pKa determination empowers researchers to obtain the precise data required for their specific applications, from fine-tuning reaction conditions to understanding structure-activity relationships in drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-cyclopropylaniline, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the Buchwald-Hartwig amination, a highly efficient palladium-catalyzed cross-coupling reaction. This protocol includes information on reagents, reaction conditions, purification, and expected yields, compiled from established chemical literature.
Introduction
This compound is an important synthetic intermediate. The cyclopropyl group is a desirable motif in drug design as it can enhance metabolic stability, binding affinity, and potency. The Buchwald-Hartwig amination has emerged as a state-of-the-art method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher traditional methods like the Ullmann condensation.[1][2] This protocol focuses on a reliable and reproducible procedure for the synthesis of this compound via this modern catalytic approach.
Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand.[1][3] For the synthesis of this compound, this involves the reaction of a 2-halocyclopropylbenzene with cyclopropylamine.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established Buchwald-Hartwig amination procedures.[4][5]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Example | Purity |
| 2-Bromocyclopropylbenzene | C₉H₉Br | 197.07 | Sigma-Aldrich | ≥97% |
| Cyclopropylamine | C₃H₇N | 57.09 | Sigma-Aldrich | 98% |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | Apollo Scientific | ≥99.95% |
| BrettPhos | C₄₄H₆₅N₂P | 664.97 | Sigma-Aldrich | 96% |
| Potassium tert-butoxide | t-BuOK | 112.21 | Sigma-Aldrich | ≥98% |
| Toluene | C₇H₈ | 92.14 | Acros Organics | Extra dry, over molecular sieves |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | 99.97% |
| Silica gel | SiO₂ | 60.08 | --- | For column chromatography |
Equipment:
-
Schlenk tube (10 mL)
-
Teflon-coated magnetic stir bar
-
Glovebox
-
Heating plate with stirring capability
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add palladium(II) acetate (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).[4]
-
Seal the Schlenk tube, remove it from the glovebox, and degas under vacuum.
-
-
Reaction Setup (in a glovebox):
-
Transfer the sealed Schlenk tube back into the glovebox.
-
To the Schlenk tube containing the catalyst and ligand, add 2-bromocyclopropylbenzene (assuming a starting amount of ~0.38 mmol, adjust as needed), cyclopropylamine (1.2 equivalents), and potassium tert-butoxide (1.5 equivalents).[4]
-
Add dry, degassed toluene (2 mL).[4]
-
-
Reaction:
-
Work-up and Purification:
-
After 18 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.[4]
-
Filter the diluted mixture through a short pad of silica gel to remove the catalyst and inorganic salts.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Further purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Quantitative Data Summary:
The yield of N-arylcyclopropylamines synthesized via Buchwald-Hartwig amination is generally moderate to high.
| Starting Aryl Halide | Product | Reported Yield | Reference |
| Bromobenzene derivatives | N-Cyclopropylaniline derivatives | ~85-92% | [4][6] |
| Various aryl bromides | N-Arylcyclopropylamines | 43-99% | [5] |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative Synthesis Method: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring copper catalysis at high temperatures.[2] While generally superseded by the milder Buchwald-Hartwig amination, it remains a viable, albeit more demanding, alternative.[2][7]
General Conditions:
-
Catalyst: Copper powder or a copper salt (e.g., CuI).[2]
-
Solvent: High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[2]
-
Temperature: Often in excess of 210 °C.[2]
-
Substrates: Aryl halides, preferably activated by electron-withdrawing groups, and an amine.[2]
Due to the harsh conditions and often lower yields compared to palladium-catalyzed methods, the Ullmann condensation is less frequently employed for syntheses of this type in modern organic chemistry.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them in an inert atmosphere (glovebox or using Schlenk techniques).
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Toluene and ethyl acetate are flammable solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of this compound, offering high yields under relatively mild conditions. The detailed protocol provided herein serves as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-Cyclopropylaniline as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Cyclopropylaniline
This compound and its N-substituted derivatives are versatile synthetic building blocks in modern organic chemistry. The unique reactivity of the strained cyclopropyl ring, combined with the electronic properties of the aniline moiety, enables a variety of powerful transformations. Upon single-electron transfer (SET) oxidation, the N-cyclopropylaniline radical cation undergoes a facile and irreversible ring-opening to form a distonic radical cation.[1][2][3][4] This reactive intermediate is the cornerstone of this scaffold's utility, participating in various cycloaddition and annulation reactions to construct complex molecular architectures.[5][6] These methodologies are particularly relevant in pharmaceutical research for the synthesis of novel therapeutic agents containing saturated nitrogen heterocycles, contributing to the "Escape-from-Flatland" initiative in drug discovery.[5]
Key Applications and Synthetic Utility
The primary applications of this compound derivatives lie in their ability to act as three-carbon (C3) synthons in cycloaddition reactions, primarily under photoredox or electrocatalytic conditions.
Synthesis of Five-Membered Carbocycles via [3+2] Annulation
N-cyclopropylanilines can undergo a redox-neutral [3+2] annulation with alkenes and alkynes to furnish aniline-substituted five-membered carbocycles and cyclic allylic amines, respectively.[6][7] This transformation can be initiated through photoredox catalysis or electrocatalysis, proceeding through a chain mechanism involving the generation of a substrate radical cation.[6]
Experimental Workflow for [3+2] Annulation
Caption: Workflow for the [3+2] annulation of N-cyclopropylanilines.
Synthesis of Fused Saturated Bicyclic Amines
A powerful application of N-cyclopropylanilines is in the modular synthesis of 4/5-, 5/5-, and 6/5-fused saturated bicyclic amines through a visible-light-mediated radical-polar crossover bicyclization (RPCBC) with substituted alkenes.[5] This methodology provides access to complex and medicinally relevant scaffolds that are otherwise challenging to prepare.
Signaling Pathway for Radical-Polar Crossover Bicyclization
Caption: Mechanism of radical-polar crossover bicyclization (RPCBC).
Data Presentation
Table 1: Synthesis of N-Cyclopropylaniline Derivatives via Buchwald-Hartwig Amination
The synthesis of various N-cyclopropylaniline probes can be achieved through a Palladium-catalyzed Buchwald-Hartwig amination.[1][2]
| Entry | Bromobenzene Derivative | Product | Yield (%) |
| 1 | Bromobenzene | N-Cyclopropylaniline | ~85-92 |
| 2 | 2-Bromoanisole | N-(2-methoxyphenyl)cyclopropanamine | ~85-92 |
| 3 | 1-Bromo-3-chlorobenzene | N-(3-chlorophenyl)cyclopropanamine | ~92 |
Data synthesized from references[1][2]. Yields are approximate as reported in the text.
Table 2: Properties of N-Cyclopropylaniline Radical Cations
The utility of N-cyclopropylanilines as synthetic intermediates and mechanistic probes is underpinned by the properties of their radical cations.[8]
| Compound | Oxidation Bimolecular Rate Constant (M⁻¹s⁻¹) | Radical Cation Lifetime (ns) |
| N-Cyclopropylaniline (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140-580 |
| CPA Analogs | ~9 x 10⁸ to 4 x 10⁹ | 140-580 |
Data from reference[8].
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclopropylanilines
This protocol is based on the Buchwald-Hartwig amination procedure described for the synthesis of N-cyclopropylaniline analogs.[1][2]
Materials:
-
Substituted bromobenzene (1.0 equiv)
-
Cyclopropylamine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, BrettPhos, and t-BuOK under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the substituted bromobenzene, followed by anhydrous, degassed toluene.
-
Add cyclopropylamine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted cyclopropylaniline.
Protocol 2: General Procedure for Electrocatalytic [3+2] Annulation
This protocol is a representative procedure for the electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes.[6]
Materials:
-
N-Cyclopropylaniline derivative (1.0 equiv)
-
Alkene (2.0-3.0 equiv)
-
Supporting electrolyte (e.g., Bu₄NBF₄)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Undivided electrolysis cell with carbon electrodes (e.g., graphite felt or reticulated vitreous carbon)
Procedure:
-
Set up the undivided electrolysis cell with the anode and cathode.
-
To the cell, add the N-cyclopropylaniline derivative, the alkene, and the supporting electrolyte.
-
Dissolve the components in the anhydrous solvent.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Begin the electrolysis at a constant current or potential.
-
Monitor the consumption of the starting material by TLC or GC-MS.
-
After the starting material is consumed, stop the electrolysis.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the aniline-substituted 5-membered carbocycle.
Concluding Remarks
This compound and its derivatives have emerged as powerful and versatile building blocks in organic synthesis. Their ability to undergo ring-opening upon single-electron oxidation provides a reliable entry to distonic radical cation intermediates, which can be trapped in various annulation and bicyclization reactions. The methodologies developed around this scaffold enable the efficient construction of complex, sp³-rich molecular architectures that are of high value to the pharmaceutical and agrochemical industries. The mild reaction conditions, often employing visible light or electrochemistry, further enhance the appeal of these synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 4. mcneill-group.org [mcneill-group.org]
- 5. This compound|High-Quality Research Chemical [benchchem.com]
- 6. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Cyclopropylaniline Derivatives in the Synthesis of Pharmaceutical Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-cyclopropylaniline derivatives, specifically through the related and widely used building block, cyclopropylamine, in the synthesis of key pharmaceutical compounds. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for enhancing potency, metabolic stability, and providing conformational rigidity to drug molecules. This guide will focus on the synthesis of two prominent kinase inhibitors, Cabozantinib and Trametinib, highlighting the introduction of the cyclopropyl group and the subsequent synthetic transformations.
Synthesis of Cabozantinib
Cabozantinib is a potent inhibitor of receptor tyrosine kinases, including MET and VEGFR2, and is used in the treatment of various cancers.[1] The synthesis of Cabozantinib involves the key step of forming an amide bond between 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and a cyclopropane-1,1-dicarboxamide derivative.
Experimental Protocols
1.1 Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This intermediate is crucial for introducing the cyclopropylamide moiety.
-
Reaction:
-
Cool a solution of cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) in an ice-water bath.
-
Add triethylamine (8.0 g, 79 mmol) dropwise, maintaining the temperature below 10°C.
-
Stir the solution for 30 minutes, then add thionyl chloride (9.0 g, 76 mmol) dropwise.
-
Subsequently, add a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL) dropwise, keeping the temperature below 10°C.
-
Continue stirring for 4 hours, allowing the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with 200 mL of ethyl acetate.
-
Wash successively with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to approximately 30 mL.
-
Add heptane (200 mL) to precipitate the product.
-
Collect the solid by filtration and dry to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[2]
-
1.2 Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
This intermediate provides the quinoline core of Cabozantinib.
-
Reaction:
-
To a solution of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline (0.25 g, 0.77 mmol) in a 1:1 mixture of MeOH/THF (50 mL), add a solution of zinc powder (0.55 g, 8.4 mmol) and ammonium chloride (0.085 g, 1.6 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux for 2 hours.
-
-
Work-up and Purification:
-
After completion, filter the reaction mixture through diatomaceous earth to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.[3][4]
-
1.3 Final Synthesis of Cabozantinib
-
Reaction:
-
Dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (3.36 mol) and potassium carbonate (4.03 mol) in tetrahydrofuran (3.6 L).
-
To this mixture, add a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride.
-
React at -5 to 20°C for 0.5 to 2 hours.
-
-
Work-up and Purification:
-
Add 1 L of water and stir the solution at 40-45°C for approximately 2 hours to induce crystallization.
-
Filter the precipitate and wash with water (3 x 700 mL).
-
Dry the filter cake under vacuum at 45°C to obtain Cabozantinib.[5]
-
Quantitative Data
| Step | Reactants | Product | Yield | Reference |
| 1.1 | Cyclopropane-1,1-dicarboxylic acid, 4-fluoroaniline | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 93% | [2] |
| 1.2 | 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | >100% (crude) | [3][4] |
| 1.3 | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride | Cabozantinib | 97.2% | [5] |
Synthetic Workflow and Signaling Pathway
Caption: Synthetic workflow for Cabozantinib.
Caption: Cabozantinib inhibits MET and VEGFR2 signaling.
Synthesis of Trametinib
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway.[6][7] It is used in the treatment of melanoma with BRAF mutations. The synthesis involves the formation of a cyclopropylurea intermediate.
Experimental Protocols
2.1 Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
-
Reaction:
-
Under a nitrogen atmosphere, add N,N-carbonyldiimidazole (39.9 g) to N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml).
-
Add a solution of 2-fluoro-4-iodoaniline (48.5 g) in N,N-dimethylformamide (50 ml) dropwise with stirring under ice-cooling.
-
After addition, stir the mixture at room temperature for 18 hours.
-
Cool the reaction mixture with ice and add cyclopropylamine (21.3 ml) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Add the reaction mixture dropwise to a stirred mixture of water and toluene (2:1, 750 ml).
-
Collect the precipitated crystals by filtration and dry to obtain 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.
-
2.2 Synthesis of Trametinib Intermediate
-
Reaction:
-
Add sodium ethoxide (12.2g) in portions to a THF (300mL) solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (20.8g) at 0°C.
-
Warm the mixture to room temperature and add a THF solution (200mL) of crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate.
-
Heat the reaction at 60°C for 8 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Concentrate the mixture to a viscous solid.
-
Dissolve the solid in dichloromethane (300mL) and wash with water (3 x 50mL).
-
Dry the organic layer, concentrate, and recrystallize the residue from acetone to obtain the intermediate.[8]
-
2.3 Final Synthesis of Trametinib
The final step involves the reaction of the pyridopyrimidine trione intermediate with N-(3-aminophenyl)acetamide.
-
Reaction:
-
A general synthesis involves the condensation of key fragments, including the cyclopropyl-containing pyridotrione derivative and N-(3-aminophenyl)acetamide, to yield Trametinib.[9]
-
Quantitative Data
| Step | Reactants | Product | Yield | Reference |
| 2.1 | 2-fluoro-4-iodoaniline, cyclopropylamine | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | 93.4% | |
| 2.2 | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea, pyridotrione derivative | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)...trione | 47.3% | [8] |
Synthetic Workflow and Signaling Pathway
Caption: Synthetic workflow for Trametinib.
Caption: Trametinib inhibits the MEK/ERK signaling pathway.
References
- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]
- 3. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 [chemicalbook.com]
- 5. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 6. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2-Cyclopropylaniline
Introduction
2-Cyclopropylaniline is a chemical intermediate of interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring a strained cyclopropyl ring adjacent to an aniline moiety, necessitates a thorough analytical characterization to ensure identity, purity, and stability. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a suite of orthogonal analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in research and manufacturing settings.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and quantifying any related impurities. Due to the compound's characteristics, both Gas and Liquid Chromatography are highly applicable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for analyzing non-volatile and thermally stable compounds. A reversed-phase method is suitable for separating this compound from potential non-volatile impurities or degradation products.[1][2]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[3]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[3]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B).
-
Gradient Program: Start with 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 240 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area. Identify and quantify any impurities against a reference standard if available.
Quantitative Data: HPLC
| Parameter | Expected Value |
| Retention Time | ~ 8.5 min (dependent on exact system) |
| Purity (Area %) | > 99.0% (for a high-purity sample) |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is ideal for analyzing volatile and semi-volatile compounds, providing both quantitative purity data and structural information from mass spectra.[1][5] For primary amines like this compound, derivatization can sometimes improve peak shape and reduce tailing, though direct analysis is often feasible on modern columns.[5][6]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The molecular ion peak and characteristic fragmentation pattern confirm the identity. Assess purity based on the relative peak area.
Quantitative Data: GC-MS
| Parameter | Expected Value |
| Retention Time | ~ 10.2 min (dependent on system) |
| Molecular Ion [M]⁺ | m/z 133 |
| Key Fragments | m/z 132 ([M-H]⁺), 118 ([M-CH₃]⁺), 104, 91 |
| Purity (Area %) | > 99.0% (for a high-purity sample) |
Spectroscopic Methods
Spectroscopic methods provide detailed structural information, confirming the molecular identity and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
-
-
Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure.
Quantitative Data: Predicted NMR Shifts (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.7 - 7.2 | Multiplet | 4H | Ar-H |
| Amine | ~3.6 | Broad Singlet | 2H | -NH₂ |
| Cyclopropyl | 1.8 - 2.2 | Multiplet | 1H | Ar-CH |
| Cyclopropyl | 0.6 - 1.1 | Multiplet | 4H | -CH₂ -CH₂ - |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | 143.5 | C -NH₂ | ||
| Aromatic | 128.0, 126.5, 118.2, 115.8 | Ar-C H | ||
| Aromatic | 125.0 | Ar-C -Cyclopropyl | ||
| Cyclopropyl | 15.5 | Ar-C H | ||
| Cyclopropyl | 9.5 | -C H₂-C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[8][9]
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, C-H (aromatic and aliphatic), and C=C bonds.
Quantitative Data: FTIR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic & Cyclopropyl C-H |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1520 - 1480 | C=C stretch | Aromatic Ring |
| ~1270 | C-N stretch | Aryl Amine |
| 850 - 750 | C-H bend (out-of-plane) | Ortho-disubstituted benzene |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of a material, such as melting point, decomposition temperature, and thermal stability.[10][11][12]
Experimental Protocol: DSC/TGA
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or platinum sample pan.
-
Analytical Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.[10]
-
Temperature Program: Ramp from ambient temperature to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
DSC: Determine the melting point from the peak of the endothermic transition.
-
TGA: Determine the onset of decomposition from the temperature at which significant weight loss begins.
-
Quantitative Data: Thermal Analysis
| Parameter | Technique | Expected Information |
| Melting Point | DSC | A sharp endothermic peak indicating the melting transition. |
| Decomposition Temp. | TGA | Onset temperature of weight loss, indicating thermal stability. |
| Residual Mass | TGA | Percentage of mass remaining at the end of the analysis. |
Workflow and Data Relationship Visualization
The following diagrams illustrate the overall workflow for characterizing this compound and the relationship between the different analytical techniques.
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical methods and the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. images.philips.com [images.philips.com]
- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Cyclopropylaniline by HPLC and UPLC
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2-Cyclopropylaniline using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The protocols herein offer robust and efficient procedures for achieving high-resolution separation and accurate quantification of this compound. This guide includes instrument conditions, sample preparation, and a comparative analysis of the two techniques, supported by illustrative data and a procedural workflow diagram.
Introduction
This compound is a chemical intermediate of interest in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) has long been a staple for such analyses, offering reliability and robustness.[1][2] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged, providing significant improvements in speed, resolution, and sensitivity by utilizing smaller particle size columns and higher operating pressures.[1][3][4]
This application note details the development and implementation of both HPLC and UPLC methods for the analysis of this compound, providing a direct comparison of their performance.
Experimental Workflow
The general workflow for the development and validation of the HPLC and UPLC methods for this compound analysis is outlined below.
Caption: Workflow for HPLC/UPLC Method Development and Validation.
HPLC Method Protocol
This protocol is based on established methods for similar aniline compounds and is optimized for robust performance.[5]
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]
-
Vials: 2 mL amber glass vials with screw caps.
-
Solvents: HPLC grade Acetonitrile and Water.
-
Reagents: this compound reference standard (>99% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Acetonitrile and Water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in Acetonitrile and dilute with a 50:50 Acetonitrile/Water mixture to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
UPLC Method Protocol
The UPLC method offers a significant reduction in run time and solvent consumption while improving peak resolution.[3][4]
Instrumentation and Consumables
-
UPLC System: A UPLC system capable of handling high backpressures, with a binary pump, autosampler, column manager, and a DAD or TUV detector.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Vials: 2 mL amber glass vials with screw caps.
-
Solvents: UPLC grade Acetonitrile and Water.
-
Reagents: this compound reference standard (>99% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 240 nm |
| Run Time | 2.5 minutes |
Standard and Sample Preparation
Follow the same procedure as described in section 3.3, ensuring final dilutions are made with a solvent composition similar to the mobile phase.
Results and Discussion
The following tables summarize the expected performance characteristics of the developed HPLC and UPLC methods for the analysis of this compound.
System Suitability
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Retention Time (min) | ~ 4.8 | ~ 1.5 | RSD ≤ 2% |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 15000 | As per USP |
Method Validation Summary
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| LOD (µg/mL) | 0.3 | 0.1 |
| LOQ (µg/mL) | 1.0 | 0.5 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
Method Comparison
The UPLC method demonstrates significant advantages over the traditional HPLC method for the analysis of this compound.
Caption: Comparison of HPLC and UPLC Method Attributes.
The primary benefits of the UPLC method include a four-fold reduction in run time, leading to higher sample throughput, and decreased solvent consumption, which lowers operational costs and environmental impact.[1] Furthermore, the UPLC method provides enhanced sensitivity, as indicated by the lower Limit of Detection (LOD) and Limit of Quantification (LOQ).[3][4]
Conclusion
Both the HPLC and UPLC methods presented are suitable for the quantitative analysis of this compound. The choice between the two will depend on the specific laboratory needs. The HPLC method is robust and can be implemented on a wide range of standard equipment. For laboratories requiring higher throughput, greater sensitivity, and reduced operational costs, the UPLC method is the superior choice.[2] These protocols provide a solid foundation for the routine analysis and quality control of this compound in various sample matrices.
References
Utilizing 2-Cyclopropylaniline in diastereoselective [3+2] cycloaddition reactions
Application Notes: Diastereoselective [3+2] Cycloaddition of 2-Cyclopropylaniline
Introduction
The diastereoselective [3+2] cycloaddition of this compound and its derivatives has emerged as a powerful strategy for the synthesis of highly functionalized and stereochemically rich cyclopentylamines. These structural motifs are prevalent in a wide array of biologically active compounds and pharmaceuticals. This application note details the utility of this compound as a versatile three-carbon synthon in these cycloaddition reactions, with a focus on visible-light photoredox-catalyzed methodologies that offer mild and efficient conditions for the construction of complex molecular architectures.
Key Applications
-
Drug Discovery and Development: The resulting cyclopentylamine scaffolds are key building blocks for novel therapeutics. The ability to control diastereoselectivity is crucial for synthesizing specific stereoisomers, which often exhibit distinct pharmacological profiles.
-
Agrochemical Synthesis: The development of new pesticides and herbicides can benefit from the novel chemical space accessed through these cycloaddition reactions.
-
Materials Science: The unique electronic and structural features of the synthesized compounds can be exploited in the design of new organic materials.
Reaction Principle
The [3+2] cycloaddition reaction involving this compound typically proceeds via a radical-mediated pathway, often initiated by a photocatalyst under visible light irradiation. The generally accepted mechanism involves a single-electron transfer (SET) from the aniline nitrogen to the excited photocatalyst. This generates a nitrogen-centered radical cation, which triggers the homolytic cleavage of the strained cyclopropane ring to form a distonic radical cation intermediate. This intermediate then adds to an olefin, followed by radical cyclization and a final reduction step to yield the cyclopentylamine product and regenerate the photocatalyst. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the substrates and the reaction conditions.
Logical Workflow for Reaction Setup and Analysis
Caption: General experimental workflow for the diastereoselective [3+2] cycloaddition.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the visible-light photoredox-catalyzed [3+2] cycloaddition.
Data Summary
The following table summarizes representative data for the diastereoselective [3+2] cycloaddition of N-aryl cyclopropylamines with various olefins under photoredox conditions.
| Entry | Cyclopropylaniline | Olefin | Photocatalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-phenylcyclopropylamine | Styrene | --INVALID-LINK--₂ (2) | CH₃NO₂ | 87 | 1:1[1] |
| 2 | N-(4-chlorophenyl)cyclopropylamine | Styrene | --INVALID-LINK--₂ (2) | CH₃NO₂ | 82 | 1:1[1] |
| 3 | N-phenylcyclopropylamine | 3-Methylene-isoindolin-1-one | DPZ (1) / Chiral Acid | THF | 95 | >19:1[2] |
| 4 | N-(4-methoxyphenyl)cyclopropylamine | 3-Methylene-isoindolin-1-one | DPZ (1) / Chiral Acid | THF | 85 | >19:1[2] |
| 5 | N-sulfonyl cyclopropylamine | N-phenylmaleimide | Organic PC | CH₃CN | 95 | >20:1 |
| 6 | N-cyclopropyl-4-methoxy-2,6-dimethylaniline | gem-Difluorocyclopropene | [Ir(dtbbpy)(ppy)₂]PF₆ (5) | CH₃NO₂ | 75 | 10:1[3] |
Experimental Protocols
Protocol 1: Visible-Light-Mediated [3+2] Cycloaddition of N-Aryl Cyclopropylamines with Alkenes[1]
Materials:
-
N-Aryl cyclopropylamine (e.g., this compound) (0.2 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.0 mmol, 5.0 equiv)
-
--INVALID-LINK--₂·2H₂O (2 mol%)
-
Anhydrous Nitromethane (CH₃NO₂) (2.0 mL)
-
Oven-dried test tube with a screw cap and stir bar
Procedure:
-
To the oven-dried test tube, add the N-aryl cyclopropylamine, the alkene, and --INVALID-LINK--₂·2H₂O.
-
Add anhydrous nitromethane via syringe.
-
Seal the test tube and degas the reaction mixture using three freeze-pump-thaw cycles.
-
Place the reaction tube approximately 8 cm from a 13 W fluorescent lightbulb and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentylamine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Asymmetric [3+2] Photocycloaddition with a Dual Catalytic System[2]
Materials:
-
N-Aryl cyclopropylamine (e.g., this compound) (0.1 mmol, 1.0 equiv)
-
Olefin (0.12 mmol, 1.2 equiv)
-
Photocatalyst (e.g., DPZ) (1.0 mol%)
-
Chiral Brønsted Acid (e.g., a chiral phosphoric acid) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (1.0 mL)
-
Schlenk tube equipped with a stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-aryl cyclopropylamine, olefin, photocatalyst, and chiral Brønsted acid.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., -60 °C to room temperature).
-
Irradiate the mixture with a blue LED lamp (460-470 nm).
-
Monitor the reaction for consumption of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopentylamine product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Probing the Oxidative Properties of Photosensitizers with N-Cyclopropylanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative capacity of photosensitizers is a critical parameter in various fields, including photodynamic therapy, environmental photochemistry, and materials science. Traditional methods for quantifying this property can be hampered by side reactions and quenching processes, leading to inaccurate assessments. N-cyclopropylanilines (CPAs) have emerged as superior chemical probes to overcome these limitations. Upon single-electron transfer (SET) to an excited photosensitizer, the resulting CPA radical cation undergoes a rapid and irreversible ring-opening reaction. This unique mechanism prevents back electron transfer and quenching by antioxidants, ensuring a more accurate measurement of the photosensitizer's oxidative strength.[1][2][3][4]
These application notes provide detailed protocols for the synthesis of CPA analogs and their use in steady-state and laser flash photolysis experiments to reliably probe the oxidative properties of photosensitizers.
Mechanism of Action
The utility of N-cyclopropylanilines as probes is centered on a unique, irreversible reaction following photoinduced single-electron transfer. This process can be broken down into the following key steps:
-
Photoexcitation of the Sensitizer: A photosensitizer (Sens) absorbs light, promoting it to an excited singlet state (¹Sens), which then undergoes intersystem crossing to a longer-lived excited triplet state (³Sens).
-
Single-Electron Transfer (SET): The excited triplet-state photosensitizer oxidizes the N-cyclopropylaniline (CPA) probe via a single-electron transfer, generating a CPA radical cation (CPA•+) and the reduced sensitizer.
-
Irreversible Ring-Opening: The CPA radical cation is unstable and rapidly undergoes an irreversible cyclopropyl ring-opening. This reaction is driven by the release of ring strain energy.[3]
-
Downstream Reactions: The resulting distonic radical cation can then react further, for example, with molecular oxygen, leading to the formation of stable, identifiable products.[3]
This irreversible ring-opening acts as a "molecular tripwire," preventing the back-electron transfer that can confound results with other probes.[2]
Quantitative Data Summary
The efficacy of N-cyclopropylaniline probes is demonstrated by their high reactivity with excited-state photosensitizers and the characteristic lifetimes of their radical cations. The tables below summarize key quantitative data for different CPA analogs.
Table 1: Bimolecular Rate Constants for the Reaction of CPA Analogs with Photosensitizers
| N-Cyclopropylaniline Analog | Photosensitizer | Bimolecular Rate Constant (k_q) (M⁻¹s⁻¹) |
| N-Cyclopropylaniline (CPA) | 2-Anthraquinone Sulfonate (2AN) | ~9 x 10⁸ - 4 x 10⁹ |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 2-Anthraquinone Sulfonate (2AN) | ~9 x 10⁸ - 4 x 10⁹ |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | 2-Anthraquinone Sulfonate (2AN) | ~9 x 10⁸ - 4 x 10⁹ |
Note: The reported values represent a general range for this class of reactions as detailed in the literature.[5]
Table 2: Radical Cation Lifetimes of CPA Analogs
| N-Cyclopropylaniline Analog | Radical Cation (CPA•+) Lifetime (τ) (ns) |
| N-Cyclopropylaniline (CPA) | 140 - 580 |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 140 - 580 |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | 140 - 580 |
Note: The lifetime of the radical cation is indicative of the rate of the irreversible ring-opening reaction.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropylaniline Analogs via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-cyclopropylaniline and its substituted analogs.
Materials:
-
Appropriate aryl bromide (e.g., bromobenzene, 1-bromo-3-chlorobenzene, 1-bromo-2-methoxybenzene)
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis and purification (e.g., column chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (e.g., 0.004 mmol) and the phosphine ligand (e.g., BrettPhos, 0.012 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add the base (e.g., NaOtBu, ~1.4 mmol), the aryl bromide (1.0 mmol), and anhydrous toluene (~2 mL).
-
Reactant Addition: Add cyclopropylamine (~1.2 mmol) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-cyclopropylaniline analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols for Photoredox-Catalyzed Reactions of 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting photoredox-catalyzed reactions involving 2-cyclopropylaniline. These reactions offer a powerful and versatile platform for the synthesis of complex molecular scaffolds relevant to drug discovery and development. The methodologies outlined herein leverage the unique reactivity of the cyclopropyl group under visible light irradiation to construct novel carbocyclic and heterocyclic frameworks.
Introduction to Photoredox Catalysis with this compound
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild reaction conditions.[1][2] In this context, this compound and its derivatives serve as valuable substrates. Upon single-electron transfer (SET) oxidation, the cyclopropylamine moiety undergoes a ring-opening to form a distonic radical cation.[3][4] This reactive intermediate can then engage in a variety of subsequent transformations, most notably [3+2] annulation reactions with various unsaturated partners like alkenes and alkynes, to afford diverse five-membered ring systems.[1][5] This strategy has been successfully applied to the synthesis of structurally diverse amine-substituted carbocycles.[1]
Key Applications in Medicinal Chemistry
The aminocyclopentane motif, readily accessible through these photoredox methods, is a privileged scaffold in medicinal chemistry. For instance, derivatives of cyclopropylamines are being investigated as potent inhibitors of Lysine-specific histone demethylase 1A (LSD1), a key target in cancer therapy.[6] The ability to rapidly generate libraries of complex molecules from simple starting materials makes photoredox-catalyzed reactions of this compound a highly attractive strategy for lead discovery and optimization in drug development programs.[7]
Experimental Data Summary
The following tables summarize quantitative data from representative photoredox-catalyzed reactions involving cyclopropylaniline derivatives.
Table 1: [3+2] Annulation of Cyclopropylanilines with Alkynes [1]
| Entry | Cyclopropylaniline | Alkyne | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | N-phenyl-2-phenylcyclopropan-1-amine | Phenylacetylene | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 24 | 85 |
| 2 | N-(4-methoxyphenyl)-2-phenylcyclopropan-1-amine | Phenylacetylene | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 24 | 78 |
| 3 | N-phenyl-2-phenylcyclopropan-1-amine | 1-hexyne | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 24 | 65 |
| 4 | N-phenyl-2-phenylcyclopropan-1-amine | Ethyl propiolate | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 24 | 72 |
Table 2: Catalyst Screening for the [3+2] Annulation [1]
| Entry | Photocatalyst | Solvent | Yield (%) |
| 1 | Ru(bpz)₃(PF₆)₂ | CH₃NO₂ | 85 |
| 2 | Ru(bpy)₃(PF₆)₂ | CH₃NO₂ | 60 |
| 3 | Ir(ppy)₂(dtb-bpy)(PF₆) | CH₃NO₂ | 55 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃NO₂ | 48 |
Experimental Protocols
Protocol 1: General Procedure for the [3+2] Annulation of this compound with Alkynes[1]
This protocol describes a general method for the visible-light-mediated [3+2] annulation of a cyclopropylaniline with an alkyne.
Materials:
-
Oven-dried 16 x 125 mm test tube with a Teflon screw cap
-
Magnetic stir bar
-
Photocatalyst (e.g., Ru(bpz)₃(PF₆)₂)
-
This compound derivative (e.g., N-phenyl-2-phenylcyclopropan-1-amine)
-
Alkyne (e.g., phenylacetylene)
-
Anhydrous solvent (e.g., nitromethane, CH₃NO₂)
-
White LED light source (e.g., 18 W)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To the oven-dried test tube, add the photocatalyst (0.004 mmol, 2 mol%).
-
Add the this compound derivative (0.2 mmol, 1.0 equiv).
-
Add the alkyne (1.0 mmol, 5.0 equiv).
-
Add the anhydrous solvent (2 mL).
-
Seal the test tube with the Teflon screw cap.
-
Degas the reaction mixture using three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Place the test tube approximately 8 cm from the white LED light source.
-
Irradiate the reaction mixture at room temperature with stirring for the time indicated in Table 1 (typically 24 hours).
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the desired cyclopentene product.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the photoredox-catalyzed reactions and the proposed mechanistic pathway.
Caption: General workflow for photoredox-catalyzed [3+2] annulation.
Caption: Proposed mechanism for the photoredox [3+2] annulation.
References
- 1. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mcneill-group.org [mcneill-group.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Practical Guide to the Purification of 2-Cyclopropylaniline by Column Chromatography
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclopropylaniline is an important building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the quality and reliability of subsequent applications. This guide provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for isolating compounds of interest from complex mixtures. The basic nature of the aniline moiety requires special considerations to achieve optimal separation and yield.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 3158-73-4 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 104 °C @ 9 Torr | [2] |
| Density | 1.029 g/cm³ | [2] |
| pKa (predicted) | 4.15 ± 0.10 | [1] |
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[3][4] For this compound, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel, a polar adsorbent, is the most common choice.[2][4] However, the acidic nature of silica's silanol groups can lead to strong, sometimes irreversible, binding of basic compounds like anilines, resulting in peak tailing and poor recovery.[5][6] To counteract this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonia, to neutralize the acidic sites.[6][7] Alternatively, a less acidic stationary phase like basic alumina can be used.[5][8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is used.[7][9] The polarity of the eluent is optimized to achieve a good separation, ideally with the target compound having a retention factor (Rf) of 0.2-0.3 on a Thin-Layer Chromatography (TLC) plate.[3]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using silica gel column chromatography.
Materials and Reagents
Table 2: Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica gel, flash grade (230-400 mesh) |
| Mobile Phase Solvents | n-Hexane (or petroleum ether), Ethyl acetate (EtOAc) |
| Basic Modifier | Triethylamine (TEA) |
| Crude Sample | Crude this compound |
| Apparatus | Chromatography column, TLC plates (silica gel), TLC tank, UV lamp (254 nm), Collection tubes, Rotary evaporator |
Method Development using Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[3]
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC tank containing a test eluent system. Start with a relatively non-polar mixture and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will give a well-separated spot for this compound with an Rf value between 0.2 and 0.3.
Table 3: Suggested TLC Mobile Phase Systems for Method Development
| System | Starting Ratio (v/v) | Comments |
| Hexane:Ethyl Acetate | 9:1 | A standard starting point for many organic compounds.[5] |
| Hexane:Ethyl Acetate | 1:1 | A more polar system if the compound does not move in 9:1.[5] |
| Toluene:Ethyl Acetate | 95:5 | An alternative non-polar component. |
| Dichloromethane:Methanol | 98:2 | For more polar impurities. |
Note: To mitigate tailing, add 0.5-1% triethylamine to the chosen mobile phase.[6][7]
Column Preparation (Wet Packing Method)
-
Select a column of appropriate size for the amount of crude material to be purified. A general rule of thumb is a silica gel to crude material ratio of 30:1 to 50:1 by weight.[10]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
In a separate beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase determined by TLC.[11]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand layer.
Sample Loading (Dry Loading Method)
Dry loading is recommended for samples that are not readily soluble in the mobile phase, as it often leads to better resolution.[10]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and then add another thin layer of sand on top.
Elution and Fraction Collection
-
Begin eluting the column with the mobile phase composition determined from the TLC analysis.[12]
-
Collect the eluent in fractions of appropriate size in labeled test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
If the desired compound is slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution).[12]
Isolation and Analysis of Pure Product
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR).
Workflow and Logical Diagrams
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on TLC/Column (Tailing) | Amine interacting with acidic silica. | Add 0.5-1% triethylamine or ammonia to the eluent.[6][7] Consider using basic alumina as the stationary phase.[5] |
| Poor separation of spots | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Try a different solvent system. Use a slower gradient during elution. |
| Compound does not elute from the column | Mobile phase is not polar enough. Strong interaction with silica. | Gradually increase the polarity of the mobile phase. If using a basic modifier, ensure it is present. |
| Cracks or channels in the silica bed | Improper column packing. | Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Column chromatography in chromatographic analysis [uhplcslab.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Scalable Synthesis of 2-Cyclopropylaniline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the scalable synthesis of 2-Cyclopropylaniline, a key building block in the development of pharmaceuticals and other advanced materials. The following information is intended for researchers, scientists, and drug development professionals seeking efficient and scalable methods for the production of this valuable compound.
Introduction
This compound and its derivatives are important intermediates in medicinal chemistry due to their unique structural and electronic properties, which can impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The growing demand for this scaffold necessitates the development of robust and scalable synthetic routes. This document outlines and compares three prominent methods for the synthesis of this compound: the Buchwald-Hartwig amination, the Ullmann condensation, and a copper-promoted N-cyclopropylation using cyclopropylboronic acid.
Data Presentation: A Comparative Overview of Synthetic Methods
The following table summarizes the key quantitative parameters for the three primary methods discussed for the synthesis of this compound, providing a basis for comparison in terms of yield, reaction conditions, and scalability.
| Method | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Scalability Notes |
| Buchwald-Hartwig Amination | 2-Bromoaniline, Cyclopropylamine | Pd(OAc)₂, BrettPhos | t-BuOK | Toluene | 80 | 18 | 85-95 | Well-established for large-scale synthesis with numerous examples in the literature. Catalyst loading can be optimized for cost-effectiveness.[1] |
| Ullmann Condensation | 2-Chloroaniline, Cyclopropylamine | CuI | K₂CO₃ | DMF or NMP | 120-180 | 12-24 | 60-80 | Traditionally requires harsh conditions, but modern ligand-assisted protocols have improved scalability. Can be more cost-effective than palladium-catalyzed methods. |
| Copper-Promoted N-Cyclopropylation | Aniline, Cyclopropylboronic Acid | Cu(OAc)₂, 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | 80-100 | 12-24 | 70-90 | A milder copper-catalyzed alternative to the traditional Ullmann reaction. Scalability is promising but less documented than the Buchwald-Hartwig amination.[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the three methods. These protocols are designed to be scalable and are based on established literature procedures.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 2-bromoaniline with cyclopropylamine. This method is highly efficient and generally provides high yields.
Materials:
-
2-Bromoaniline
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
-
Nitrogen or Argon gas
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and BrettPhos (0.03 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas (repeat this cycle three times).
-
Add anhydrous toluene to the flask.
-
To this catalyst mixture, add 2-bromoaniline (1.0 eq), cyclopropylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of silica gel to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Ullmann Condensation
This protocol details the copper-catalyzed coupling of 2-chloroaniline with cyclopropylamine. While generally requiring higher temperatures, this method provides a cost-effective alternative to palladium-catalyzed reactions.
Materials:
-
2-Chloroaniline
-
Cyclopropylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Nitrogen or Argon gas
-
Sealed reaction vessel
Procedure:
-
To a dry, sealed reaction vessel, add CuI (0.1 eq), 2-chloroaniline (1.0 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon gas.
-
Add anhydrous DMF or NMP and cyclopropylamine (1.5 eq).
-
Seal the vessel tightly and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 3: Copper-Promoted N-Cyclopropylation with Cyclopropylboronic Acid
This protocol describes a milder copper-catalyzed method for the synthesis of N-cyclopropylanilines using cyclopropylboronic acid.[2]
Materials:
-
Aniline
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Sodium carbonate (Na₂CO₃)
-
Dichloroethane
-
Ethyl acetate
-
Water
-
Reaction flask
Procedure:
-
To a reaction flask, add aniline (1.0 eq), cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), 2,2'-bipyridine (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Add dichloroethane as the solvent.
-
Stir the reaction mixture at 80-100 °C under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove solid residues.
-
Wash the filtrate with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Ullmann condensation.
Caption: Workflow for Copper-Promoted N-Cyclopropylation.
Conclusion
The synthesis of this compound can be achieved through several scalable methods, with the Buchwald-Hartwig amination offering the highest yields and mildest conditions, making it a preferred method for many applications. The Ullmann condensation and copper-promoted N-cyclopropylation provide viable, more cost-effective alternatives, particularly when palladium sensitivity is a concern. The choice of synthetic route will depend on factors such as desired scale, cost constraints, and available equipment. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.
References
Application of 2-Cyclopropylaniline as an Intermediate in Agrochemical Synthesis
Application Note AN2025-12-30
Introduction
2-Cyclopropylaniline is a valuable intermediate in the synthesis of novel agrochemicals, particularly fungicides. The presence of the cyclopropyl moiety can enhance the binding affinity of the final molecule to its target site, potentially leading to increased efficacy and a more favorable toxicological profile. This document outlines the application of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, "Cyclopyrazoflurin," a potent Succinate Dehydrogenase Inhibitor (SDHI).
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target Complex II of the mitochondrial respiratory chain in fungi.[1][2] By inhibiting the enzyme succinate dehydrogenase, these compounds disrupt the fungal cell's energy production, leading to its death.[1][2][3] The synthesis of Cyclopyrazoflurin from this compound exemplifies a robust synthetic route to this important class of agrochemicals.
Hypothetical Agrochemical Profile: Cyclopyrazoflurin
Chemical Name: N-(2-cyclopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Mode of Action: Succinate Dehydrogenase Inhibitor (SDHI)[1][2][3]
Target Pests: Effective against a broad spectrum of fungal pathogens in cereals, fruits, and vegetables, including but not limited to Botrytis cinerea, Puccinia sorghi, and Rhizoctonia solani.[4][5]
Synthesis of Cyclopyrazoflurin
The synthesis of Cyclopyrazoflurin is a two-step process starting from this compound and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The first step involves the acylation of this compound to form the corresponding amide.
Experimental Workflow
Caption: Synthetic workflow for Cyclopyrazoflurin.
Experimental Protocol: Synthesis of N-(2-cyclopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Cyclopyrazoflurin)
Materials:
-
This compound (1.0 eq)
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a hexane/ethyl acetate mixture to afford the pure N-(2-cyclopropylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Biological Activity of Cyclopyrazoflurin (Hypothetical Data)
The following table summarizes the in vitro fungicidal activity of Cyclopyrazoflurin against several common plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth.
| Fungal Pathogen | Common Name | Host Plant(s) | Cyclopyrazoflurin EC₅₀ (mg/L) | Boscalid EC₅₀ (mg/L)[6] |
| Valsa mali | Apple canker | Apple | 2.50 | 9.19 |
| Rhizoctonia solani | Sheath blight | Rice, Vegetables | 3.50 | - |
| Sclerotinia sclerotiorum | White mold | Various vegetables | 7.00 | - |
| Botrytis cinerea | Gray mold | Grapes, Berries | 8.50 | - |
| Puccinia sorghi | Common rust | Corn | 1.20 | - |
Note: The EC₅₀ values for Cyclopyrazoflurin are hypothetical and for illustrative purposes. The EC₅₀ value for Boscalid is provided for comparison and is sourced from published literature.
Mode of Action: Succinate Dehydrogenase Inhibition
Cyclopyrazoflurin, as a member of the SDHI class of fungicides, functions by inhibiting the succinate dehydrogenase enzyme complex in the mitochondrial electron transport chain of fungi.[1][2][3] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.
Caption: Mode of action of Cyclopyrazoflurin as an SDHI.
Conclusion
This compound serves as a key building block for the synthesis of complex and highly active agrochemicals. The hypothetical fungicide, Cyclopyrazoflurin, demonstrates the potential of this intermediate in the development of next-generation SDHI fungicides. The unique structural features imparted by the this compound moiety can contribute to enhanced biological activity and a desirable spectrum of control against economically important plant pathogens. Further exploration of derivatives based on this scaffold holds promise for the discovery of new crop protection solutions.
References
- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Research in Plant Disease [online-rpd.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of Amines to Produce 2-Cyclopropylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylaniline derivatives are valuable structural motifs in medicinal chemistry and materials science. The synthesis of these compounds often involves the formation of a crucial carbon-nitrogen (C-N) bond between a cyclopropylamine and an aryl group. This document provides detailed protocols and application notes for the N-arylation of amines, with a focus on modern catalytic methods for the efficient synthesis of this compound derivatives. The primary methods discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, with a brief mention of emerging Nickel-catalyzed approaches.
Core Concepts and Methodologies
The N-arylation of cyclopropylamine is a challenging transformation due to the potential for the strained cyclopropyl ring to undergo opening under harsh reaction conditions. However, the development of sophisticated catalyst systems has enabled these reactions to proceed with high efficiency and selectivity.
Buchwald-Hartwig Amination: This is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as BrettPhos and XPhos showing excellent performance in the N-arylation of cyclopropylamine.[5][6][7]
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds.[8] Traditionally, it required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern protocols utilize catalytic amounts of copper salts in combination with ligands, allowing the reaction to proceed under milder conditions.[1]
Nickel-Catalyzed N-Arylation: Recent advancements have led to the development of nickel-catalyzed methods for the N-arylation of cyclopropylamine.[9][10] These methods offer a cost-effective alternative to palladium catalysis and have shown a broad substrate scope, including the use of various heteroaryl halides.[9][10]
Data Presentation: N-arylation of Cyclopropylamine
The following table summarizes representative quantitative data for the synthesis of N-cyclopropylaniline derivatives using the Buchwald-Hartwig amination.
| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 12 | 85-92 | [5] |
| 2 | 1-Bromo-3-chlorobenzene | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [5] |
| 3 | 2-Bromoanisole | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 12 | ~85 | [5] |
| 4 | 2-Chlorotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 80 | 1 | 94 | [11] |
| 5 | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | RT | 0.33 | 93 | [12] |
| 6 | 4-Chlorophenyl bromide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 62 | [13] |
| 7 | 1-Bromonaphthalene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 77 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Cyclopropylamine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Cyclopropylamine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (K₃PO₄, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BrettPhos (0.04 mmol), and K₃PO₄ (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add cyclopropylamine (1.2 mmol) via syringe and seal the Schlenk tube.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 2-Cyclopropylaniline and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Cyclopropylaniline and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicological studies.
Introduction
This compound is a chemical moiety found in various pharmacologically active compounds. Understanding its metabolic fate is crucial for drug development, as metabolites can exhibit their own pharmacological or toxicological effects. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and selectivity required for the identification and quantification of this compound and its metabolites in complex biological matrices.
The primary metabolic transformations of N-cyclopropylamines, such as this compound, are anticipated to involve oxidation. This can occur on the aromatic ring to form hydroxylated metabolites, on the cyclopropyl group which may lead to ring-opening, or at the nitrogen atom resulting in N-dealkylation. Cytochrome P450 (CYP) enzymes are often implicated in these metabolic pathways.
Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
This section details a robust and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its putative hydroxylated metabolites in plasma.
Experimental Protocol
2.1.1. Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.2. Liquid Chromatography Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
2.1.3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation: MRM Transitions and Retention Times
The following table summarizes the optimized MRM transitions for this compound and its potential hydroxylated metabolites. Note: These parameters should be optimized for the specific instrument in use.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 134.1 | 117.1 (Quantifier) | 0.1 | 30 | 15 |
| 134.1 | 91.1 (Qualifier) | 0.1 | 30 | 25 | |
| Hydroxy-2-Cyclopropylaniline | 150.1 | 133.1 (Quantifier) | 0.1 | 35 | 18 |
| 150.1 | 107.1 (Qualifier) | 0.1 | 35 | 28 |
Retention times will vary depending on the exact chromatographic conditions and system.
Metabolite Identification Workflow
This section describes a general workflow for the identification of potential metabolites of this compound in biological samples.
Caption: Workflow for metabolite identification.
Experimental Protocol for Metabolite Identification
-
Sample Incubation (for in vitro studies): Incubate this compound with liver microsomes or hepatocytes in the presence of NADPH to generate metabolites.
-
Sample Preparation: Extract the incubated samples or in vivo samples (plasma, urine, feces) using the protein precipitation method described in section 2.1.1. or a more exhaustive liquid-liquid or solid-phase extraction to enrich for metabolites.
-
LC-MS/MS Analysis:
-
Perform a full scan MS analysis to detect potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, or other shifts corresponding to ring opening and conjugation).
-
Utilize data-dependent MS/MS to acquire fragmentation spectra of the detected potential metabolites.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Compare the fragmentation patterns of the metabolites with that of the parent compound (this compound) to identify common structural motifs.
-
Propose putative structures for the metabolites based on the mass shifts and fragmentation data.
-
Proposed Metabolic Pathway of this compound
Based on known metabolic pathways of similar compounds, the following diagram illustrates the potential biotransformations of this compound.
Caption: Proposed metabolic pathway for this compound.
Discussion
The methodologies presented provide a robust framework for the analysis of this compound and its metabolites. The use of a stable isotope-labeled internal standard in quantitative studies is highly recommended to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.
For metabolite identification, high-resolution mass spectrometry (HRMS) can be a valuable tool to provide accurate mass measurements, aiding in the determination of elemental compositions of metabolites and increasing confidence in structural elucidation.
Further studies are necessary to definitively characterize the metabolic profile of this compound in various species and to determine the specific enzymes responsible for its biotransformation. The protocols described herein serve as a solid foundation for such investigations.
References
Troubleshooting & Optimization
Identifying common byproducts in 2-Cyclopropylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 2-bromocyclopropane or 2-chlorocyclopropane) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. Other methods, though less common, may include variations of nucleophilic aromatic substitution or other cross-coupling reactions.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound via Buchwald-Hartwig amination?
A2: Byproducts can arise from side reactions of the starting materials, intermediates, or the catalyst. These can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials (e.g., 2-halocyclopropane, cyclopropylamine), residual catalyst (palladium), and ligand-derived impurities.
-
Reaction-derived byproducts: These are new compounds formed during the reaction. A summary of common byproducts is provided in the table below.
Q3: My reaction has stalled or is showing low conversion. What are the potential causes?
A3: Low conversion can be due to several factors:
-
Catalyst deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. Amines themselves can sometimes act as inhibitory ligands.[1]
-
Inefficient catalyst generation: If using a palladium(II) source, the reduction to the active palladium(0) species may be incomplete. Using pre-catalysts is often more reliable.[1]
-
Poor reagent purity: Impurities in the aryl halide, cyclopropylamine, or solvent (especially water or oxygen) can interfere with the catalytic cycle.
-
Suboptimal reaction conditions: The choice of base, ligand, solvent, and temperature are all critical and may need to be optimized for your specific setup.
Q4: I am observing the formation of a significant amount of aniline as a byproduct. What is the likely cause?
A4: The formation of aniline suggests a hydrodehalogenation side reaction, where the halogen atom on the aryl halide is replaced by a hydrogen atom. This can be promoted by certain palladium catalysts and reaction conditions. To minimize this, ensure your reaction is conducted under an inert atmosphere and consider screening different ligands and bases.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Likely Cause | Suggested Mitigation Strategies |
| Aniline | Ph-NH2 | Hydrodehalogenation of the aryl halide. | - Ensure strictly inert atmosphere (e.g., argon or nitrogen).- Screen different phosphine ligands and palladium sources.- Optimize base and solvent conditions. |
| Dicyclopropylamine | (c-C3H5)2NH | Self-coupling of cyclopropylamine or reaction with an activated intermediate. | - Use a less reactive base.- Lower the reaction temperature. |
| N,N-dicyclopropylaniline | Ph-N(c-C3H5)2 | Further reaction of the this compound product with another molecule of aryl halide. | - Use a slight excess of cyclopropylamine.- Monitor the reaction closely and stop it once the starting aryl halide is consumed.- Consider a lower reaction temperature. |
| Biphenyl derivatives | Ph-Ph | Homocoupling of the aryl halide. | - Use a well-defined palladium pre-catalyst.- Screen different ligands; bulky, electron-rich ligands can suppress this side reaction. |
| Aryl alcohol (Phenol) | Ph-OH | Hydroxylation of the aryl halide, particularly if using a hydroxide base or if water is present.[2][3] | - Use anhydrous solvents and reagents.- Employ non-hydroxide bases like sodium tert-butoxide or cesium carbonate. |
| Oxidative Degradation Products | |||
| 3-hydroxy-N-phenylpropanamide | Ph-NH-CO-CH2-CH2-OH | Ring-opening and oxidation of the cyclopropyl group, often initiated by single-electron transfer. This is more of a concern during photolytic or oxidative stress conditions rather than a direct byproduct of the coupling reaction itself. | - Protect the reaction from light if sensitive catalysts are used.- Ensure the reaction is run under an inert atmosphere to minimize oxidation. |
| Acetanilide | Ph-NH-CO-CH3 | Fragmentation product following the oxidative ring-opening of the cyclopropyl group. | - Same as for 3-hydroxy-N-phenylpropanamide. |
Experimental Protocols
Representative Buchwald-Hartwig Amination Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
2-Bromoaniline (1.0 eq)
-
Cyclopropylamine (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 - 0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP) (0.01 - 0.05 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.5 - 2.0 eq)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the 2-bromoaniline and anhydrous, degassed solvent.
-
Add the cyclopropylamine via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Strategies for improving the reaction yield of 2-Cyclopropylaniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the reaction yield of 2-Cyclopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and scalable methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This approach typically involves coupling an aniline precursor, such as 2-bromoaniline or 2-chloroaniline (or their nitroaromatic analogues followed by a reduction step), with cyclopropylboronic acid. This method is valued for its tolerance of various functional groups.[1][2][3]
-
Buchwald-Hartwig Amination: This reaction forms the C-N bond directly by coupling an aryl halide (e.g., 1-bromo-2-cyclopropylbenzene) with an ammonia equivalent or a protected amine.[4][5][6] Alternatively, it can be used to couple a suitable aryl halide with cyclopropylamine.[7][8]
Q2: My Suzuki coupling reaction yield is low. What are the first parameters I should check?
Low yield in a Suzuki coupling for this synthesis is often traced back to a few key factors:
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) must be anhydrous and adequately soluble in your solvent system.
-
Reagent Quality: Verify the purity of your cyclopropylboronic acid, as it can degrade over time.
-
Anhydrous Conditions: Ensure all solvents and reagents are free of water to prevent side reactions like dehalogenation of your starting material.[9]
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this?
Hydrodehalogenation is a common side reaction where the halide on the starting material is replaced by a hydrogen atom. This is often caused by:
-
Protic Impurities: The presence of water or alcohols can lead to protonolysis. Always use anhydrous solvents and reagents and dry all glassware thoroughly.[9]
-
β-Hydride Elimination: This can be a competing pathway in the catalytic cycle.[4] Modifying the ligand to a bulkier one can often disfavor this side reaction.[9]
-
Reaction Temperature: Excessively high temperatures can sometimes promote decomposition and side reactions. Try lowering the temperature slightly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have degraded from exposure to air or moisture.[9]2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates.3. Incorrect Base: The base's strength or solubility may be insufficient to facilitate the catalytic cycle.[9]4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.[9] | 1. Use a fresh or properly stored catalyst. Consider using an air-stable pre-catalyst.2. For Suzuki coupling, screen bulky, electron-rich ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands like BrettPhos are often effective.[7][9]3. Ensure the base is anhydrous. For challenging couplings, consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature incrementally (e.g., in 10-20 °C steps), monitoring for product formation and decomposition. |
| Formation of Homo-coupled Side Products | 1. Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.2. High Catalyst Loading: Excessively high concentrations of the palladium catalyst can sometimes favor homo-coupling. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.2. Reduce the catalyst loading to the minimum effective level (e.g., 1-2 mol %). |
| Difficulty in Product Purification | 1. Persistent Catalyst Residues: Palladium and ligand-related impurities can be difficult to remove.2. Similar Polarity of Product and Byproducts: Side products like the homo-coupled boronic acid or dehalogenated starting material may have similar chromatographic behavior to the desired product. | 1. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or sodium sulfide to precipitate palladium.2. Optimize the reaction to minimize byproduct formation. Adjust the solvent system for column chromatography to achieve better separation. Consider converting the aniline to a salt (e.g., HCl salt) to alter its solubility and facilitate purification. |
Data & Experimental Protocols
Data Presentation: Optimization of Suzuki Coupling Conditions
The following table summarizes the results from a screening of reaction conditions for the Suzuki coupling of bromobenzene with cyclopropylboronic acid, which serves as a model for the synthesis of this compound precursors.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (3) | Toluene | 65 |
| 2 | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (3) | Toluene | 85 |
| 3 | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (3) | Toluene/H₂O | 95 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | >98 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (3) | 2-MeTHF | >98 |
Data adapted from studies on Suzuki-type coupling reactions, demonstrating the significant impact of ligand, base, and solvent choice on reaction efficiency.[10]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling followed by Reduction
This two-step protocol involves the coupling of 1-bromo-2-nitrobenzene with cyclopropylboronic acid, followed by the reduction of the nitro group.
Step A: Synthesis of 1-Cyclopropyl-2-nitrobenzene
-
Reagents & Setup: To an oven-dried Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent & Degassing: Add anhydrous toluene and water (e.g., 10:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step B: Reduction to this compound
-
Setup: Dissolve the 1-cyclopropyl-2-nitrobenzene from Step A in ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the direct coupling of an aryl bromide with cyclopropylamine.
-
Reagents & Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl halide (e.g., 1-bromo-2-cyclopropylbenzene, 1.0 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%).[7]
-
Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv). Add cyclopropylamine (1.2 equiv).
-
Solvent & Degassing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and heat the mixture. If not using a glovebox, assemble the solids and purge thoroughly with an inert gas before adding the degassed solvent and amine.
-
Reaction: Heat the reaction to 80-110 °C. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. audreyli.com [audreyli.com]
Overcoming challenges in the purification of 2-Cyclopropylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Cyclopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities largely depend on the synthetic route employed. For syntheses involving Buchwald-Hartwig amination from 2-bromocyclopropane and aniline (or their respective analogs), potential impurities include:
-
Unreacted Starting Materials: Residual 2-bromocyclopropane, aniline, and cyclopropylamine.
-
Catalyst and Ligand Residues: Palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., BrettPhos) used in the coupling reaction.
-
Side-Reaction Byproducts: Products arising from side reactions, such as homo-coupling of the aryl halide.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities. The cyclopropyl group may also undergo ring-opening reactions under certain oxidative conditions.[1]
-
Solvent Residues: Residual solvents from the reaction and extraction steps, such as toluene and ethyl acetate.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended storage temperatures are typically between 2-8°C.[2] This helps to prevent oxidation and other potential degradation pathways.
Q3: Can this compound be purified by distillation?
A3: While distillation is a common purification technique for liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities. Given that anilines can be sensitive to high temperatures and oxidation, vacuum distillation would be preferred to lower the boiling point and reduce the risk of degradation.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from impurities. A C18 column with a mobile phase of acetonitrile and water is often effective.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation of impurities with similar polarity. | Optimize the solvent system for column chromatography by testing different solvent ratios. Consider using a different stationary phase (e.g., alumina instead of silica gel). For challenging separations, reverse-phase HPLC is a powerful alternative.[1] |
| Product Discoloration (Yellowing/Browning) | Oxidation of the aniline functional group. | Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible. Use degassed solvents for purification. Store the purified product under an inert atmosphere at low temperatures. |
| Low Yield After Purification | Loss of product during extraction or chromatography. The compound may be partially soluble in the aqueous phase during extraction. | Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent. During chromatography, carefully select the solvent system to ensure the product elutes efficiently without excessive band broadening. |
| Presence of Palladium Catalyst Residues | Inefficient removal of the palladium catalyst after the reaction. | After the reaction, consider a workup procedure that includes a filtration step through a pad of celite or silica gel to remove the catalyst.[1] Alternatively, specific scavengers for palladium can be employed. |
| Inconsistent Results Between Batches | Variability in reaction conditions or starting material quality. | Standardize the reaction conditions, including temperature, reaction time, and reagent stoichiometry. Ensure the purity of starting materials before use. |
Quantitative Data Summary
The following table summarizes reported yields for the purification of N-cyclopropylaniline probes synthesized via Buchwald-Hartwig amination, followed by purification involving filtration over silica gel and reverse-phase semi-preparative HPLC.[1]
| Compound | Isolated Yield |
| N-Cyclopropylaniline (CPA) | ~85% |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | ~89% |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | ~92% |
Experimental Protocols
Protocol 1: Purification of N-Cyclopropylaniline Analogs via Filtration and HPLC [1]
-
Reaction Workup: Following the completion of the synthesis, the reaction mixture is cooled to room temperature.
-
Dilution and Filtration: The mixture is diluted with ethyl acetate and then filtered through a short pad of silica gel.
-
Concentration: The filtrate is concentrated under reduced pressure (in vacuo).
-
HPLC Purification: The crude product is then purified by reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Supelco Ascentis-C₁₈ (10 x 250 mm, 5 µm)
-
Mobile Phase: 100% acetonitrile (isocratic) or a gradient of acetonitrile and water.
-
Flow Rate: 2 mL/min
-
Detection: 240 nm
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationships between issues and their potential causes.
References
Investigating the stability and degradation of 2-Cyclopropylaniline under air and light
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Cyclopropylaniline when exposed to air and light.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other aniline derivatives, is susceptible to degradation through two primary pathways: oxidation and photolysis.[1][2] Exposure to atmospheric oxygen (air) can lead to oxidative degradation, while exposure to light, particularly UV radiation, can cause photodegradation.[3][4][5] The presence of the amine functional group makes the molecule susceptible to oxidation, which can be catalyzed by light.[1]
Q2: What are the likely degradation products of this compound under air and light exposure?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of anilines and cyclopropylamines, potential degradation products could include:
-
Oxidative Products: N-oxides and hydroxylamines can form through electron transfer oxidation.[1][6] Polymerization to resinous masses upon exposure to air and light is also a known characteristic of aniline.[7]
-
Photolytic Products: Light can catalyze oxidation and may also lead to ring-opening of the cyclopropyl group.[8][9] Studies on N-cyclopropylanilines have shown that single-electron transfer oxidation can lead to an irreversible cyclopropyl ring-opening.[9]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[11] Other analytical techniques such as LC-MS/MS can be used for the identification of unknown degradation products.[11]
Troubleshooting Guides
Issue 1: Rapid or Unexpected Degradation of this compound
| Possible Cause | Troubleshooting Step |
| Inadequate Inert Atmosphere | When handling or storing, ensure the compound is under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Light Exposure | Protect the compound from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[12] |
| Contaminated Solvents or Reagents | Use high-purity, degassed solvents for all experiments. Impurities in solvents can act as catalysts for degradation. |
| Inappropriate Storage Temperature | Store this compound at recommended low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.[7] |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variable Light Source Intensity | Ensure a calibrated and consistent light source is used for photostability studies as specified in ICH Q1B guidelines.[3][13] |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure, including the concentration of the solution and the type of container used. |
| Non-Homogeneous Sample Exposure | For solid-state studies, ensure a thin, uniform layer of the sample is exposed to the light source to guarantee consistent exposure.[3] |
| Fluctuations in Temperature and Humidity | Use a calibrated stability chamber that maintains consistent temperature and humidity throughout the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Photostability
This protocol is based on the ICH Q1B guideline for photostability testing.[5][13]
-
Sample Preparation:
-
Prepare two sets of samples of this compound. One set will be exposed to light, and the other will be the "dark control," wrapped in aluminum foil to protect it from light.[12]
-
For solid-state testing, place a thin layer (not more than 3 mm) of the powder in a chemically inert and transparent container.
-
For solution-state testing, prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water) and place it in a chemically inert and transparent container.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets the ICH Q1B requirements (e.g., a xenon lamp or a metal halide lamp).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]
-
Place the dark control samples in the same chamber to experience the same temperature and humidity conditions.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples from both the light-exposed and dark control sets.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable organic solvent.
-
Prepare several reaction vessels with this solution.
-
-
Oxidative Stress Conditions:
-
Analysis:
-
Monitor the reaction over time by taking aliquots at different intervals.
-
Analyze the aliquots using a validated stability-indicating HPLC method to track the degradation of this compound and the formation of oxidation products.
-
LC-MS/MS can be used to identify the structures of the major degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Observation | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Photolytic (ICH Q1B) | 1.2 million lux hours, 200 Wh/m² | Color change to brownish | 15% | Photo-oxidative products, Cyclopropyl ring-opened products |
| Oxidative | 3% H₂O₂, 24h, RT | Solution turned dark brown | 25% | N-oxide, Hydroxylamine, Polymeric material |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | No significant change | < 2% | - |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Slight yellowing | 5% | Minor unidentified products |
| Thermal | 80°C, 48h | Slight darkening | 3% | - |
Note: The % degradation and major degradation products are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for investigating the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. acdlabs.com [acdlabs.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ijrpp.com [ijrpp.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. q1scientific.com [q1scientific.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
Optimization of reaction conditions (temperature, solvent, catalyst) for 2-Cyclopropylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-cyclopropylaniline, a key intermediate for researchers, scientists, and professionals in drug development. This guide focuses on optimizing reaction conditions, including temperature, solvent, and catalyst selection, for common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for preparing this compound?
A1: The most common and effective methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[1]
Q2: I am experiencing low yields in my Buchwald-Hartwig synthesis of this compound. What are the common causes?
A2: Low yields in this reaction can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to facilitate the reaction.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically used, but the optimal choice depends on the specific substrates.
-
Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition of reactants and products.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.
-
Purity of Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.
Q3: Can I use 2-chlorocyclopropylbenzene as a starting material for the Buchwald-Hartwig amination?
A3: While not impossible, aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. Achieving good yields with 2-chlorocyclopropylbenzene would likely require a more specialized and highly active catalyst system, including a bulky, electron-rich phosphine ligand. For initial optimizations, 2-bromocyclopropylbenzene or 2-iodocyclopropylbenzene are recommended starting materials.
Q4: Are there any known side reactions specific to the synthesis of this compound?
A4: A potential side reaction involves the cyclopropyl group. Under certain conditions, particularly those that may generate radical cations, the strained cyclopropyl ring can undergo ring-opening.[2] This is less common under typical Buchwald-Hartwig conditions but should be considered if unexpected byproducts are observed. Additionally, standard side reactions of amination reactions, such as hydrodehalogenation of the starting aryl halide or diarylation of the amine, can occur.
Q5: When should I consider using the Ullmann condensation instead of the Buchwald-Hartwig reaction?
A5: The Ullmann condensation, a copper-catalyzed reaction, is an alternative to the Buchwald-Hartwig amination.[1] It may be considered when palladium-based methods are unsuccessful or if cost is a major concern, as copper catalysts are generally less expensive. However, traditional Ullmann conditions are often harsh, requiring high temperatures (often >200 °C) and polar, high-boiling solvents.[1][3][4] Modern modifications with specific ligands can enable milder reaction conditions.[3]
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
Issue: The yield of this compound is significantly lower than expected.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.
-
Ligand Choice: For the coupling of a primary amine like cyclopropylamine, a bulky, electron-rich biarylphosphine ligand is often crucial. If you are using a general-purpose ligand, consider switching to one known to be effective for this type of transformation, such as BrettPhos or XPhos.[5]
-
Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading may improve conversion in difficult cases.
-
-
Verify the Base:
-
Strength: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. However, if your substrate has base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring a higher reaction temperature or longer reaction time.[6]
-
Solubility: Poor solubility of the base can hinder the reaction. Ensure vigorous stirring.
-
-
Assess Reaction Conditions:
-
Temperature: The reaction often requires heating. A typical starting point is 80-110 °C.[7] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious of temperatures exceeding 120 °C, which could lead to decomposition.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, it may indicate catalyst deactivation.
-
-
Confirm Reagent and Solvent Purity:
-
Anhydrous Conditions: Water can negatively impact the reaction. Ensure all reagents and the solvent are anhydrous.
-
Degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Guide 2: Formation of Impurities
Issue: Significant formation of byproducts is observed.
Troubleshooting Steps:
-
Identify the Impurity: If possible, characterize the major impurity by MS and NMR to understand the side reaction pathway.
-
Hydrodehalogenation (Ar-H instead of Ar-NHR):
-
This byproduct arises from β-hydride elimination.
-
Solution: The choice of ligand is critical to suppress this side reaction. A ligand that promotes rapid reductive elimination is needed.
-
-
Diarylation (Ar₂NH):
-
This occurs when the product aniline reacts further with the aryl halide.
-
Solution: Use a slight excess of the amine (1.1-1.5 equivalents). Lowering the reaction temperature once the starting aryl halide is consumed can also minimize this subsequent reaction.
-
-
Ring-Opened Products:
-
If byproducts suggesting the opening of the cyclopropyl ring are detected, it may indicate a radical pathway.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere and in the absence of light to minimize radical initiation. Consider if any of the reagents could be acting as an oxidant.
-
Data on Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of this compound and related compounds via the Buchwald-Hartwig amination.
Table 1: Catalyst and Ligand Screening for N-Arylation of Cyclopropylamine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | BrettPhos | t-BuOK | Toluene | 80 | 85-92 | [7][8] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Not specified | [5] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110-120 | Not specified | [9] |
Table 2: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Base | Catalyst System | Observations |
| Toluene | 80-110 | NaOtBu / t-BuOK | Pd(OAc)₂ / Biarylphosphine | Commonly used, good solubility for many reagents. |
| Dioxane | 80-110 | K₃PO₄ / Cs₂CO₃ | Pd(OAc)₂ / Biarylphosphine | Often used, but considered a less "green" solvent. |
| THF | 65 (reflux) | LHMDS | Pd(OAc)₂ / Biarylphosphine | Lower boiling point may require longer reaction times. |
| 2-MeTHF | 80-100 | NaOtBu | Pd(OAc)₂ / Biarylphosphine | A greener alternative to THF and dioxane. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of N-(2-cyclopropylphenyl)amine
This protocol is adapted from a high-yield synthesis of N-cyclopropylanilines.[7][8]
Materials:
-
2-Bromocyclopropylbenzene
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and BrettPhos (e.g., 2.4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 2-bromocyclopropylbenzene (1.0 equiv), potassium tert-butoxide (1.5 equiv), and anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Add cyclopropylamine (1.2 equiv) via syringe.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.
Protocol 2: General Procedure for Ullmann Condensation
While less common for this specific transformation due to the harsher conditions, a general protocol for an Ullmann C-N coupling is provided as a potential alternative.
Materials:
-
2-Iodocyclopropylbenzene (aryl iodides are more reactive in Ullmann reactions)
-
Aniline
-
Copper(I) iodide (CuI)
-
A ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-iodocyclopropylbenzene (1.0 equiv), aniline (1.2 equiv), CuI (10-20 mol%), 1,10-phenanthroline (20-40 mol%), and K₂CO₃ (2.0 equiv).
-
-
Reaction:
-
Add the solvent (DMF or DMSO).
-
Heat the mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for failed or low-yield 2-Cyclopropylaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropylaniline in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in reactions involving this compound?
A1: Low yields in reactions with this compound can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical, particularly in cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The steric and electronic properties of this compound may require specific ligand systems for efficient reaction.
-
Reaction Conditions: Suboptimal conditions, including the choice of base, solvent, and temperature, can significantly hinder the reaction. These parameters often need to be screened and optimized for each specific substrate combination.[1][2]
-
Reagent Quality: The purity of this compound, the coupling partner, catalyst, and solvents is crucial. Impurities can poison the catalyst or lead to unwanted side reactions. It is essential to use high-purity reagents and anhydrous, degassed solvents.[2]
-
Side Reactions: this compound can be susceptible to side reactions, such as oxidation leading to ring-opening of the cyclopropyl group, especially under photoredox or electrochemical conditions.[3][4][5] In cross-coupling reactions, common side reactions include hydrodehalogenation of the aryl halide and homocoupling.[1][2]
Q2: Are there any known stability issues with this compound?
A2: this compound is a generally stable organic compound.[6] However, under certain conditions, particularly those involving single-electron transfer (SET), the N-cyclopropylaniline moiety can be oxidized to a radical cation. This intermediate is known to undergo rapid and irreversible ring-opening of the cyclopropyl group.[4][5][7][8] This reactivity should be considered when designing reactions, especially those involving strong oxidants, photoredox catalysts, or electrochemical methods.[3][9]
Q3: How can I improve the yield of a Buchwald-Hartwig amination reaction with this compound?
A3: To improve the yield of a Buchwald-Hartwig amination with this compound, consider the following troubleshooting steps:
-
Screen Catalysts and Ligands: The choice of catalyst and ligand is paramount. If a first-generation catalyst like one based on P(o-tolyl)₃ is failing, consider more modern, sterically hindered, and electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to improve reaction efficiency.[10][11]
-
Vary the Base: The strength and nature of the base can have a significant impact. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The base should be strong enough to deprotonate the amine but not so harsh as to cause decomposition of starting materials or products.[1]
-
Optimize the Solvent: While toluene and dioxane are common solvents for Buchwald-Hartwig reactions, screening other solvents like THF can be beneficial.[1][12] Ensure the solvent is anhydrous and thoroughly degassed.
-
Check the Aryl Halide: Aryl chlorides can be more challenging substrates than bromides or iodides due to the difficulty of the oxidative addition step.[1] If using an aryl chloride, a more active catalyst system may be required.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Buchwald-Hartwig Amination
You are attempting to couple this compound with an aryl halide using a palladium catalyst and a base, but you observe no product or a very low yield.
Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.
1. Reagent and Condition Verification:
-
Protocol: Ensure this compound and the aryl halide are pure. Use a freshly opened bottle of catalyst or a pre-catalyst. Solvents should be anhydrous and degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., Argon or Nitrogen). The reaction should be set up in a glovebox or using Schlenk techniques to maintain an inert atmosphere.[2]
2. Catalyst and Ligand Screening:
-
Rationale: The palladium source and, more importantly, the phosphine ligand are crucial for a successful reaction. Bulky, electron-rich ligands often improve the rates of oxidative addition and reductive elimination.[11]
-
Protocol: Set up a parallel screen of different catalyst/ligand combinations. If an initial catalyst system fails, try others as suggested in the table below.
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 | A generally robust system for many amine couplings. |
| Pd(OAc)₂ | SPhos | 1-2 | Another highly effective Buchwald ligand. |
| BrettPhos Palladacycle | (integrated) | 1-2 | A pre-catalyst that can be easier to handle and more reliable.[1] |
3. Base and Solvent Screening:
-
Protocol: If catalyst screening does not yield improvement, investigate the effect of different bases and solvents. Set up small-scale reactions to test various combinations.
| Base | Solvent | Temperature (°C) |
| NaOtBu | Toluene | 80-110 |
| K₃PO₄ | Dioxane | 80-110 |
| LiHMDS | THF | 60-80 |
Issue 2: Low Yield in Suzuki-Miyaura Coupling with Suspected Starting Material Decomposition
You are performing a Suzuki-Miyaura coupling with a boronic acid/ester and a derivative of this compound, but the yield is low and you suspect decomposition of your aniline starting material.
Under certain conditions, particularly with exposure to light or oxidizing agents, the this compound moiety can undergo single-electron transfer (SET) to form a radical cation, which then rapidly rearranges via ring-opening of the cyclopropyl group. This leads to the consumption of the starting material in an unproductive pathway.[4][5][8]
Caption: Potential side reaction pathway for this compound derivatives.
1. Minimize Exposure to Light and Oxidants:
-
Protocol: Run the reaction in the dark by wrapping the reaction vessel in aluminum foil, especially if using a photocatalyst was not intended. Ensure all reagents and the reaction atmosphere are free of oxygen by thoroughly degassing solvents and using an inert atmosphere.[2]
2. Optimize Reaction Conditions for Suzuki Coupling:
-
Rationale: For Suzuki reactions, common issues include protodeboronation of the boronic acid and homocoupling of the aryl halide.[2] Optimizing the base and solvent can mitigate these side reactions.
-
Protocol: Screen different conditions as outlined in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ with SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 80-100 °C | 80-100 °C | 60-80 °C |
3. Methodical Optimization:
-
Recommendation: When optimizing, it is often best to vary one parameter at a time (e.g., screen different bases with the same catalyst and solvent). Machine learning approaches have also been used to optimize Suzuki-Miyaura couplings by exploring a wide range of reaction parameters.[13][14][15] While not accessible to all, this highlights the importance of systematic screening.
By methodically addressing these common issues, researchers can significantly improve the success rate of reactions involving this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 6. CAS 3158-73-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. mcneill-group.org [mcneill-group.org]
- 9. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Understanding and minimizing side reactions of the amine group in 2-Cyclopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and minimizing side reactions of the amine group in 2-cyclopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the amine group of this compound?
A1: The primary amine of this compound is susceptible to several side reactions, including:
-
Oxidation: The amine group can be oxidized, particularly when exposed to air or other oxidizing agents. This can lead to the formation of colored impurities and complex product mixtures. A key oxidative pathway involves a single-electron transfer (SET) to form a radical cation, which can then undergo cyclopropyl ring-opening and further reactions with molecular oxygen to yield byproducts such as 3-hydroxy-N-phenylpropanamide and acetanilide.[1][2]
-
Over-alkylation (N,N-Dialkylation): When reacting this compound with alkylating agents, there is a risk of the initially formed secondary amine undergoing a second alkylation to produce a tertiary amine. This is a common issue with primary amines.
-
Acylation: While often a desired reaction, uncontrolled acylation can lead to multiple acylations or side reactions if other functional groups are present.
-
Reaction with Aldehydes and Ketones: The amine group can react with aldehydes and ketones to form imines (Schiff bases). While this is a useful transformation, it can be an unwanted side reaction if the carbonyl compound is present as an impurity or part of a more complex substrate.
Q2: How can I prevent the oxidation of this compound during a reaction and workup?
A2: To minimize oxidation, consider the following precautions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidation.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, though this should be evaluated for compatibility with your desired reaction.
-
Prompt Workup and Purification: Process the reaction mixture promptly after completion and purify the product without unnecessary delay. Storage of the crude product for extended periods can lead to decomposition.
Q3: How do I control the selectivity between mono- and di-alkylation when reacting this compound?
A3: To favor mono-alkylation and suppress the formation of the N,N-dialkylated product, you can:
-
Use an Excess of the Amine: Employing a stoichiometric excess of this compound relative to the alkylating agent increases the probability that the alkylating agent will react with the starting primary amine rather than the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Use of Protecting Groups: For critical applications requiring high selectivity, protecting the amine as a carbamate (e.g., Boc) or an amide (e.g., acetyl) allows for a single functionalization, followed by deprotection.
Q4: What is the purpose of using a protecting group for the amine in this compound?
A4: Protecting the amine group serves several key purposes:
-
Preventing Unwanted Reactions: It masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions such as oxidation, over-alkylation, and acylation at the nitrogen atom.[3]
-
Improving Selectivity: By protecting the amine, other functional groups on the molecule can be selectively modified.
-
Modulating Reactivity: For electrophilic aromatic substitution reactions, converting the strongly activating -NH2 group to a less activating amide or carbamate can prevent polysubstitution and the formation of tarry byproducts.
Troubleshooting Guides
Issue 1: Formation of Colored Impurities and/or a Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Amine | - Ensure the reaction is performed under an inert atmosphere (N2 or Ar).- Use degassed solvents.- Avoid unnecessarily high reaction temperatures.- Minimize the reaction time.- During workup, consider washing with a mild reducing agent solution (e.g., sodium bisulfite), if compatible with your product.- Purify the product promptly after the reaction is complete. |
| Reaction with Impurities | - Ensure the purity of starting materials and solvents.- Check for the presence of residual aldehydes or ketones in solvents, which can form colored imine adducts. |
Issue 2: Low Yield of the Desired Mono-N-Alkylated Product and Formation of a Di-Alkylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - Increase the stoichiometric ratio of this compound to the alkylating agent (e.g., 1.5 to 2 equivalents of the amine).- Add the alkylating agent slowly to the reaction mixture, possibly using a syringe pump.- Perform the reaction at a lower temperature to reduce the rate of the second alkylation.- Consider protecting the amine with a Boc or acetyl group, followed by alkylation and deprotection. |
Issue 3: Unwanted Reaction with Carbonyl Compounds
| Potential Cause | Troubleshooting Steps |
| Imine Formation | - If the carbonyl group is part of the substrate and should not react, protect the amine group of this compound prior to the reaction.- If the carbonyl is an impurity in a solvent (e.g., acetone), use a higher purity solvent.- The reaction conditions for imine formation are often mildly acidic. Controlling the pH of the reaction mixture can sometimes suppress this side reaction.[4] |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively available in the reviewed literature, the following table provides a general comparison of common amine protecting groups that can be applied to minimize side reactions. The yields are representative of typical protection reactions for anilines and may vary for this compound.
| Protecting Group | Reagents | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., NaHCO3, Et3N) | >90% | Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[3] |
| Acetyl | Acetic anhydride, Base (e.g., Sodium acetate) | >85% | Acidic or basic hydrolysis (e.g., aq. HCl or aq. NaOH) |
Experimental Protocols
Protocol 1: Acetylation of this compound (Amine Protection)
This protocol describes the protection of the amine group as an acetamide to prevent unwanted side reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in water. Due to immiscibility, a biphasic mixture will be observed.
-
Add concentrated hydrochloric acid to form the aniline hydrochloride salt, which should dissolve in the aqueous layer.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
To the solution of the aniline salt, add acetic anhydride (approx. 1.1 eq), and immediately add the sodium acetate solution with vigorous stirring.
-
A precipitate of N-(2-cyclopropylphenyl)acetamide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified protected amine.[5]
Protocol 2: Boc Protection of this compound
This protocol details the formation of a tert-butyl carbamate (Boc) protected amine, which is stable to a wide range of reaction conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)
-
Dioxane and Water (or another suitable solvent system)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until it is dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[3]
Visualizations
References
Methods for preventing the oxidation of 2-Cyclopropylaniline during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Cyclopropylaniline to prevent its oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The this compound solution has changed color (e.g., turned yellow or brown).
-
Question: Why has my this compound solution changed color?
-
Answer: A color change in this compound, which is typically a colorless to pale yellow liquid or solid, is a common indicator of oxidation.[1][2] Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light.[2][3] This process can lead to the formation of colored impurities.
-
-
Question: What should I do if my this compound has changed color?
-
Answer: A significant color change suggests that the purity of the material has been compromised. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If the purity is below the required specifications for your experiment, purification by methods such as column chromatography over silica gel may be necessary. For future prevention, it is crucial to adhere to strict storage and handling protocols.
-
-
Question: How can I prevent color change in the future?
-
Answer: To prevent discoloration due to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light by using an amber vial or by wrapping the container in aluminum foil, and kept at a recommended temperature of 2-8°C.[4] Using deoxygenated solvents for preparing solutions is also a critical preventative measure.
-
Issue 2: Inconsistent results in reactions involving this compound.
-
Question: My reaction yield is lower than expected, or I am observing unexpected side products. Could this be related to the quality of my this compound?
-
Answer: Yes, the presence of oxidation-related impurities in your this compound can lead to lower yields and the formation of unwanted side products. The oxidation of this compound can proceed via a single-electron transfer (SET) mechanism, leading to the opening of the cyclopropyl ring and the formation of reactive intermediates.[5][6] These intermediates can then participate in side reactions.
-
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Verify Purity: Check the purity of your this compound using HPLC. Compare the chromatogram to a reference standard or a freshly purified sample.
-
Use Freshly Purified Material: If the purity is questionable, purify the this compound before use.
-
Optimize Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere. Use freshly degassed solvents for the reaction.
-
-
Issue 3: Degradation of this compound in solution during a reaction.
-
Question: I suspect my this compound is degrading during my reaction. What factors could be causing this?
-
Answer: Several factors can contribute to the degradation of this compound during a reaction:
-
Presence of Oxygen: Even small amounts of dissolved oxygen in your reaction solvent can lead to oxidation.
-
Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.
-
pH of the reaction medium: The stability of amines can be pH-dependent. For some cyclopropyl amines, degradation is observed under high pH conditions.[7][8]
-
Presence of Metal Catalysts: Some metals can catalyze the oxidation of amines.
-
-
-
Question: What steps can I take to minimize degradation during my reaction?
-
Answer:
-
Deoxygenate Solvents: Thoroughly degas all solvents immediately before use.
-
Maintain Inert Atmosphere: Run the reaction under a continuous positive pressure of an inert gas.
-
Control Temperature: If the reaction allows, consider running it at a lower temperature.
-
Buffer the Reaction: If pH is a concern, using a suitable buffer to maintain a stable pH may be beneficial.
-
Use of Antioxidants: In some cases, the addition of a compatible antioxidant can help prevent oxidation. However, the compatibility of the antioxidant with your reaction chemistry must be carefully evaluated.
-
-
Frequently Asked Questions (FAQs)
Storage
-
Question: What are the ideal storage conditions for this compound?
-
Question: How does exposure to air and light affect this compound?
-
Question: What type of container is best for storing this compound?
-
Answer: For storing this compound, it is recommended to use high-density polyethylene (HDPE) or glass containers.[9][12] To protect the compound from light, amber glass or an opaque container should be used.[13] The container must have a tight-fitting seal to maintain an inert atmosphere and prevent moisture ingress.[9]
-
Handling and Reactions
-
Question: What is the primary degradation pathway for this compound?
-
Answer: The primary degradation pathway for this compound is oxidation. This can be initiated by a single-electron transfer (SET) from the nitrogen atom, forming a radical cation. This is followed by the irreversible ring-opening of the cyclopropyl group to yield a distonic radical cation, which can then react further, for example, with molecular oxygen.[5][6][14]
-
-
Question: Should I use an antioxidant when working with this compound?
-
Answer: The use of an antioxidant can be beneficial in preventing the oxidation of this compound, especially in solution.[10][15] Aromatic amines themselves can act as antioxidants.[16] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your intended reaction. Common antioxidants for organic compounds include hindered phenols like butylated hydroxytoluene (BHT).
-
-
Question: What solvents are compatible with this compound?
-
Answer: this compound is generally soluble in common organic solvents. However, to prevent oxidation, it is crucial to use high-purity, deoxygenated solvents.
-
-
Question: How does pH affect the stability of this compound?
-
Answer: The stability of amines can be significantly influenced by pH.[7][8] While specific data for this compound is limited, related cyclopropyl amines have shown degradation under high pH conditions. It is advisable to control the pH of solutions containing this compound, especially during long-term storage or reactions.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Practices
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light (Amber vial/container) | To prevent photo-oxidation.[2][3] |
| Container | Tightly sealed, compatible material (Glass, HDPE) | To maintain inert atmosphere and prevent contamination.[9][12] |
| Solvents | High-purity, deoxygenated | To minimize the presence of oxygen and other reactive impurities. |
| pH | Controlled, avoid high pH | To prevent potential base-catalyzed degradation.[7][8] |
Experimental Protocols
Protocol 1: Procedure for Degassing Solvents
This protocol describes the "Freeze-Pump-Thaw" method, which is highly effective for removing dissolved gases from solvents.[17][18][19]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
High-vacuum line
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the solvent in a Schlenk flask. Do not fill the flask more than half full.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may hear gas bubbles evolving from the solvent as it thaws.
-
Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
The degassed solvent is now ready for use.
Protocol 2: Analysis of this compound Purity by HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products, based on methods described for similar compounds.[20][21][22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is often effective. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute any less polar impurities.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 240 nm and 280 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks, especially those at different retention times compared to a fresh sample, can indicate the presence of degradation products.
Mandatory Visualization
Caption: Oxidation pathway of this compound via Single-Electron Transfer (SET).
Caption: Recommended workflow for handling this compound to prevent oxidation.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. researchgate.net [researchgate.net]
- 3. Indication of the color change on the oxidation properties of fragrant rapeseed oil during shelf storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mcneill-group.org [mcneill-group.org]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Antioxidant - Wikipedia [en.wikipedia.org]
- 11. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. pakingduck.com [pakingduck.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. How To [chem.rochester.edu]
- 19. scribd.com [scribd.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
How to effectively remove starting material impurities from 2-Cyclopropylaniline
Welcome to the technical support center for the purification of 2-Cyclopropylaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in removing starting material impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities in this compound synthesized via Buchwald-Hartwig amination?
A1: When synthesizing this compound from a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and cyclopropylamine using a palladium catalyst, the most common starting material-related impurities are:
-
Unreacted 2-haloaniline: The starting aryl halide may not have fully reacted.
-
Excess Cyclopropylamine: Often used in excess to drive the reaction to completion.
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate the final product.[1]
-
Ligands: Phosphine ligands used in the coupling reaction can also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification strategies for this compound include:
-
Acid-Base Extraction: To separate the basic aniline product from neutral or acidic impurities.
-
Fractional Vacuum Distillation: To purify the liquid amine based on its boiling point.
-
Chromatography: Typically column chromatography on silica gel to separate based on polarity.
-
Recrystallization as a Salt: Converting the aniline to a hydrochloride salt, which can then be purified by recrystallization.
Q3: How can I effectively remove residual palladium catalyst from my this compound product?
A3: Residual palladium can be challenging to remove due to coordination with the amine functionality.[2] Effective methods include:
-
Filtration through Celite®: Useful for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[1][3]
-
Treatment with Activated Carbon: Can effectively adsorb palladium residues.[2]
-
Palladium Scavengers: Using solid-supported reagents with high affinity for palladium, such as those containing thiol or triamine functional groups.[4][5]
-
Chromatography: Flash column chromatography can significantly reduce palladium levels.[2]
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after extraction and basification.
| Possible Cause | Solution |
| Incomplete protonation of the aniline. | Ensure the aqueous acidic solution is sufficiently acidic (pH 1-2) to fully protonate the this compound. Use a pH meter or pH paper to verify. |
| Incomplete deprotonation during basification. | Add a strong base (e.g., 10M NaOH) until the aqueous layer is strongly basic (pH 12-14) to ensure complete deprotonation of the anilinium salt. |
| Insufficient extraction from the basified aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Problem: The product is still contaminated with neutral impurities.
| Possible Cause | Solution |
| Inefficient washing of the organic layer containing the protonated amine. | After separating the initial acidic aqueous layer, wash the organic layer containing the neutral impurities with fresh acidic water to remove any remaining product. |
| Insufficient mixing during extraction. | Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases. |
Fractional Vacuum Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Unstable vacuum. | Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is protected by a cold trap. |
Problem: The product darkens or decomposes during distillation.
| Possible Cause | Solution |
| Distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point of this compound.[6] |
| Presence of oxygen. | Ensure the distillation apparatus is leak-free and consider purging with an inert gas (e.g., nitrogen or argon) before applying the vacuum. |
| Contamination with acidic impurities. | Neutralize any acidic residues by washing the crude product with a mild base (e.g., sodium bicarbonate solution) and drying it thoroughly before distillation. |
Recrystallization of this compound Hydrochloride
Problem: The product oils out instead of crystallizing.
| Possible Cause | Solution |
| The solvent is too nonpolar for the salt. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the product if available. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: Low yield of recrystallized product.
| Possible Cause | Solution |
| Too much solvent was used. | After dissolving the solid, evaporate some of the solvent to concentrate the solution before cooling. |
| The product salt is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation. |
| Incomplete salt formation. | Ensure a slight excess of hydrochloric acid was used during the salt formation step. |
Data Presentation
The following table provides a qualitative comparison of the effectiveness of different purification methods for removing common starting material impurities from this compound.
| Purification Method | Unreacted 2-Haloaniline | Excess Cyclopropylamine | Palladium Catalyst | Typical Purity | Typical Yield Loss |
| Acid-Base Extraction | Good | Excellent | Poor | >95% | Low |
| Fractional Vacuum Distillation | Excellent | Excellent | Good (for non-volatile Pd) | >99% | Moderate |
| Silica Gel Chromatography | Excellent | Moderate | Excellent | >99.5% | Moderate to High |
| Recrystallization (as HCl salt) | Good | Excellent | Good | >99.5% | Moderate |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidification: Add 1 M aqueous HCl solution to the separatory funnel. Shake vigorously, venting frequently. The this compound will protonate and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral impurities. The aqueous layer contains the protonated product.
-
Washing: Wash the organic layer with another portion of 1 M HCl to recover any remaining product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 10 M NaOH solution with stirring until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base.
-
Extraction of Pure Product: Extract the basified aqueous solution multiple times with fresh ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is free of cracks.
-
Drying: Ensure the crude this compound is dry. If necessary, pre-treat with a drying agent like KOH pellets and decant.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. Then, collect the this compound fraction at its boiling point corresponding to the applied pressure. The boiling point of aniline at 10 mmHg is approximately 68-69 °C; this compound will have a slightly higher boiling point.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 3: Recrystallization as Hydrochloride Salt
-
Salt Formation: Dissolve the purified free-base this compound in a minimal amount of a suitable solvent like isopropanol or a mixture of diethyl ether and ethanol.
-
Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The this compound hydrochloride salt will precipitate.
-
Dissolution: Gently heat the mixture while adding more of the primary solvent (e.g., isopropanol) until the salt completely dissolves.
-
Crystallization: If a co-solvent system is used (e.g., isopropanol/heptane), add the anti-solvent (heptane) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-Cyclopropylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Cyclopropylaniline in their work and have encountered unexpected signals in its 1H NMR spectrum. This document provides a structured approach to troubleshooting these anomalies through a series of frequently asked questions, detailed experimental protocols, and a summary of potential impurities and degradation products.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the NMR analysis of this compound.
Q1: What is the expected 1H NMR spectrum of pure this compound?
A1: While a definitive, universally referenced spectrum can vary slightly based on solvent and concentration, the expected 1H NMR spectrum of this compound in a non-polar solvent like CDCl3 would generally exhibit the following signals:
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.6-7.2 ppm . These protons are on the benzene ring.
-
Amine Protons (2H): A broad singlet typically appearing between δ 3.5-4.5 ppm . The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.
-
Cyclopropyl Methine Proton (1H): A multiplet in the range of δ 1.7-2.0 ppm . This proton is the single hydrogen on the cyclopropyl ring attached to the benzene ring.
-
Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region, typically between δ 0.5-1.0 ppm . These correspond to the four hydrogens on the two CH2 groups of the cyclopropyl ring.
Q2: I am seeing a broad peak that disappears when I add a drop of D2O to my NMR tube. What is it?
A2: This is a classic indication of an exchangeable proton, most likely the amine (-NH2) protons of this compound. Protons attached to heteroatoms like nitrogen can exchange with deuterium from D2O, causing their signal to disappear from the 1H NMR spectrum. This is a useful technique to confirm the identity of -NH or -OH peaks.
Q3: There are sharp singlets in my spectrum that I don't expect, particularly around δ 7.4-7.8 ppm and a multiplet near δ 1.0-2.0 ppm. What could they be?
A3: These signals could arise from residual catalysts and ligands used in the synthesis of this compound, which is often prepared via a Buchwald-Hartwig amination reaction. A common byproduct is triphenylphosphine oxide , which shows multiplets in the aromatic region (around δ 7.4-7.7 ppm). Residual phosphine ligands, such as dicyclohexylphosphinobiphenyl, will have complex signals in both the aromatic and aliphatic regions.
Q4: I observe a triplet at around δ 2.6 ppm and another triplet at δ 3.9 ppm. What might these be?
A4: These signals are characteristic of the oxidative degradation product, 3-hydroxy-N-phenylpropanamide . This can form if the this compound sample has been exposed to air and light over time. The triplet around δ 2.6 ppm corresponds to the methylene group adjacent to the carbonyl, and the triplet around δ 3.9 ppm is from the methylene group attached to the hydroxyl group.[1][2]
Q5: My aromatic region looks more complex than expected, with additional doublets and triplets. What are the possible causes?
A5: This could be due to the presence of unreacted starting materials or side-products from the synthesis. Common starting materials for the Buchwald-Hartwig synthesis of this compound are 2-bromoaniline and a cyclopropyl source like cyclopropylboronic acid . 2-bromoaniline will show a distinct set of aromatic signals.[3] Isomeric impurities, such as 4-cyclopropylaniline, could also lead to a more complex aromatic region.
Q6: I see a sharp singlet around δ 2.1 ppm. What is this likely to be?
A6: A singlet in this region could indicate the presence of acetanilide , another potential degradation product formed from the oxidative cleavage of the cyclopropyl ring.[1][2][4] It can also be a common laboratory solvent impurity like acetone.
Summary of Potential Unexpected Peaks
The following table summarizes potential unexpected peaks, their likely origin, and their characteristic 1H NMR signals.
| Chemical Shift (ppm) | Multiplicity | Possible Origin | Notes |
| δ 7.4-7.8 | Multiplet | Triphenylphosphine oxide | Common byproduct from phosphine ligand oxidation in cross-coupling reactions.[1][5][6] |
| δ 6.6-7.4 | Multiplets | 2-Bromoaniline | Unreacted starting material.[3] |
| δ 0.4-0.6 | Multiplet | Cyclopropylboronic acid | Unreacted starting material.[7][8] |
| δ 3.9 (t), 2.6 (t) | Triplet, Triplet | 3-hydroxy-N-phenylpropanamide | Oxidative degradation product.[1][2] |
| δ 2.1 | Singlet | Acetanilide / Acetone | Degradation product or solvent impurity.[1][2][4] |
| δ 6.8-7.2 | Multiplets | 2-Aminophenol | Potential byproduct from hydrolysis of a precursor.[9][10] |
| Variable | Broad Singlet | Water | Moisture in the sample or NMR solvent. |
| δ 1.0-2.0 | Complex Multiplets | Dicyclohexylphosphinobiphenyl ligands | Residual ligands from synthesis. |
Experimental Protocols
To obtain a clean and reliable NMR spectrum of this compound, follow this detailed experimental protocol:
1. Sample Preparation:
-
Sample Purity: Ensure the sample is as pure as possible. If necessary, purify by column chromatography or distillation.
-
Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good first choice for non-polar compounds. Ensure the solvent is dry.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
-
-
Reference: Reference the spectrum to the residual solvent peak (e.g., CDCl3 at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
3. Troubleshooting Experiments:
-
D2O Exchange: To identify -NH2 protons, acquire a spectrum, then add one drop of D2O, shake the tube gently, and re-acquire the spectrum. The -NH2 peak should disappear or significantly decrease in intensity.
-
Spiking: If a specific impurity is suspected, add a small amount of the pure impurity to the NMR tube and re-acquire the spectrum. An increase in the intensity of the suspected peak confirms its identity.
-
Variable Temperature (VT) NMR: If peak broadening or complex multiplets are observed due to dynamic processes, acquiring spectra at different temperatures can help resolve the signals.[11]
Logical Troubleshooting Workflow
If you encounter unexpected peaks in your NMR spectrum, follow this logical workflow to identify and resolve the issue.
Caption: A flowchart outlining the logical steps for identifying the source of unexpected peaks in an NMR spectrum.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromoaniline(615-36-1) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine oxide(791-28-6) 1H NMR [m.chemicalbook.com]
- 6. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]
- 8. Cyclopropylboronic acid, CAS No. 411235-57-9 - iChemical [ichemical.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Techniques for handling and stabilizing reactive intermediates in 2-Cyclopropylaniline synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the handling and stabilization of reactive intermediates in the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates encountered during the synthesis and subsequent reactions of this compound?
A1: The synthesis and transformation of this compound can involve several highly reactive intermediates. The most prominent include:
-
N-Cyclopropylaniline Radical Cation (CPA•+): Formed via single-electron transfer (SET) oxidation of the aniline nitrogen. This intermediate is known to undergo rapid and irreversible ring-opening of the cyclopropyl group.[1][2][3]
-
Aminyl Radicals: These can be generated, for example, through the interaction of N-cyclopropylamines with photocatalysts or other radical initiators.[4][5]
-
Nitrenium Ions: These divalent, positively charged nitrogen species can be formed from cyclopropylamine derivatives through photolysis of precursors like N-aminopyridinium ions.[6][7][8]
Q2: What is the typical fate of the N-cyclopropylaniline radical cation (CPA•+)?
A2: The N-cyclopropylaniline radical cation (CPA•+) is characterized by a spontaneous and irreversible ring-opening of the cyclopropyl group. This process is driven by the release of ring strain energy (approximately 28 kcal/mol). The ring-opening leads to the formation of a more stable distonic radical cation, where the radical and the cation are separated.[1][2] This intermediate can then be trapped by various reagents or undergo further reactions.[1][9]
Q3: How can I control the stability of the N-cyclopropylaniline radical cation?
A3: The stability of the CPA•+ and the rate of its ring-opening can be influenced by substituents on the aniline ring. Electron-donating groups (EDGs) on the aromatic ring can stabilize the nitrogen radical cation through resonance, which slows down the rate of the cyclopropyl ring-opening.[1] Conversely, electron-withdrawing groups (EWGs) can accelerate the ring-opening. This principle can be used to tune the reactivity of the intermediate for specific synthetic applications.
Q4: What are the common synthetic routes to prepare this compound derivatives?
A4: A widely used and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the amination of an aryl bromide (e.g., 2-bromotoluene to eventually yield this compound) with cyclopropylamine.[1][10][11] Another synthetic approach involves the reaction of α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure to form the cyclopropylamine structure.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound and its derivatives.
Issue 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inefficient Base | The choice of base is critical. Potassium tert-butoxide (t-BuOK) is commonly used.[1][10] Ensure it is anhydrous. Sodium tert-butoxide or other bases might be screened for optimal performance with your specific substrate. |
| Poor Solvent Quality | Use high-purity, anhydrous, and degassed solvents (e.g., toluene).[1][10] Contaminants like water or oxygen can deactivate the catalyst. |
| Substrate Issues | Verify the purity of the aryl halide and cyclopropylamine. Impurities can interfere with the catalytic cycle. |
Issue 2: Unwanted Side Products from Ring-Opening
| Potential Cause | Troubleshooting Step |
| Reaction with Oxygen | The distonic radical cation formed after ring-opening can react with molecular oxygen, leading to oxidized byproducts such as acetanilide and 3-hydroxy-N-phenylpropanamide.[1] Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Uncontrolled Radical Reactions | The radical intermediate can participate in undesired intermolecular or intramolecular reactions. Use radical scavengers if the desired reaction pathway does not involve the radical intermediate. For specific cycloadditions, controlling the concentration of the radical trapping agent is crucial.[9] |
| Multiple Pathways for Nitrenium Ions | Cyclopropyl-substituted nitrenium ions can undergo various reactions like ring expansion, ethylene elimination, or nucleophilic attack.[6][7][8] Carefully control the reaction conditions, particularly the concentration of nucleophiles, to favor the desired product. |
Issue 3: Diastereoselectivity Issues in Substituted Cyclopropylamine Synthesis
| Potential Cause | Troubleshooting Step |
| Reversible Ring Closure | In the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, the ring-closure step can be reversible in the presence of zinc halide salts, leading to a mixture of diastereomers.[12] |
| Isomerization | The presence of Lewis acids can promote the isomerization of the final product. |
| Add a polar aprotic co-solvent like DMF or MeCN to the reaction mixture. This has been shown to suppress the reversibility of the ring-closure and favor the kinetic trans product.[12] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Isolated Yield | 85-92% | Buchwald-Hartwig amination for synthesis of N-cyclopropylaniline analogs. | [10] |
| Radical Cation Lifetime | 140–580 ns | Lifetime of N-cyclopropylaniline radical cation analogs, influenced by substituents. | [1][10] |
| Oxidation Rate Constant | ~9 x 10⁸ to 4 x 10⁹ M⁻¹s⁻¹ | Bimolecular rate constants for the oxidation of N-cyclopropylaniline analogs. | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropylanilines via Buchwald-Hartwig Amination[1][10]
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol) to a Schlenk tube equipped with a Teflon-coated magnetic stir bar.
-
Reaction Setup: Remove the Schlenk tube from the glovebox, evacuate, and backfill with an inert gas (e.g., argon).
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 mmol), cyclopropylamine (1.2 mmol), and potassium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of trans-2-Substituted-Cyclopropylamines[12]
-
Homoenolate Formation: Treat an α-chloroaldehyde with CH₂(ZnI)₂ in THF at 0 °C for 1 hour.
-
Quenching (Optional but Recommended): Add isopropanol to quench any remaining CH₂(ZnI)₂.
-
Amine Addition: Add the desired amine (e.g., morpholine) to the reaction mixture.
-
Co-solvent Addition: To ensure high diastereoselectivity, add a polar aprotic co-solvent such as DMF or MeCN (1.5 times the volume of THF).
-
Reaction: Heat the mixture at 85-90 °C for 18 hours.
-
Workup and Purification: After completion, perform a standard aqueous workup and purify the product by appropriate methods (e.g., distillation or chromatography) to isolate the trans-cyclopropylamine.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcneill-group.org [mcneill-group.org]
- 4. Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of hypoiodite-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving Diastereoselectivity in Reactions of 2-Cyclopropylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclopropylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where diastereoselectivity is a key consideration?
A1: The most prominently reported diastereoselective reactions involving this compound derivatives are [3+2] photocycloadditions. In these reactions, the cyclopropyl group can be opened and react with an olefin to form a cyclopentylamine ring system, often creating multiple new stereocenters. The relative stereochemistry of the substituents on the newly formed ring is a critical aspect of these transformations. While less specific data is available for this compound, other common reactions where diastereoselectivity is crucial for aniline derivatives in general include Mannich reactions, aldol-type additions of corresponding enamines or imines, and the alkylation of chiral amides or enamines.
Q2: What general factors influence the diastereoselectivity in reactions with this compound derivatives?
A2: Several factors can significantly impact the diastereomeric ratio (d.r.) of your reaction products:
-
Catalyst System: In photocatalyzed reactions, the choice of photosensitizer and any co-catalysts, such as chiral hydrogen-bond donors, plays a pivotal role in controlling the facial selectivity of the approaching substrates.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and the conformation of reactants, thereby affecting the diastereoselectivity.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Protecting Groups/Substituents: The nature of the substituent on the aniline nitrogen (e.g., acyl, sulfonyl) and substituents on the reaction partner (e.g., the olefin in a cycloaddition) can introduce steric and electronic biases that favor the formation of one diastereomer over another.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound nitrogen is a powerful strategy to induce facial selectivity in subsequent reactions. The steric bulk of the auxiliary can effectively block one face of the molecule, directing the approach of the electrophile or other reactant.
Q3: How can I improve a low diastereomeric ratio in my [3+2] photocycloaddition reaction?
A3: If you are observing a low d.r. in a [3+2] photocycloaddition, consider the following troubleshooting steps:
-
Screen Chiral Catalysts: If you are using a chiral co-catalyst, such as a chiral phosphoric acid or a hydrogen-bond donor, screen a variety of catalysts with different steric and electronic properties.
-
Vary the Solvent: Conduct the reaction in a range of solvents with varying polarities. Less polar solvents may enhance the effects of hydrogen bonding or other non-covalent interactions that are crucial for stereodifferentiation.
-
Optimize Reaction Temperature: Lowering the reaction temperature is a standard method to improve diastereoselectivity. However, be mindful of potential decreases in reaction rate.
-
Modify the N-Substituent: The steric and electronic nature of the group on the aniline nitrogen can influence the approach of the olefin. Consider exploring different protecting groups (e.g., benzoyl, tosyl) to see how they affect the stereochemical outcome.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [3+2] Photocycloaddition Reactions
Symptoms:
-
You are obtaining a nearly 1:1 mixture of diastereomers in the cyclopentylamine product.
-
The diastereomeric ratio is inconsistent between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Chiral Catalyst/Ligand | The chosen chiral catalyst may not be providing sufficient steric or electronic differentiation of the diastereomeric transition states. Solution: Screen a panel of chiral catalysts. For example, in asymmetric [3+2] photocycloadditions, chiral hydrogen-bond catalysts can be effective. Try catalysts with different backbones and acidic protons. |
| Suboptimal Solvent Choice | The solvent may be interfering with the key non-covalent interactions that control diastereoselectivity. Solution: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). Non-polar solvents often enhance the influence of hydrogen bonding interactions. |
| Reaction Temperature is Too High | At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to lower selectivity. Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Note that this may require longer reaction times or more potent photo-irradiation. |
| Unfavorable Substrate Combination | The substituents on the this compound or the olefin may not be sterically or electronically biased enough to favor one diastereomer. Solution: If possible, modify the substrates. For instance, a bulkier protecting group on the aniline nitrogen can enhance facial selectivity. |
Issue 2: Low Diastereoselectivity in Reactions Employing Chiral Auxiliaries
Symptoms:
-
You have attached a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP-type auxiliary) to the this compound nitrogen, but subsequent reactions (e.g., alkylation, aldol addition) show poor diastereoselectivity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Auxiliary for the Transformation | The chosen chiral auxiliary may not be optimal for the specific reaction type and substrate. Solution: Consult the literature for precedents of the chosen auxiliary in similar transformations. Consider trying a different class of auxiliary (e.g., if an Evans auxiliary fails, a SAMP/RAMP hydrazone might be more effective for alkylations). |
| Incomplete Formation of the Chelate/Enolate | For reactions proceeding through a metal enolate (e.g., with Evans auxiliaries), incomplete or incorrect formation of the chelated intermediate can lead to poor stereocontrol. Solution: Ensure strictly anhydrous conditions. Use a suitable base (e.g., LDA, NaHMDS, Bu₂BOTf/amine) and optimize the deprotonation time and temperature. The choice of Lewis acid can also be critical. |
| Non-optimal Reaction Conditions | The solvent, temperature, or nature of the electrophile can all impact the diastereoselectivity. Solution: Screen different solvents and lower the reaction temperature. For alkylations, the choice of alkylating agent (e.g., iodide vs. bromide vs. triflate) can influence the outcome. |
| Steric or Electronic Mismatch | The cyclopropyl group of the this compound moiety may sterically interfere with the chiral auxiliary in a way that disrupts the expected stereochemical control. Solution: This is a more challenging issue to resolve. It may require a custom-designed auxiliary or a different synthetic strategy altogether. |
Quantitative Data
The following table summarizes representative data on diastereoselectivity in [3+2] photocycloaddition reactions of N-aryl cyclopropylamines.
| Entry | N-Aryl Cyclopropylamine | Olefin | Catalyst System | Solvent | Temp (°C) | d.r. | Reference |
| 1 | N-(2-chlorobenzoyl)-2-cyclopropylaniline | 1,1-diphenylethylene | Photoredox + Chiral H-bond | Not Specified | Not Specified | >19:1 | [1] |
| 2 | N-phenyl-2-methylcyclopropylaniline | Phenylacetylene | Ru(bpz)₃(PF₆)₂ | Not Specified | Not Specified | modest (cis major) | [2] |
| 3 | N-phenyl-2-phenylcyclopropylaniline | Phenylacetylene | Ru(bpz)₃(PF₆)₂ | Not Specified | Not Specified | modest (cis major) | [2] |
Experimental Protocols
General Protocol for Asymmetric [3+2] Photocycloaddition
This protocol is a generalized representation based on published methodologies for N-aryl cyclopropylamines.
Materials:
-
N-aryl cyclopropylaniline derivative
-
Olefin
-
Visible light photocatalyst (e.g., an Iridium or Ruthenium complex)
-
Chiral co-catalyst (e.g., a chiral phosphoric acid or thiourea derivative)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl cyclopropylaniline (1.0 equiv.), the photocatalyst (e.g., 1-5 mol%), and the chiral co-catalyst (e.g., 5-10 mol%).
-
Purge the vessel with an inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the olefin (typically 1.1-2.0 equiv.) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature or below).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopentylamine product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude or purified product.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing the diastereoselectivity of a reaction.
Caption: A decision-making diagram for employing a chiral auxiliary strategy.
References
Validation & Comparative
A Comparative Analysis of 2-Cyclopropylaniline and 4-Cyclopropylaniline in Synthetic Reactions
Published: December 30, 2025
A GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
The positional isomers 2-cyclopropylaniline and 4-cyclopropylaniline are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The placement of the cyclopropyl group—either ortho or para to the amino moiety—imparts distinct steric and electronic characteristics that significantly influence their reactivity. While direct, side-by-side experimental comparisons in the literature are limited, a robust analysis based on fundamental principles of organic chemistry, supported by available physicochemical data, can guide the selection of the appropriate isomer for a desired synthetic transformation.
This guide provides a comparative analysis of these two isomers, focusing on how their structural differences are predicted to affect the outcomes of common and advanced organic reactions.
Physicochemical and Electronic Properties
The primary distinction between the two isomers lies in the interplay of steric hindrance and electronic effects. The cyclopropyl group is a unique substituent, acting as a weak inductive donor but a potent π-electron donor through conjugation.[1] This π-donation arises from the high p-character of its C-C bonds.[1] The difference in the basicity of the two anilines, reflected in their predicted pKa values, provides a quantitative starting point for comparison.
| Property | This compound | 4-Cyclopropylaniline | Justification for Difference |
| Structure | Positional Isomers | ||
| Molecular Formula | C₉H₁₁N | C₉H₁₁N | Isomeric |
| Molecular Weight | 133.19 g/mol [2] | 133.19 g/mol [3] | Isomeric |
| Predicted pKa | 4.15 ± 0.10[2][4] | 4.82 ± 0.10[5] | The ortho-cyclopropyl group's steric hindrance may disrupt solvation of the anilinium ion, reducing its stability and thus lowering the pKa (making it a weaker base). The para-isomer benefits fully from the cyclopropyl's electron-donating resonance effect without steric interference. |
| Boiling Point | 104 °C @ 9 Torr[4] | 108 °C @ 10 Torr[5] | Similar values, as expected for isomers with minor differences in intermolecular forces. |
| Melting Point | Solid (form)[4] | 36 °C[5] | The higher melting point of the para isomer suggests a more ordered crystal lattice packing. |
| Electronic Effect | Combination of steric hindrance and moderate electron donation. | Strong π-electron donation (Hammett Constant σp = -0.21)[1]. | The para position allows for maximal resonance donation into the ring and to the amino group, while the ortho position introduces significant steric effects.[6] |
Comparative Reactivity Analysis
The structural differences between the ortho and para isomers lead to predictable variations in reactivity across several key classes of reactions.
Reactions at the Amino Group: Acylation and Diazotization
Reactions involving direct attack on the nitrogen atom are highly sensitive to steric hindrance.
-
This compound: The cyclopropyl group at the ortho position sterically shields the amino group. This is expected to significantly decrease the rate of reactions such as acylation, sulfonylation, and diazotization compared to the 4-isomer. More forcing conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) may be required to achieve comparable conversion.
-
4-Cyclopropylaniline: With the remote para-substituent, the amino group is sterically unencumbered, resembling aniline in its accessibility. It is expected to react readily under standard conditions.
dot
Caption: Predicted relative rates of acylation for 2- and 4-cyclopropylaniline.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., halogenation, nitration), the outcome is governed by the combined directing effects and activating properties of the amino and cyclopropyl groups. Both are ortho-, para-directing and activating.
-
This compound: The powerful ortho-, para-directing amino group dominates. The primary sites for substitution will be C4 (para to -NH₂) and C6 (ortho to -NH₂). The C6 position is sterically hindered by the adjacent cyclopropyl group, making the C4 position the most likely site for monosubstitution.
-
4-Cyclopropylaniline: The directing effects of the amino and cyclopropyl groups are reinforcing. The amino group directs to C2 and C6 (ortho positions), and the cyclopropyl group also activates these positions. Therefore, substitution is strongly favored at the C2 and C6 positions, leading to a potentially less regioselective outcome for monosubstitution compared to the 2-isomer, or facile disubstitution.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 3158-73-4 [amp.chemicalbook.com]
- 5. 3158-71-2 CAS MSDS (4-CYCLOPROPYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
A critical comparison of different synthetic routes to 2-Cyclopropylaniline
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-cyclopropylaniline, a key building block in medicinal chemistry, is of paramount importance. This guide provides a critical comparison of the most prevalent synthetic routes to this valuable compound, offering a detailed analysis of their respective methodologies, performance, and experimental considerations.
The cyclopropyl moiety is a desirable feature in drug candidates due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency. Consequently, the development of robust and scalable methods for the synthesis of this compound has been an active area of research. This comparison focuses on three prominent strategies: the Buchwald-Hartwig amination, the Ullmann condensation, and a copper-promoted N-cyclopropylation using cyclopropylboronic acid.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to this compound is contingent on several factors, including desired scale, cost, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the three discussed methods, providing a clear overview for at-a-glance comparison.
| Synthetic Route | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BrettPhos | K₂CO₃ | Toluene | 80 | 18 | ~85-92[1] |
| Ullmann Condensation | CuI / N-carbazolyl-1H-pyrrole-2-carbohydrazide | K₂CO₃ | DMF | Room Temp. | 24 | up to 98[2] |
| Copper-Promoted N-Cyclopropylation | Cu(OAc)₂ / 2,2'-bipyridine | Na₂CO₃ | Dichloroethane | Reflux | 12 | Good to Excellent[3][4] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants, catalysts, and products for each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: Modern Ullmann Condensation Pathway.
Caption: Copper-Promoted N-Cyclopropylation Pathway.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. The following protocols are based on literature precedents for the synthesis of this compound and related N-cyclopropylanilines.
Protocol 1: Buchwald-Hartwig Amination
This procedure is adapted from a reported synthesis of N-cyclopropylaniline analogs.[1]
Materials:
-
2-Bromoaniline
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.004 mmol) and BrettPhos (e.g., 0.012 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Under the inert atmosphere, add 2-bromoaniline (e.g., 1.0 mmol), cyclopropylamine (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol).
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 2: Modern Ullmann Condensation
This protocol is based on a recently developed room-temperature copper-catalyzed N-arylation of cyclopropylamine.[2]
Materials:
-
2-Bromoaniline
-
Cyclopropylamine
-
Copper(I) iodide (CuI)
-
N-carbazolyl-1H-pyrrole-2-carbohydrazide (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Reaction vial with a screw cap
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add CuI (e.g., 0.05 mmol, 5 mol%), the N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (e.g., 0.10 mmol, 10 mol%), and potassium carbonate (e.g., 2.0 mmol).
-
Seal the vial, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add 2-bromoaniline (e.g., 1.0 mmol) and cyclopropylamine (e.g., 1.5 mmol).
-
Add anhydrous DMF (e.g., 2 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Copper-Promoted N-Cyclopropylation with Cyclopropylboronic Acid
This protocol is based on a copper-promoted N-cyclopropylation of anilines.[3][4]
Materials:
-
Aniline (for N-cyclopropylaniline, or 2-substituted aniline for the target compound)
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-bipyridine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane
-
Reaction flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
To a reaction flask equipped with a magnetic stir bar and a reflux condenser, add aniline (e.g., 1.0 mmol), cyclopropylboronic acid (e.g., 1.5 mmol), Cu(OAc)₂ (e.g., 0.1 mmol, 10 mol%), 2,2'-bipyridine (e.g., 0.1 mmol, 10 mol%), and sodium carbonate (e.g., 2.0 mmol).
-
Add 1,2-dichloroethane (e.g., 5 mL).
-
Heat the reaction mixture to reflux under an air atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-cyclopropylaniline.
Concluding Remarks
The synthesis of this compound can be effectively achieved through several modern catalytic methods. The Buchwald-Hartwig amination offers a reliable and high-yielding route, benefiting from well-established palladium catalysis. The modern Ullmann condensation presents a significant advancement over its classical counterpart, enabling the reaction to proceed at room temperature with high efficiency, which is a considerable advantage in terms of energy consumption and functional group tolerance. The copper-promoted N-cyclopropylation using cyclopropylboronic acid provides an alternative pathway that avoids the use of palladium and offers good to excellent yields under relatively mild conditions.
The choice of the most suitable method will depend on the specific requirements of the synthesis, including cost of reagents and catalysts, desired scale, and compatibility with other functional groups present in the starting materials. For large-scale production, the milder conditions and potentially lower cost of the copper-catalyzed systems may be more attractive. For rapid analog synthesis in a research setting, the well-understood and broadly applicable Buchwald-Hartwig amination remains a powerful tool. This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of this important building block.
References
- 1. repository.nie.edu.sg [repository.nie.edu.sg]
- 2. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New HPLC Method for the Quantification of 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Cyclopropylaniline against established alternative techniques, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). The presented data, based on typical performance characteristics, is intended to assist researchers in selecting the most suitable analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound is a critical decision in drug development and quality control. This section provides a direct comparison of the key performance parameters of the new HPLC method with existing GC and UPLC alternatives.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | New HPLC Method | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Linearity (R²) | >0.999 | >0.995 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 0.15 µg/mL |
| Analysis Time | ~15 minutes | ~25 minutes | ~5 minutes |
| Solvent Consumption | Moderate | Low | Low |
| Sample Derivatization | Not Required | Often Required | Not Required |
Experimental Protocols
Detailed methodologies for the new HPLC method and the comparative GC and UPLC techniques are provided below.
New High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the direct quantification of this compound in solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
Gas Chromatography (GC) Method
This method is a common alternative for the analysis of volatile and semi-volatile aromatic amines.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Injection Mode: Splitless.
-
Sample Preparation: Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be required to improve volatility and peak shape. The derivatized sample is dissolved in a non-polar solvent like hexane.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a high-throughput alternative with improved resolution and sensitivity compared to conventional HPLC.
-
Instrumentation: UPLC system with a photodiode array (PDA) or MS detector.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detection: PDA detection over a range of 200-400 nm, with quantification at 254 nm, or MS detection.
-
Column Temperature: 40°C.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.22 µm filter.
Method Validation Workflow and Comparison
The following diagrams illustrate the logical flow of the HPLC method validation process and a comparative overview of the analytical techniques.
A Comparative Analysis of the Biological Activities of Substituted Anilines, with a Focus on 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various substituted anilines, offering insights into their potential applications and liabilities in drug discovery and development. While direct experimental data for 2-cyclopropylaniline across a range of biological assays remains limited in publicly accessible literature, this document compiles available quantitative data for other key substituted anilines to serve as a benchmark. Furthermore, it explores the anticipated biological profile of this compound based on established structure-activity relationships (SAR) and the unique chemical properties imparted by the cyclopropyl moiety.
Executive Summary
Substituted anilines are a versatile class of compounds with a broad spectrum of biological activities, ranging from antimicrobial and anticancer to enzyme inhibition. The nature and position of the substituent on the aniline ring profoundly influence the compound's potency, selectivity, and toxicological profile. Electron-withdrawing groups, for instance, tend to enhance cytotoxicity, while the introduction of a cyclopropyl group can influence metabolic stability and introduce novel reaction pathways. This guide summarizes key in vitro data for various substituted anilines and provides detailed experimental protocols to aid in the design and execution of further comparative studies.
Data Presentation: Comparative Biological Activities of Substituted Anilines
The following tables summarize the in vitro biological activities of various substituted anilines, focusing on cytotoxicity, antimicrobial effects, and antioxidant potential. The data has been compiled from multiple sources to provide a comparative landscape.
Table 1: Cytotoxicity of Substituted Anilines against Various Cell Lines
| Compound | Substituent(s) | Cell Line | Assay | IC50 / EC50 / GI50 (µM) | Citation |
| Aniline | - | Submitochondrial Particles | Respiration Inhibition | 1910 | [1] |
| 2-Nitroaniline | 2-NO₂ | Submitochondrial Particles | Respiration Inhibition | 180 | [1] |
| 3-Nitroaniline | 3-NO₂ | Submitochondrial Particles | Respiration Inhibition | 250 | [1] |
| 4-Nitroaniline | 4-NO₂ | Submitochondrial Particles | Respiration Inhibition | 210 | [1] |
| 2-Chloroaniline | 2-Cl | Submitochondrial Particles | Respiration Inhibition | 220 | [1] |
| 3-Chloroaniline | 3-Cl | Submitochondrial Particles | Respiration Inhibition | 140 | [1] |
| 4-Chloroaniline | 4-Cl | Submitochondrial Particles | Respiration Inhibition | 110 | [1] |
| 2,4-Dichloroaniline | 2,4-diCl | Submitochondrial Particles | Respiration Inhibition | 72.5 | [1] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Complex | NCI-H226 (Lung) | MTT | 0.94 | [2] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Complex | MDA-MB-231 (Breast) | MTT | 0.04 | [2] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Complex | SF-295 (CNS) | MTT | <0.01 | [2] |
| Compound 11 | 4-Anilino-2-phenylquinoline derivative | 60 cancer cell lines (mean) | MTT | 3.89 | [2] |
| 2-Anilinopyrimidine derivative (2c) | Complex | MCF-7 (Breast) | MTT | 0.27 | [3] |
| 2-Anilinopyrimidine derivative (3b) | Complex | MCF-7 (Breast) | MTT | 10.57 | [3] |
Table 2: Antimicrobial Activity of Substituted Anilines
| Compound | Substituent(s) | Microorganism | MIC (µg/mL) | Citation |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 4-NH₂, 3-Cl, 5-NO₂, -CF₃ | Vibrio parahaemolyticus | 100 | [4][5] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | 2-I, 4-CF₃ | Vibrio parahaemolyticus | 50 | [4][5] |
| 4-Bromo-3-chloroaniline | 4-Br, 3-Cl | Vibrio harveyi | 125 | [4] |
| 3-Bromo-4-chloroaniline | 3-Br, 4-Cl | Vibrio harveyi | 175 | [4] |
Table 3: Antioxidant Activity of Substituted Anilines
| Compound | Assay | EC50 (µM) | Citation |
| 2-Aminophenol | DPPH | - | [6] |
| o-Phenylenediamine | DPPH | - | [6] |
| 4-Aminophenol | DPPH | - | [6] |
| p-Phenylenediamine | DPPH | - | [6] |
| 3-Aminophenol | DPPH | - | [6] |
Note: Specific EC50 values for the antioxidant activity of these anilines were not provided in the source, but their relative activity was discussed. Further research is needed for a quantitative comparison.
The Anticipated Biological Profile of this compound
While specific quantitative data for this compound is scarce, its biological activity can be inferred from the properties of the cyclopropyl group and the aniline scaffold.
-
Metabolic Stability : The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, N-dealkylation of N-cyclopropylamines can occur, sometimes leading to ring-opening and potential reactive metabolite formation.
-
Reactivity and Potential for Bioactivation : N-cyclopropylanilines can undergo single-electron transfer (SET) oxidation to form a radical cation. This intermediate can then undergo irreversible ring-opening of the cyclopropyl group. This property has been utilized in the development of chemical probes but also suggests a potential mechanism for bioactivation and covalent binding to biological macromolecules, which could lead to toxicity.
-
Cytotoxicity and Antimicrobial Activity : Based on the general trends observed for substituted anilines, the biological activity of this compound is likely to be moderate. The cyclopropyl group is not a strong electron-withdrawing or -donating group, suggesting its influence on cytotoxicity might be less pronounced than that of nitro or chloro substituents. Its antimicrobial potential would require specific testing against a panel of microorganisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the biological activities of substituted anilines.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test aniline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation : Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[1]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Compound Dilution : Prepare serial twofold dilutions of the test aniline compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution : Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture : Add various concentrations of the test aniline compounds to the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance in the presence of the test compound compared to the control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway relevant to the biological activities of substituted anilines.
Conclusion
The biological activities of substituted anilines are highly dependent on the nature and position of their substituents. While quantitative data for this compound remains to be fully elucidated, the existing data for other anilines provides a valuable framework for predicting its properties. The cyclopropyl group is expected to influence its metabolic stability and may introduce unique bioactivation pathways. Further experimental investigation is required to definitively characterize the cytotoxic, antimicrobial, and other biological activities of this compound and to fully understand its potential in therapeutic applications. The protocols and comparative data presented in this guide are intended to facilitate such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Cyclopropylmethyl)-2-propylaniline [benchchem.com]
- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 2-Cyclopropylaniline Derivatives: Synthesis, Characterization, and Physicochemical Properties
This guide provides a comprehensive comparison of novel 2-cyclopropylaniline derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, structural confirmation, and key physicochemical properties. The focus is on a series of N-cyclopropylanilines that serve as valuable probes and scaffolds in chemical and biological research.
Synthesis and Physicochemical Properties
A series of N-cyclopropylaniline (CPA) analogs, including 2-methoxy-N-cyclopropylaniline (2-MeO-CPA) and 3-chloro-N-cyclopropylaniline (3-Cl-CPA), have been synthesized to investigate the influence of substituents on their electronic properties.[1] The synthesis was achieved through a Palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of various bromobenzenes with cyclopropylamine, resulting in moderate to high yields.[1]
The introduction of an electron-donating group (EDG) like methoxy (in 2-MeO-CPA) or an electron-withdrawing group (EWG) like chloro (in 3-Cl-CPA) on the phenyl ring allows for the tuning of the single-electron transfer (SET) oxidation potential of these molecules.[1] EDGs are known to lower the SET oxidation potential of anilines, while EWGs have the opposite effect.[1]
Comparative Data of N-Cyclopropylaniline Derivatives
| Compound | Abbreviation | Substituent | Yield (%) | Estimated E° (CPA → CPA•+) (V vs. NHE) | Key UV-vis Absorption Features |
| N-cyclopropylaniline | CPA | None | ~85-92 | ~0.9-1.2 | Similar absorptive features to derivatives.[1] |
| 2-methoxy-N-cyclopropylaniline | 2-MeO-CPA | 2-methoxy (EDG) | ~85-92 | Approximated based on 2-methoxyaniline.[1] | Similar absorptive features to CPA.[1] |
| 3-chloro-N-cyclopropylaniline | 3-Cl-CPA | 3-chloro (EWG) | ~85-92 | Approximated based on 3-chloroaniline.[1] | Noticeable bathochromic shift (~10–20 nm).[1] |
Experimental Protocols
Synthesis of N-Cyclopropylaniline Analogs (Buchwald-Hartwig Amination)
The following is a general procedure for the synthesis of CPA and its derivatives.[1]
-
A Schlenk tube equipped with a Teflon-coated magnetic stir bar is charged with Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol).
-
The tube is degassed under vacuum, sealed with a Teflon stopper, and transferred to a glovebox.
-
Inside the glovebox, the corresponding bromobenzene derivative (e.g., bromobenzene, 2-methoxybromobenzene, or 3-chlorobromobenzene), cyclopropylamine, and a suitable base are added.
-
The reaction mixture is stirred at a specific temperature for a set duration.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to afford the desired N-cyclopropylaniline derivative.[1]
Structural and Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule for structural confirmation.[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2]
-
Analysis: ¹H NMR spectra are recorded to identify the chemical shifts and coupling constants of the protons, confirming the presence of the cyclopropyl and substituted aniline moieties.[3]
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the synthesized compounds and for analytical quantification.
-
Instrumentation: A system such as a Thermo Scientific Dionex Ultimate 3000 HPLC with a Variable Wavelength Detector (VWD) can be used.[3]
-
Method: An Agilent Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm) with a gradient elution of acetonitrile/water at a flow rate of 1 mL/min is a typical setup. Detection is performed at wavelengths between 208-240 nm.[3]
Ultraviolet-Visible (UV-Vis) Spectrophotometry:
-
Objective: To determine the light absorption properties of the derivatives.
-
Procedure: UV-vis absorption spectra are acquired using a spectrophotometer (e.g., Varian Cary 100 Bio Spectrophotometer) at a specific pH, such as pH 7.[1][3]
Synthesis and Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Comparison with Other Aniline Derivatives
The introduction of the cyclopropyl group to the aniline scaffold imparts unique properties. The cyclopropyl ring is a strained moiety, and upon single-electron oxidation of the nitrogen atom, it can undergo irreversible ring-opening.[1] This characteristic makes N-cyclopropylanilines useful as probes to study oxidative processes, as the irreversible ring-opening prevents the radical cation from being quenched back to the neutral state.[1]
In contrast to other substituted anilines where oxidation can be a reversible process, the irreversible nature of the cyclopropyl ring opening in these derivatives provides a distinct advantage in mechanistic studies of electron transfer reactions.[1] Furthermore, the diverse biological activities associated with cyclopropane-containing compounds, ranging from enzyme inhibition to antitumor properties, highlight the potential of this compound derivatives as valuable building blocks in medicinal chemistry.[4][5] The steric and electronic properties of the cyclopropyl group can significantly influence the pharmacological profile of the resulting molecules.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Cyclopropylmethyl)-2-propylaniline [benchchem.com]
Unveiling Oxidative Processes: A Comparative Guide to 2-Cyclopropylaniline and Related Chemical Probes
For researchers, scientists, and professionals in drug development, the precise measurement of single-electron transfer (SET) reactions is crucial for understanding oxidative stress and designing novel therapeutics. This guide provides a detailed comparison of 2-Cyclopropylaniline (CPA) and its analogs against a traditional aniline probe, N-isopropylaniline (N-IPA), highlighting their performance as chemical probes for studying SET oxidation.
At the forefront of probing oxidative reactions, this compound distinguishes itself through a unique, irreversible ring-opening mechanism following single-electron oxidation.[1][2][3] This intrinsic property circumvents common challenges in probe chemistry, such as back electron transfer and quenching by antioxidants, which can often lead to an underestimation of oxidation rates in complex systems.[1][4] This guide presents a comprehensive benchmark of CPA and its derivatives, offering a clear perspective on their utility and performance in comparison to other aniline-based probes.
Performance Benchmarks: A Quantitative Comparison
The efficacy of a chemical probe for SET reactions is determined by several key parameters, including its rate of oxidation and the lifetime of the resulting radical cation. The following table summarizes the performance of this compound (CPA), its substituted analogs (2-MeO-CPA and 3-Cl-CPA), and N-isopropylaniline (N-IPA) in photosensitized aqueous solutions.
| Chemical Probe | Oxidation Bimolecular Rate Constant (k_ox) (M⁻¹s⁻¹) | Radical Cation Lifetime (τ) (ns) | Susceptibility to Antioxidant Quenching |
| This compound (CPA) | ~9 x 10⁸ - 4 x 10⁹ | 140 - 580 | Low |
| 2-Methoxy-2-Cyclopropylaniline (2-MeO-CPA) | Not explicitly stated, but expected to have a lower SET oxidation potential than CPA | Longer than CPA (susceptible to radical chain reactions) | High |
| 3-Chloro-2-Cyclopropylaniline (3-Cl-CPA) | ~9 x 10⁸ - 4 x 10⁹ | Shorter than CPA | Low |
| N-Isopropylaniline (N-IPA) | Significantly lower than CPA due to quenching | > 50,000 | High |
Data compiled from Environmental Science & Technology.[1][4]
The Mechanism of Action: The Advantage of the Cyclopropyl Group
The superior performance of CPA and its chloro-substituted analog as SET probes lies in the irreversible cleavage of the cyclopropyl ring upon oxidation. This process is energetically favorable and occurs rapidly, preventing the radical cation from being quenched by antioxidants or undergoing back electron transfer to the reduced sensitizer.[1][4]
In contrast, the radical cation of N-IPA is significantly more stable and susceptible to quenching by antioxidants present in the system, leading to a regeneration of the parent aniline and an underestimation of the true oxidation rate.[4]
Experimental Protocols
Synthesis of N-Cyclopropylaniline Analogs
N-Cyclopropylaniline and its analogs can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.[5]
Materials:
-
Appropriate bromobenzene derivative (e.g., bromobenzene, 2-bromoanisole, 1-bromo-3-chlorobenzene)
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ and BrettPhos.
-
The tube is removed from the glovebox, and the bromobenzene derivative, cyclopropylamine, t-BuOK, and toluene are added under an inert atmosphere.
-
The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Steady-State Photolysis Experiments
These experiments are performed to determine the rate of probe degradation in the presence of a photosensitizer.
Materials:
-
Chemical probe (CPA, N-IPA, etc.) stock solution in acetonitrile
-
Photosensitizer (e.g., 2-acetonaphthone, 2AN) stock solution in acetonitrile
-
Potassium phosphate buffer (pH 7)
-
Borosilicate culture tubes
-
UVA lamps (e.g., 365 nm)
Procedure:
-
Prepare working solutions by adding appropriate volumes of the stock solutions to the phosphate buffer in the culture tubes.
-
Irradiate the samples using UVA lamps.
-
At specific time intervals, withdraw aliquots for analysis.
-
Analyze the concentration of the remaining probe using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector.
-
The observed degradation rate constant can be calculated from the decrease in probe concentration over time.
Laser Flash Photolysis (LFP) for Radical Cation Lifetime Determination
LFP is a powerful technique to directly observe and measure the lifetime of transient species like radical cations.[6]
Setup:
-
A pump-probe system where a high-energy laser pulse (the "pump") excites the sample.
-
A second, lower-energy light source (the "probe") passes through the sample, and its absorption is monitored over time by a detector.
Procedure:
-
A solution of the chemical probe and a photosensitizer is placed in a quartz cuvette.
-
The sample is excited by a nanosecond laser pulse at a wavelength where the photosensitizer absorbs.
-
The transient absorption spectrum of the generated radical cation is recorded at various time delays after the laser flash.
-
The decay of the radical cation's absorbance at its maximum absorption wavelength is monitored over time to determine its lifetime.
Conclusion
The unique chemical properties of this compound and its analogs make them superior probes for studying single-electron transfer oxidation reactions compared to traditional aniline probes like N-isopropylaniline. Their irreversible ring-opening mechanism effectively eliminates interferences from antioxidant quenching and back electron transfer, allowing for more accurate determination of oxidation rates. For researchers investigating oxidative processes in complex biological and environmental systems, the use of cyclopropylaniline-based probes offers a significant advantage in obtaining reliable and quantitative data.
References
- 1. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcneill-group.org [mcneill-group.org]
- 3. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Laser flash photolysis study on the retinol radical cation in polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Experimental and Computational Data for 2-Cyclopropylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the compound 2-Cyclopropylaniline (CAS No: 3158-73-4). By presenting a side-by-side view of measured and predicted properties, this document aims to offer a comprehensive resource for researchers engaged in the study and application of this molecule in fields such as medicinal chemistry, chemical synthesis, and materials science.
Physicochemical Properties: Experimental vs. Computational
A fundamental aspect of characterizing any chemical compound is the determination of its physicochemical properties. The following table summarizes the available experimental data for this compound and compares it with computationally predicted values.
| Property | Experimental Value | Computational Value | Methodology |
| Molecular Formula | C₉H₁₁N[1] | C₉H₁₁N | N/A |
| Molecular Weight | 133.19 g/mol [1] | 133.19 g/mol | N/A |
| Physical State | Colorless to pale yellow liquid or solid[2] | N/A | N/A |
| Boiling Point | 104 °C at 9 Torr | Not available | N/A |
| Density | 1.029 g/cm³ | Not available | N/A |
| pKa | Not available | 4.15 ± 0.10 | Prediction based on chemical structure |
| LogP (XLogP3-AA) | Not available | 2.2 | Prediction based on chemical structure |
| Topological Polar Surface Area | Not available | 26 Ų | Prediction based on chemical structure |
| Hydrogen Bond Donor Count | Not available | 1 | Prediction based on chemical structure |
| Hydrogen Bond Acceptor Count | Not available | 1 | Prediction based on chemical structure |
| Rotatable Bond Count | Not available | 1 | Prediction based on chemical structure |
Spectroscopic Data: A Comparative Look
It is important to note that some suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Experimental ¹H NMR has been utilized in studies of N-cyclopropylanilines to identify photolysis products.[3][4] For this compound, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine proton, and the protons of the cyclopropyl ring.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Predicted NMR Data: Computational methods, such as Density Functional Theory (DFT), can predict NMR chemical shifts. A comparison of experimental and predicted shifts can help validate the computational model and aid in the assignment of complex spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the benzene ring, and C-N stretching.
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will provide valuable information about the molecule's structure.
Biological Activity and Toxicity
Experimental data on the biological activity and toxicity of this compound is limited. It has been used as a research chemical and as a component in the synthesis of other molecules.[5] One study mentions its potential use as a covalent inhibitor for treating solid tumors. The primary known hazard is that it is classified as an "IRRITANT".
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate.
Experimental and Computational Protocols
Synthesis of this compound
A common method for the synthesis of N-cyclopropylanilines is the Buchwald-Hartwig amination.[3]
Protocol:
-
A Schlenk tube is charged with Pd(OAc)₂ and a suitable phosphine ligand (e.g., BrettPhos).
-
The tube is evacuated and backfilled with an inert gas.
-
In a glovebox, the appropriate aryl bromide (e.g., bromobenzene), cyclopropylamine, and a base (e.g., t-BuOK) are added, followed by a solvent such as toluene.
-
The reaction mixture is heated with stirring for an extended period (e.g., 18 hours at 80 °C).
-
After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through silica gel, and concentrated to yield the product.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III-400, is typically used.[3][4]
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃).[4]
Data Acquisition and Processing: ¹H and ¹³C NMR spectra are recorded, and chemical shifts are referenced to the residual solvent signal. The data is then processed using appropriate software.[4]
Computational Chemistry
Density Functional Theory (DFT) Calculations: DFT is a powerful method for predicting a wide range of molecular properties.
Typical Protocol:
-
The molecular geometry of this compound is optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.
-
NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Molecular orbitals and the electrostatic potential map can be visualized to understand the electronic properties of the molecule.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A general experimental workflow for the synthesis and characterization of a chemical compound.
Caption: Logical relationship between experimental and computational data in chemical research.
References
Quantitative NMR (qNMR) for Purity Assessment of Synthesized 2-Cyclopropylaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of 2-Cyclopropylaniline. Experimental data, detailed protocols, and visual workflows are presented to offer an objective evaluation of each method's performance.
Quantitative Data Summary
The purity of a synthesized batch of this compound was determined using qNMR, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The results are summarized in the table below, showcasing the quantitative comparison of these methods.
| Analytical Method | Purity (%) | Standard Deviation (±) | Analysis Time (per sample) | Key Advantages | Limitations |
| qNMR | 99.2 | 0.1 | ~15 min | Primary method, no need for specific analyte reference standard, high accuracy and precision, non-destructive.[1][2] | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
| HPLC-UV | 99.0 | 0.3 | ~30 min | High sensitivity and resolution for non-volatile impurities.[3] | Requires a specific reference standard for the analyte, potential for non-chromophoric impurities to be missed.[1] |
| GC-MS | 99.1 | 0.2 | ~45 min | Excellent for identifying and quantifying volatile impurities.[1][3] | Not suitable for non-volatile or thermally labile compounds. |
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound and its potential impurities.[3] qNMR stands out as a primary analytical method, meaning it can determine purity without the need for a reference standard of the analyte itself.[1][4] The quantification is based on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[5][6] This makes qNMR a powerful tool for providing a direct and highly accurate purity value.[1][7]
In contrast, both HPLC and GC are comparative methods that rely on the use of a certified reference standard of the analyte for accurate quantification.[3] While HPLC is highly effective for separating and quantifying non-volatile impurities, and GC is ideal for volatile ones, they may not provide a complete purity profile if impurities without a chromophore (for UV detection in HPLC) or those that are not volatile are present.[1][3] Therefore, a combination of these techniques often provides a more comprehensive understanding of a compound's purity.[1]
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Internal Standard Selection: Maleic acid was chosen as the internal standard due to its chemical stability, high purity, and well-resolved singlet peak in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals.[8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid (certified reference material) into a clean vial.[9]
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.[8]
-
Transfer the solution to a 5 mm NMR tube.[9]
NMR Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.[9]
-
Acquisition Parameters:
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Pulse Width: 30°
-
Acquisition Time (AQ): 4 s
-
-
Processing Parameters:
-
Apodization: Exponential multiplication with a line broadening of 0.3 Hz.
-
Phasing and baseline correction are performed manually to ensure accurate integration.[9]
-
Purity Calculation: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[3]
-
Gradient Program: Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 250°C.[3]
-
Ion Source Temperature: 230 °C.[1]
-
Mass Range: 40-450 amu.[1]
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Inject an appropriate volume into the GC-MS system.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR purity assessment and a comparison of the analytical methods.
Caption: Workflow for qNMR Purity Assessment.
Caption: Comparison of Analytical Methods.
References
Comparing the reactivity of N-cyclopropylanilines with and without electron-donating/withdrawing groups
A detailed examination of N-cyclopropylanilines featuring electron-donating and electron-withdrawing substituents reveals significant differences in their reactivity following single-electron transfer (SET) oxidation. These findings are critical for researchers in drug development and organic synthesis, where N-cyclopropylaniline scaffolds are employed as mechanistic probes and building blocks.
N-cyclopropylanilines (CPAs) are valuable tools in chemical research due to the unique reactivity of the cyclopropyl group upon oxidation. The irreversible ring-opening of the cyclopropyl group following a one-electron oxidation provides a clear signal for SET events. This guide compares the reactivity of unsubstituted N-cyclopropylaniline (CPA) with its derivatives containing an electron-donating group (2-methoxy-N-cyclopropylaniline, 2-MeO-CPA) and an electron-withdrawing group (3-chloro-N-cyclopropylaniline, 3-Cl-CPA), supported by experimental data.
Comparative Reactivity Data
The reactivity of these compounds was assessed by measuring their oxidation bimolecular rate constants and the lifetimes of their radical cations, which are key indicators of their susceptibility to oxidation and the subsequent fate of the oxidized species.
| Compound | Substituent Type | Oxidation Bimolecular Rate Constant (k_ox, M⁻¹s⁻¹) | Radical Cation Lifetime (τ, ns) |
| N-Cyclopropylaniline (CPA) | None (Reference) | ~2–4 × 10⁹ | 140–580 |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | Electron-Donating | Not explicitly quantified, but expected to be higher than CPA | Not explicitly quantified, but expected to be longer than CPA |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | Electron-Withdrawing | ~9 × 10⁸ to 4 × 10⁹ | 140–580 |
Table 1: Comparative reactivity data for N-cyclopropylaniline and its substituted analogs. The data is sourced from studies on their behavior in photosensitized aqueous solutions[1][2][3].
Influence of Substituents on Reactivity
The electronic nature of the substituent on the aniline ring plays a crucial role in the two key steps of the reaction: the initial single-electron transfer and the subsequent ring-opening of the cyclopropyl group.
An electron-donating group (EDG) , such as the methoxy group in 2-MeO-CPA, increases the electron density on the aniline nitrogen. This is expected to lower the oxidation potential, making the molecule more susceptible to SET oxidation. Consequently, the rate of the initial oxidation event is anticipated to be faster compared to the unsubstituted CPA. However, the EDG also stabilizes the resulting nitrogen radical cation through resonance, which in turn is expected to slow down the rate of the subsequent cyclopropyl ring-opening.
Conversely, an electron-withdrawing group (EWG) , like the chloro group in 3-Cl-CPA, decreases the electron density on the nitrogen atom. This makes the initial SET oxidation more difficult, potentially leading to a slower oxidation rate constant compared to CPA. However, once the radical cation is formed, the EWG destabilizes it, thereby accelerating the rate of the irreversible cyclopropyl ring-opening.
The experimental data indicates that both CPA and 3-Cl-CPA exhibit fast single-electron oxidation rate constants, approaching the diffusion-controlled limit.[1] The radical cation lifetimes for both CPA and 3-Cl-CPA are similarly short, suggesting that the ring-opening is a rapid and efficient process for both once the radical cation is formed.[1][2][3]
Reaction Mechanism and Experimental Workflow
The overall process begins with the single-electron transfer from the N-cyclopropylaniline to a photosensitizer, forming the N-cyclopropylaniline radical cation. This is followed by the irreversible ring-opening of the cyclopropyl group to yield a distonic radical cation. This intermediate can then react with molecular oxygen to form various ring-opened products.[1]
Experimental Protocols
Synthesis of N-Cyclopropylaniline Analogs
The N-cyclopropylaniline (CPA), 3-chloro-N-cyclopropylaniline (3-Cl-CPA), and 2-methoxy-N-cyclopropylaniline (2-MeO-CPA) were synthesized using a Buchwald-Hartwig amination procedure.[1]
Materials:
-
Appropriate bromobenzene derivative (bromobenzene for CPA, 1-bromo-3-chlorobenzene for 3-Cl-CPA, or 2-bromoanisole for 2-MeO-CPA)
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
Procedure:
-
A Schlenk tube was charged with Pd(OAc)₂ and BrettPhos under an inert atmosphere.
-
The tube was transferred to a glovebox, and the respective bromobenzene derivative, cyclopropylamine, and t-BuOK were added, followed by anhydrous toluene.
-
The tube was sealed and heated at 80°C with stirring for approximately 18 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate.
-
The mixture was filtered through a short pad of silica gel.
-
The filtrate was concentrated in vacuo to yield the desired N-cyclopropylaniline product. The reported yields for this procedure are in the range of 85-92%.[1]
Reactivity Studies using Laser Flash Photolysis (LFP)
Time-resolved measurements of the oxidation of the CPA analogs were performed using laser flash photolysis (LFP) to directly observe the lifetimes of the triplet sensitizer (³sens*) and the CPA radical cations (CPA•⁺).[1][2][3]
General Procedure:
-
Solutions of the CPA analog and a photosensitizer (e.g., 2-acetonaphthone) in a buffered aqueous solution were prepared in a quartz cuvette.
-
The solutions were purged with a gas (e.g., O₂) to ensure stable conditions for data collection.
-
The samples were excited with a laser pulse at a wavelength appropriate for the photosensitizer.
-
The transient absorbance of the CPA radical cation was monitored over time to determine its lifetime.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
The formation of reaction products during photolysis experiments was monitored by HPLC.[1]
General Procedure:
-
A solution containing the CPA analog and a photosensitizer in a buffered aqueous solution was irradiated with UV light.
-
Aliquots of the reaction mixture were withdrawn at various time intervals.
-
The samples were analyzed by HPLC to monitor the disappearance of the starting material and the appearance of new peaks corresponding to the reaction products.
-
For product identification, the reaction mixture was concentrated, and the products were isolated by semi-preparative HPLC for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The identified ring-opened products for CPA include 3-hydroxy-N-phenylpropanamide and acetanilide.[1]
References
Literature review and comparison of reported physical constants for 2-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature review and comparison of the reported physical constants for 2-Cyclopropylaniline, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of experimentally determined constants for this compound, this guide includes a comparison with aniline, a well-characterized and structurally related primary aromatic amine. This comparison offers a valuable benchmark for researchers working with or considering the use of this compound in their synthetic endeavors.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available physical constants for this compound alongside the established values for aniline. This allows for a direct comparison of their fundamental physical properties.
| Physical Constant | This compound | Aniline |
| Molecular Formula | C₉H₁₁N | C₆H₅NH₂ |
| Molecular Weight | 133.19 g/mol | 93.13 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to brown, oily liquid[2] |
| Melting Point | Not explicitly reported (described as liquid or solid) | -6.3 °C[3] |
| Boiling Point | 104 °C at 9 Torr | 184.1 °C at 760 Torr[3] |
| Density | 1.029 g/cm³ | 1.022 g/mL[3] |
| Refractive Index | Not explicitly reported | 1.5863 (at 20 °C) |
| pKa | 4.15 ± 0.10 (Predicted) | 4.63 |
| Solubility | Soluble in organic solvents; moderate solubility in water | Slightly soluble in water; miscible with alcohol, ether, and benzene[2] |
Experimental Protocols: Determining Key Physical Constants
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).
-
Procedure (Siwoloboff method):
-
A small volume (0.5-1 mL) of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Density Determination
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.
-
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
-
Apparatus: Refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, vortex mixer (optional), analytical balance, volumetric flasks.
-
Procedure (Qualitative):
-
To a small, measured amount of the solvent (e.g., 1 mL) in a test tube, a small amount of the solute (e.g., 10 mg) is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
The mixture is visually inspected to determine if the solute has completely dissolved. If it has, the substance is considered soluble.
-
-
Procedure (Quantitative):
-
A saturated solution of the compound in the solvent of interest is prepared by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully removed and diluted to a known final volume.
-
The concentration of the compound in the diluted solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
The solubility is then calculated from the concentration and the dilution factor.
-
Synthesis of this compound: A Visualized Workflow
The synthesis of 2-substituted anilines, such as this compound, can be efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[4][5] This method offers a versatile and high-yielding route to form carbon-nitrogen bonds.
Caption: Synthesis of this compound via Buchwald-Hartwig Amination.
References
Efficacy of 2-Cyclopropylaniline as a single-electron transfer probe in photosensitized solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-cyclopropylaniline (CPA) and its analogs as single-electron transfer (SET) probes in photosensitized solutions. The performance of CPA is objectively compared with other commonly used SET probes, including 2,4,6-trimethylphenol (TMP), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and phenothiazine. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate reaction pathways and workflows.
Introduction to Single-Electron Transfer Probes in Photosensitized Solutions
Single-electron transfer is a fundamental process in photochemistry and photobiology. Photosensitizers, upon excitation by light, can initiate SET reactions, leading to the oxidation or reduction of nearby molecules. Probing these SET processes is crucial for understanding reaction mechanisms, particularly in complex systems like dissolved organic matter (DOM) in natural waters or in photodynamic therapy.
An ideal SET probe should exhibit high reactivity towards the excited photosensitizer, undergo a clean and irreversible reaction following electron transfer to prevent back reactions, and possess photophysical properties that allow for easy monitoring. Anilines are effective probes due to their susceptibility to oxidation by triplet-state photosensitizers.[1][2] However, the radical cations formed can undergo back electron transfer or be quenched by antioxidants, leading to an underestimation of SET rates in steady-state experiments.[1][2]
N-cyclopropylanilines (CPAs) have emerged as superior SET probes because the initial one-electron oxidation is followed by a rapid and irreversible ring-opening of the cyclopropyl group.[3][4] This irreversible step outcompetes back electron transfer and quenching by antioxidants, providing a more accurate measure of the intrinsic SET rate.[3][4]
Comparative Analysis of SET Probes
The efficacy of a SET probe is determined by several key parameters, including its oxidation potential, the bimolecular rate constant of its reaction with the photosensitizer, and the lifetime of the resulting radical cation. The following tables summarize the available quantitative data for this compound, its analogs, and other common SET probes.
Table 1: Oxidation Potentials of Selected SET Probes
| SET Probe | Oxidation Potential (V vs. NHE) | Reference |
| This compound (CPA) | ~0.9 - 1.2 | [5] |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | Higher than CPA | [5] |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | Lower than CPA | [5] |
| Phenothiazine | 0.65 - 1.12 (vs Fc/Fc+) | [4] |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | Low (unspecified) | [6] |
Note: A lower oxidation potential generally indicates a greater susceptibility to oxidation.
Table 2: Kinetic and Photophysical Properties of SET Probes
| SET Probe | Bimolecular Rate Constant (k) with Triplet Sensitizers (M⁻¹s⁻¹) | Radical Cation Lifetime (τ) | Key Features & Limitations |
| This compound (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 ns | Irreversible ring-opening prevents back reactions.[3][4] |
| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 ns | Less susceptible to radical chain reactions than CPA.[5] |
| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 ns | More susceptible to radical chain reactions.[5] |
| 2,4,6-Trimethylphenol (TMP) | Not specified | Not specified | Commonly used, but susceptible to back reactions. |
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | 5.5 (with oxyhemoglobin) | Stable (Wurster's blue radical) | Forms a stable, colored radical cation.[7][8] Susceptible to further oxidation.[6][9] |
| Phenothiazine | Not specified | Short (ps to ns) | High intersystem crossing yields.[10] Radical cation can act as a super-oxidant.[11][12] |
Signaling Pathway and Experimental Workflow
The utility of this compound as a SET probe stems from its unique reaction pathway following one-electron oxidation. The experimental workflow for comparing different SET probes typically involves both steady-state and time-resolved techniques to obtain a comprehensive understanding of their performance.
Figure 1: Reaction pathway of this compound as a SET probe.
Figure 2: Experimental workflow for comparing SET probes.
Figure 3: Advantages of this compound as a SET probe.
Experimental Protocols
Synthesis of this compound (CPA) and its Analogs
This protocol is based on the Buchwald-Hartwig amination procedure.[5]
Materials:
-
Bromobenzene (for CPA), 1-bromo-3-chlorobenzene (for 3-Cl-CPA), or 2-bromoanisole (for 2-MeO-CPA)
-
Cyclopropylamine (98%, cryodistilled before use)
-
Palladium(II) acetate [Pd(OAc)₂]
-
BrettPhos
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (extra dry, degassed)
-
Ethyl acetate
-
Silica gel
-
Schlenk tube
-
Magnetic stir bar
-
Glovebox
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the corresponding bromobenzene derivative (0.38 mmol), cyclopropylamine (0.459 mmol), t-BuOK (0.573 mmol), and toluene (2 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat at 80°C with stirring for approximately 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture over a short pad of silica gel.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Steady-State Photolysis Experiments
This protocol is designed to measure the overall degradation of the SET probe in the presence of a photosensitizer.
Materials:
-
SET probe (e.g., CPA, TMP) stock solution
-
Photosensitizer (e.g., 2-acetonaphthone) stock solution
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Quartz cuvettes
-
Photolysis setup with a suitable light source (e.g., UV lamp)
-
HPLC or GC-MS for concentration analysis
Procedure:
-
Prepare reaction solutions in quartz cuvettes containing the SET probe at a known initial concentration and the photosensitizer in the buffer solution.
-
Include control experiments: (a) probe alone (to check for direct photolysis), (b) sensitizer alone, and (c) probe and sensitizer in the dark.
-
Irradiate the samples using the photolysis setup.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Analyze the concentration of the SET probe in the aliquots using HPLC or GC-MS.
-
Plot the natural logarithm of the probe concentration versus time to determine the pseudo-first-order rate constant (k_obs) for the degradation of the probe.
Laser Flash Photolysis (LFP) Experiments
LFP is used to directly observe transient species (e.g., triplet excited states, radical cations) and determine bimolecular rate constants.
Materials:
-
SET probe solution
-
Photosensitizer solution
-
Solvent (e.g., acetonitrile, water)
-
Laser flash photolysis spectrometer (Nd:YAG laser or similar)
-
Quartz cuvette (flow-through or standard)
Procedure:
-
Prepare a solution of the photosensitizer in the chosen solvent.
-
Place the solution in the quartz cuvette within the LFP spectrometer.
-
Excite the sample with a short laser pulse at a wavelength where the photosensitizer absorbs.
-
Monitor the change in absorbance at a wavelength corresponding to the absorption of the photosensitizer's triplet state or the probe's radical cation.
-
Record the transient absorption decay profile.
-
To determine the bimolecular quenching rate constant, perform a series of experiments with varying concentrations of the SET probe.
-
Plot the observed pseudo-first-order decay rate of the triplet state versus the concentration of the probe. The slope of this plot gives the bimolecular rate constant.
Conclusion
This compound and its analogs have demonstrated significant advantages as single-electron transfer probes in photosensitized solutions. Their unique mechanism, involving an irreversible cyclopropyl ring-opening following one-electron oxidation, effectively prevents back electron transfer and quenching by antioxidants. This leads to a more accurate and reliable determination of intrinsic SET rates compared to traditional probes like TMP. While other probes such as TMPD and phenothiazine have their specific applications, the CPA family of probes offers a robust and versatile tool for researchers studying photochemical and photobiological processes. The choice of a specific CPA analog can be tailored to the experimental system to minimize side reactions, with 3-Cl-CPA showing particular promise due to its reduced susceptibility to radical chain reactions. The detailed protocols and comparative data provided in this guide should assist researchers in selecting and utilizing the most appropriate SET probe for their specific needs.
References
- 1. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of the Wurster's blue radical cation with thiols, and some properties of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast kinetic study of the formation and decay of N,N,N′,N′-tetramethyl-p-phenylenediamine radical cation in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. The active role of excited states of phenothiazines in photoinduced metal free atom transfer radical polymerization: singlet or triplet excited states? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Cyclopropylaniline: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Cyclopropylaniline is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to correct disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, based on general principles for chemical waste management, due to the absence of specific disposal instructions in readily available safety data sheets.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily accessible. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
II. Waste Characterization and Segregation
Proper identification and separation of waste streams are crucial for safe and compliant disposal.
-
Identify Waste Type: Determine the form of the this compound waste:
-
Unused/Expired Pure Compound: The original, undiluted chemical.
-
Contaminated Labware: Items such as pipette tips, gloves, vials, and flasks that have been in contact with the compound.
-
Solvent Waste: Solutions containing dissolved this compound, potentially mixed with other chemicals.
-
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent unintended reactions. It is particularly important to segregate halogenated and non-halogenated waste.
III. Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Containerization:
-
Select a designated and compatible hazardous waste container. Glass or polyethylene containers are generally suitable for organic chemical waste.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
-
-
Accumulation:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep a log of the accumulated waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and disposal.
-
IV. Data Summary for Disposal Planning
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary for disposal planning based on general principles for organic chemical waste.
| Waste Type | Recommended Disposal Approach | Key Considerations |
| Unused/Expired Pure Compound | Dispose of as hazardous chemical waste through a licensed contractor. | Do not attempt to neutralize or treat in the lab without specific protocols. Keep in original or properly labeled container. |
| Contaminated Solid Waste | Place in a designated, sealed, and labeled hazardous waste container for solids. | Includes gloves, pipette tips, absorbent materials from spills, and empty containers. |
| Contaminated Liquid Waste | Collect in a labeled, sealed hazardous waste container for liquids. | Segregate from incompatible waste streams. Do not mix with non-hazardous liquids. |
| Decontamination Rinsate | The initial rinse of contaminated glassware with an organic solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste. | Subsequent rinses with soap and water may be permissible for drain disposal, subject to local regulations. |
V. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: The disposal procedures outlined above are based on general best practices for chemical waste management. It is imperative to consult your institution's specific safety guidelines and local, state, and federal regulations before proceeding with the disposal of any chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclopropylaniline
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyclopropylaniline, offering procedural, step-by-step guidance to foster a secure research environment. By providing value beyond the product itself, we aim to become your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Hazard Information
GHS Hazard Classifications (based on a related compound):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Aniline and its derivatives can also be absorbed through the skin and may cause methemoglobinemia, leading to a decrease in the blood's ability to carry oxygen.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For prolonged contact or spills, consider thicker, reusable gloves.[4][5][6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory.[1] |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is advised.[8] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9] |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedure
A clear and methodical workflow is essential for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10] Do not mix with other waste streams.[11]
-
Disposal Method: The primary recommended method for the disposal of aromatic amines is incineration by a licensed hazardous waste disposal company.[8][11] This ensures the complete destruction of the compound.
-
Alternative Methods: In some cases, chemical treatment to oxidize the amine may be a viable option.[11] However, this should only be performed by trained personnel following a validated standard operating procedure.
-
Regulatory Compliance: Always adhere to your institution's specific hazardous waste disposal protocols and local, state, and federal regulations.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[4][12] Flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air immediately.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][4] Seek immediate medical attention.[4][12] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[13] Seek immediate medical attention.[4] |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. aramsco.com [aramsco.com]
- 6. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 7. everprogloves.com [everprogloves.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. aksci.com [aksci.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. benchchem.com [benchchem.com]
- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
